Aminobenzoate potassium
説明
Structure
3D Structure of Parent
特性
CAS番号 |
138-84-1 |
|---|---|
分子式 |
C7H7KNO2 |
分子量 |
176.23 g/mol |
IUPAC名 |
potassium;4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
InChIキー |
YXGFRNGNLWDFIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
異性体SMILES |
C1=CC(=CC=C1C(=O)[O-])N.[K+] |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N.[K] |
他のCAS番号 |
138-84-1 |
物理的記述 |
Solid; [Merck Index] |
ピクトグラム |
Irritant |
溶解性 |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
4 Aminobenzoic Acid 4 Aminobenzoic Acid, Potassium Salt 4-Aminobenzoate, Potassium 4-Aminobenzoic Acid 4-Aminobenzoic Acid, Potassium Salt Aminobenzoate, Potassium Aminobenzoic Acid (USP) Epit Vit Epitelplast Hachemina Magnesium para-Aminobenzoate p Aminobenzoic Acid p-Aminobenzoic Acid PABA Pabasan para Aminobenzoic Acid para-Aminobenzoate, Magnesium para-Aminobenzoic Acid Paraminan Paraminol Potaba Potassium 4 Aminobenzoate Potassium 4-Aminobenzoate Potassium Aminobenzoate |
製品の起源 |
United States |
Foundational & Exploratory
Aminobenzoate Potassium: A Technical Guide on the Mechanism of Action in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), has been utilized as an antifibrotic agent for several decades. Despite its clinical use in conditions such as Peyronie's disease and scleroderma, its precise mechanism of action remains multifactorial and is not fully elucidated.[1] This technical guide synthesizes the available scientific evidence, focusing on the core molecular and cellular pathways implicated in its antifibrotic effects. The primary proposed mechanism centers on the enhancement of monoamine oxidase (MAO) activity, leading to the degradation of profibrotic biomolecules like serotonin (B10506).[2][3] Additionally, in vitro evidence points to direct effects on fibroblast proliferation and extracellular matrix synthesis.[4] This document provides a detailed overview of these mechanisms, supported by available quantitative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts.
Core Mechanisms of Antifibrotic Action
The antifibrotic activity of this compound is thought to result from a combination of effects, rather than a single, targeted pathway.[2] The exact biochemical pathways are still the subject of ongoing research.[1][5]
Modulation of Monoamine Oxidase (MAO) Activity and Serotonin Levels
The most prominent hypothesis for this compound's mechanism is its ability to enhance the activity of monoamine oxidase (MAO).[1][3] MAO is a critical enzyme responsible for the oxidative deamination of monoamines, including serotonin.[1]
-
Role of Serotonin in Fibrosis: Elevated levels of serotonin have been strongly linked to the pathogenesis of fibrosis. Serotonin can promote fibroblast proliferation and the deposition of extracellular matrix (ECM), contributing to the progressive nature of fibrotic diseases.
-
MAO-Mediated Degradation: By increasing MAO activity, this compound is theorized to accelerate the breakdown of serotonin in tissues.[2] This reduction in local serotonin levels is believed to mitigate its profibrotic signaling.
-
Oxygen Dependence: The function of MAO is oxygen-dependent. This compound is also suggested to increase oxygen uptake at the tissue level, which may create a more favorable environment for MAO activity and thereby enhance its fibrotic tissue degradation capabilities.[3]
Direct Effects on Fibroblast Function
In vitro studies using fibroblast cell cultures have provided evidence for the direct effects of this compound on key cellular players in fibrosis.
-
Inhibition of Fibroblast Proliferation: A key study demonstrated a dose-dependent inhibition of proliferation in fibroblasts derived from normal human skin, scleroderma patient skin, and rheumatoid synovial cells.[4] This suggests a direct cytostatic effect on the cells responsible for producing the fibrotic matrix.
-
Inhibition of Glycosaminoglycan (GAG) Synthesis: The same study found that this compound inhibited the secretion of acid mucopolysaccharides (now known as glycosaminoglycans or GAGs).[4] GAGs are a major component of the ECM, and their overproduction contributes to the pathological stiffness of fibrotic tissue.
-
Collagen Synthesis: Notably, in the study by Priestley & Brown (1979), collagen synthesis was reported to be unaffected by this compound across a range of concentrations and treatment times.[4] This finding suggests a selective effect on ECM components and contrasts with the general assumption that all antifibrotics must directly inhibit collagen production.
Anti-Inflammatory and Antioxidant Properties
-
Anti-Inflammatory Effects: Chronic inflammation is a key driver of fibrosis, promoting the activation and proliferation of fibroblasts. This compound is believed to possess anti-inflammatory properties, which would contribute to its antifibrotic action by reducing the upstream stimuli for fibroblast activation.[1][2]
-
Antioxidant Activity: Some literature suggests that para-aminobenzoic acid (PABA) may act as an antioxidant by scavenging free radicals.[6] Oxidative stress is a known contributor to tissue damage and fibrotic signaling. By reducing oxidative stress, this compound could further protect tissues from fibrotic progression.
Relationship with the TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is the most potent and well-characterized profibrotic cytokine, playing a central role in initiating and driving fibrosis in virtually all tissues.[7][8] A comprehensive review of the literature reveals no direct evidence that this compound's mechanism of action involves the inhibition of the TGF-β signaling pathway. Studies investigating potential antifibrotic compounds often focus on their ability to modulate TGF-β expression, receptor activation, or downstream signaling through Smad proteins.[7][9][10] The absence of such findings for this compound suggests that it likely operates through a TGF-β-independent mechanism, such as the MAO/serotonin pathway.
References
- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 2. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 7. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β-induced fibrosis: A review on the underlying mechanism and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β Inhibitors for Therapeutic Management of Kidney Fibrosis [mdpi.com]
Aminobenzoate Potassium: An In-Depth Analysis of its Effects on Fibroblast Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblasts are critical mediators of tissue homeostasis and repair, but their dysregulation can lead to pathological fibrosis. Aminobenzoate potassium, also known as Potaba, is a compound that has been clinically utilized for its antifibrotic properties in conditions such as Peyronie's disease and scleroderma.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effect on fibroblast proliferation. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. The evidence suggests that this compound exerts a dose-dependent inhibitory effect on the proliferation of various fibroblast types.[3] While the precise molecular mechanisms are not fully elucidated, proposed pathways include the enhancement of monoamine oxidase (MAO) activity and anti-inflammatory effects that indirectly mitigate fibroblast proliferation.[1] This document serves as a foundational resource for researchers investigating antifibrotic therapies and the cellular mechanisms governing fibroblast activity.
Introduction
Fibroblasts are the primary cell type in connective tissue, responsible for synthesizing extracellular matrix (ECM) components, most notably collagen.[4] In response to tissue injury, fibroblasts proliferate and differentiate into myofibroblasts, which are crucial for wound contraction and repair.[5][6] However, persistent activation of fibroblasts leads to excessive ECM deposition, resulting in fibrosis—a pathological process characterized by tissue scarring and hardening that can impair organ function.[1]
Transforming growth factor-beta (TGF-β) is a central mediator of fibrogenesis, potently stimulating fibroblast proliferation and their transdifferentiation into myofibroblasts.[6][7] Consequently, the modulation of fibroblast activity and TGF-β signaling represents a key therapeutic strategy for fibrotic diseases.[7][8] this compound (Potaba), the potassium salt of para-aminobenzoic acid (PABA), has been used in the treatment of fibrotic conditions, suggesting a direct or indirect influence on fibroblast biology.[1][9][10] This guide explores the scientific evidence detailing the impact of this compound on fibroblast proliferation.
Proposed Mechanism of Action of this compound
The antifibrotic activity of this compound is believed to stem from several mechanisms, although the complete molecular pathway remains under investigation.[1]
-
Antifibrotic Activity: The primary proposed mechanism is its ability to interfere with the fibrotic process. It is thought to enhance the activity of monoamine oxidase (MAO), an enzyme that plays a role in the degradation of certain monoamines like serotonin (B10506).[1][11] An imbalance with excess serotonin or insufficient MAO activity has been linked to fibrosis; by enhancing MAO activity, this compound may promote the degradation of fibrotic tissue.[1][11]
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of fibrosis, promoting the proliferation of fibroblasts.[1] this compound is believed to possess anti-inflammatory properties, which would help mitigate the fibrotic cascade by reducing the stimuli that activate fibroblasts.[1]
-
Increased Oxygen Uptake: It has been suggested that this compound increases oxygen uptake at the tissue level.[11] Since MAO requires oxygen as a substrate, this effect could be linked to its enhancement of MAO activity.[11]
Quantitative Data on Fibroblast Proliferation
In vitro studies have directly assessed the impact of this compound on the proliferation of fibroblasts. Research indicates a dose-dependent inhibitory effect on cell growth. However, this inhibition is typically observed at concentrations that are higher than the standard therapeutic range.[3]
Table 1: Effect of this compound on Fibroblast Proliferation
| Cell Type | This compound Concentration (µg/mL) | Observed Effect on Proliferation | Effect on Macromolecule Synthesis | Reference |
| Normal Human Skin Fibroblasts | ~3000 | Dose-dependent inhibition begins | Not specified | [3] |
| Sclerodermatous Human Skin Fibroblasts | ~3000 | Dose-dependent inhibition begins | Inhibition of acid mucopolysaccharide secretion at ≥100 µg/mL; No effect on collagen synthesis | [3] |
| Rheumatoid Synovial Cells | ~3000 | Dose-dependent inhibition begins | Inhibition of acid mucopolysaccharide secretion at ≥100 µg/mL; >50% inhibition at 5000 µg/mL | [3] |
Data synthesized from Priest, R. E., et al. (1979).[3]
It is crucial to note that while proliferation was inhibited at high concentrations, the synthesis of collagen, a key component of fibrotic tissue, was not affected in the cited study.[3] However, the secretion of acid mucopolysaccharides (glycosaminoglycans) was inhibited at concentrations within the therapeutic range, suggesting an alternative mechanism for its antifibrotic effects beyond simply halting cell division.[3]
Implicated Signaling Pathways: The TGF-β Cascade
The Transforming Growth Factor-β (TGF-β) signaling pathway is arguably the most critical pathway in the regulation of fibrosis.[7] TGF-β ligands initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[12] This leads to the phosphorylation and activation of intracellular effector proteins called Smads (specifically Smad2 and Smad3 for the canonical pathway).[7] Activated Smad complexes translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and ECM production.[6][12]
While direct evidence linking this compound to the TGF-β pathway is limited, its antifibrotic nature strongly implies a potential modulatory role. Therapies that disrupt TGF-β1 signaling are a major focus of antifibrotic drug development.[13] Given that TGF-β is a potent stimulator of fibroblast proliferation, the inhibitory effects of this compound could be mediated through antagonism of this pathway.[14][15]
Experimental Protocols for Assessing Fibroblast Proliferation
To evaluate the effect of compounds like this compound on fibroblast proliferation, several well-established in vitro assays are utilized.
General Cell Culture
-
Cell Lines: Primary human dermal fibroblasts (HDFs) or immortalized fibroblast cell lines (e.g., NIH-3T3) are commonly used.[4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is standard.[4]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[4]
Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]
-
Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan (B1609692) Solubilization: After a 4-hour incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[4]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[16] A decrease in absorbance in treated wells compared to the control indicates reduced viability or proliferation.
DNA Synthesis Assay (BrdU Incorporation)
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[17]
-
Seeding and Starvation: Seed fibroblasts in a 96-well plate (4,000 cells/well). After adherence, starve the cells for 24 hours in serum-free medium to synchronize their cell cycles.[17]
-
Treatment: Co-incubate cells for 24 hours with a mitogen (e.g., Platelet-Derived Growth Factor, PDGF) to induce proliferation, along with various concentrations of this compound.[17]
-
BrdU Labeling: During the final hours of incubation, add Bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into newly synthesized DNA.
-
Detection: Fix the cells and use an anti-BrdU antibody conjugated to an enzyme or fluorophore to detect the incorporated BrdU.
-
Quantification: Measure the signal (colorimetric or fluorescent) using a plate reader. A reduced signal in treated cells indicates inhibition of DNA synthesis.[17]
Conclusion and Future Directions
This compound demonstrates a clear, dose-dependent inhibitory effect on the proliferation of human fibroblasts in vitro.[3] This effect, however, is most pronounced at concentrations likely exceeding the typical therapeutic range. Its clinical antifibrotic efficacy may therefore rely on a combination of mechanisms, including the inhibition of glycosaminoglycan secretion, anti-inflammatory actions, and the enhancement of MAO activity, which collectively create an environment less conducive to fibrosis.[1][3]
For drug development professionals and researchers, several key areas warrant further investigation:
-
Dose-Response Studies: More detailed in vitro dose-response studies using modern molecular techniques are needed to precisely define the IC50 of this compound on fibroblast proliferation.
-
Signaling Pathway Analysis: Research should focus on elucidating the direct effects of this compound on key fibrotic signaling pathways, particularly TGF-β/Smad signaling.
-
Combination Therapies: Investigating the synergistic potential of this compound with other antifibrotic agents could lead to more effective therapeutic strategies.
By building on the foundational knowledge outlined in this guide, the scientific community can better understand the therapeutic potential of this compound and refine its application in the treatment of debilitating fibrotic diseases.
References
- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of in vitro scratch wound assay experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potassium para-aminobenzoate for the treatment of Peyronie's disease: is it effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 13. Hyperosmolar potassium inhibits myofibroblast conversion and reduces scar tissue formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TGF-β Family Signaling in the Control of Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGF-beta regulates differentially the proliferation of fetal and adult human skin fibroblasts via the activation of PKA and the autocrine action of FGF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ukm.my [ukm.my]
- 17. Frontiers | Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus [frontiersin.org]
Aminobenzoate Potassium: An In-Depth Technical Guide on its Antifibrotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), has been utilized as an antifibrotic agent in various clinical settings, notably in the management of conditions such as Peyronie's disease and scleroderma.[1][2][3] While its precise mechanism of action is not fully elucidated, current evidence suggests a multifactorial process involving anti-inflammatory effects and modulation of fibroblast activity. This technical guide synthesizes the existing scientific literature on the antifibrotic properties of this compound, with a focus on its proposed mechanisms related to collagen metabolism. It presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and drug development in the field of fibrotic disorders.
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, particularly collagen, is a pathological hallmark of numerous chronic diseases, leading to tissue scarring and organ dysfunction.[4][5] this compound has been investigated for its potential to mitigate fibrotic processes.[1][2] The primary proposed mechanisms center on its antifibrotic and anti-inflammatory activities.[6][7] This guide provides a detailed examination of the scientific evidence supporting these mechanisms.
Proposed Mechanism of Action
The antifibrotic effect of this compound is thought to be multifaceted, primarily involving the modulation of fibroblast activity and inflammatory responses that contribute to fibrosis.[1]
Monoamine Oxidase (MAO) Activity Enhancement
A central hypothesis for the antifibrotic action of this compound involves its ability to enhance the activity of monoamine oxidase (MAO).[6][7] MAO is an enzyme responsible for the oxidative deamination of monoamines, including serotonin (B10506).[6] Elevated levels of serotonin have been associated with increased fibrosis.[1] By increasing MAO activity, this compound may promote the degradation of serotonin, thereby reducing its profibrotic effects.[1][6] This increase in MAO activity is also thought to increase oxygen uptake at the tissue level, which may contribute to the prevention or regression of fibrosis.[7]
Inhibition of Fibroblast Proliferation
In vitro studies have demonstrated that this compound can inhibit the proliferation of fibroblasts in a dose-dependent manner. This effect has been observed in fibroblasts derived from normal human skin, the affected skin of patients with scleroderma, and in rheumatoid synovial cells.[8] By curbing the proliferation of these key effector cells, this compound may reduce the overall capacity for collagen production and ECM deposition.[1]
Anti-inflammatory Effects
Inflammation is a key driver of fibrosis, promoting the activation and proliferation of fibroblasts.[1] this compound is believed to possess anti-inflammatory properties, which contribute to its antifibrotic effects by mitigating the inflammatory milieu that fosters fibrogenesis.[1][6]
Evidence on Collagen Synthesis Inhibition: A Critical Review
While the antifibrotic effects of this compound are clinically observed, its direct impact on collagen synthesis is a subject of debate. A notable in vitro study from 1979 investigated the effects of potassium para-aminobenzoate on macromolecule synthesis in fibroblasts. The study found that while fibroblast proliferation and acid mucopolysaccharide secretion were inhibited, collagen synthesis was not affected across a range of concentrations and treatment times.[8] This finding suggests that the antifibrotic mechanism of this compound may not be a direct inhibition of the collagen synthetic machinery within the fibroblast but rather an upstream effect on fibroblast proliferation and the broader fibrotic environment.
Further research is required to definitively elucidate the precise effects of this compound on the expression of procollagen (B1174764) genes (e.g., COL1A1, COL1A2) and the post-translational modifications of collagen.
Quantitative Data Summary
The available quantitative data from in vitro and clinical studies are summarized below. It is important to note the limited availability of robust, quantitative studies directly assessing the impact of this compound on collagen synthesis.
| Parameter | Cell/Tissue Type | Treatment | Concentration/Dose | Observed Effect | Reference |
| Fibroblast Proliferation | Normal human skin fibroblasts, Scleroderma fibroblasts, Rheumatoid synovial cells | Potassium para-aminobenzoate | Dose-dependent inhibition starting at ~3000 µg/mL | Inhibition of cell proliferation | [8] |
| Acid Mucopolysaccharide Secretion | Rheumatoid synovial cells, Scleroderma fibroblasts | Potassium para-aminobenzoate | Inhibition observed at 100 µg/mL; >50% inhibition at 5000 µg/mL | Inhibition of secretion | [8] |
| Collagen Synthesis | Various strains of fibroblasts | Potassium para-aminobenzoate | Not specified | No effect observed | [8] |
| Skin Softening | Patients with scleroderma | Potassium para-aminobenzoate (KPAB) | Not specified | 90% of 224 treated patients experienced mild, moderate, or marked skin softening | [9] |
| Plaque Size Reduction | Patients with Peyronie's disease | Potassium para-aminobenzoate | Not specified | A double-blind, placebo-controlled study showed a significant decrease in plaque size | [10] |
Experimental Protocols
Detailed experimental protocols from the cited studies are largely unavailable in the public domain. However, based on standard methodologies in fibrosis research, the following outlines the types of protocols that would be employed to investigate the effects of this compound.
Fibroblast Proliferation Assay
A fibroblast proliferation assay would be conducted to quantify the effect of this compound on the growth of fibroblasts.
-
Cell Culture: Primary human dermal fibroblasts would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Cells would be seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours.
-
Quantification: Cell proliferation can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting using a hemocytometer.
Collagen Production Assay
To quantify collagen production, a Sircol Soluble Collagen Assay is a standard method.
-
Sample Preparation: Fibroblasts would be cultured and treated with this compound as described above. The cell culture supernatant would be collected to measure secreted soluble collagen.
-
Assay Principle: The Sircol assay utilizes the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of soluble collagens.
-
Procedure: The collected supernatant is incubated with the Sircol dye reagent, leading to the precipitation of a collagen-dye complex. The complex is then pelleted by centrifugation, and the unbound dye is removed. The bound dye is eluted, and the absorbance is measured spectrophotometrically. A standard curve using known concentrations of purified collagen is used for quantification.
Gene Expression Analysis (RT-qPCR)
To assess the effect of this compound on the transcription of collagen and other fibrosis-related genes, Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) would be performed.
-
RNA Extraction: Total RNA would be extracted from treated and untreated fibroblast cultures using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA would be reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA would be used as a template for qPCR with primers specific for genes of interest, such as COL1A1, COL1A2, ACTA2 (α-SMA), and TGFB1. A housekeeping gene (e.g., GAPDH) would be used for normalization.
Signaling Pathways and Experimental Workflows
Proposed Antifibrotic Mechanism of this compound
The following diagram illustrates the hypothesized mechanism of action for this compound in mitigating fibrosis.
Caption: Proposed mechanism of this compound's antifibrotic action.
The TGF-β Signaling Pathway in Fibrosis
While a direct link between this compound and the Transforming Growth Factor-beta (TGF-β) pathway has not been established, TGF-β is a central mediator of fibrosis.[11] Understanding this pathway is crucial for contextualizing antifibrotic drug development.
References
- 1. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrospective studies in scleroderma: skin response to potassium para-aminobenzoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Aminobenzoate Potassium for Scleroderma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scleroderma, a chronic autoimmune disease characterized by progressive skin and internal organ fibrosis, presents a significant therapeutic challenge. Early-stage research has explored the potential of aminobenzoate potassium, also known as Potaba, as an anti-fibrotic agent. This technical guide synthesizes the foundational in vitro and clinical data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to provide a comprehensive resource for researchers in the field.
Core Concepts: Mechanism of Action
The therapeutic potential of this compound in scleroderma is primarily attributed to its anti-fibrotic properties. The proposed mechanisms of action revolve around two key areas:
-
Inhibition of Fibroblast Proliferation and Function: Fibroblasts are the primary cell type responsible for the excessive deposition of collagen and other extracellular matrix (ECM) components that lead to tissue hardening in scleroderma. In vitro studies have shown that this compound can inhibit the proliferation of fibroblasts isolated from both normal and sclerodermatous skin.[1] Furthermore, it has been observed to inhibit the secretion of glycosaminoglycans (acid mucopolysaccharides), another key component of the ECM, by these cells.[1]
-
Modulation of Monoamine Oxidase (MAO) Activity: Another proposed mechanism involves the enhancement of monoamine oxidase (MAO) activity.[2][3][4] MAO is an enzyme responsible for the breakdown of monoamines like serotonin (B10506). Elevated levels of serotonin have been associated with increased fibrosis.[3] By increasing MAO activity, this compound may help to reduce local serotonin levels, thereby mitigating the fibrotic process.[3] This enzymatic action requires oxygen, and it is also suggested that this compound increases oxygen uptake at the tissue level, further supporting this pathway.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage clinical and in vitro studies on this compound for scleroderma.
Table 1: Clinical Trial and Retrospective Study Data
| Study Type | Number of Patients | Treatment Group | Control Group | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled Trial | 146 (76 completed) | This compound (12 g/day ) | Placebo | No statistically significant difference in skin mobility, skin thickening, or other outcome measures between the two groups.[5][6] | [5][6] |
| Retrospective Study | 320 (224 treated, 96 untreated) | This compound | No this compound | 90% of treated patients experienced skin softening, compared to less than 20% in the untreated group (p < 0.0001).[7] | [7] |
| Retrospective Survival Analysis | 390 | Adequate this compound Treatment | Never Treated with this compound | Improved 5-year (88.5% vs. 69.8%) and 10-year (76.6% vs. 56.6%) survival rates in the treated group (p < 0.01).[8] | [8] |
Table 2: In Vitro Study Data on Fibroblast Function
| Cell Types | This compound Concentration | Effect on Fibroblast Proliferation | Effect on Glycosaminoglycan Secretion | Effect on Collagen Synthesis | Reference |
| Normal Human Skin Fibroblasts, Scleroderma Skin Fibroblasts, Rheumatoid Synovial Cells | Dose-dependent, inhibition starting at ~3000 µg/ml | Dose-dependent inhibition | Inhibition observed even at 100 µg/ml, with >50% inhibition at 5000 µg/ml | No effect observed | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in scleroderma.
Clinical Assessment of Skin Involvement: The Modified Rodnan Skin Score (mRSS)
The mRSS is a standardized, semi-quantitative method used to assess skin thickness in scleroderma clinical trials.
Procedure:
-
Patient Positioning: The patient should be in a comfortable and relaxed position to allow for accurate palpation of the skin.
-
Anatomical Sites: Skin thickness is assessed at 17 specific body sites: fingers, hands, forearms, upper arms, thighs, lower legs, feet, face, anterior chest, and abdomen (each side of the upper and lower arms, forearms, hands, fingers, thighs, lower legs, and feet are assessed separately).
-
Palpation Technique: The clinician gently pinches a fold of skin between the thumb and index finger to gauge its thickness and tethering to underlying tissues.
-
Scoring: Each site is scored on a scale of 0 to 3:
-
0: Normal, easily pinchable skin.
-
1: Mild, definite skin thickening.
-
2: Moderate skin thickening, difficult to pinch.
-
3: Severe skin thickening, unable to pinch a skin fold.
-
-
Total Score: The scores from all 17 sites are summed to produce a total mRSS, ranging from 0 to 51. A higher score indicates more extensive and severe skin involvement.
In Vitro Assessment of Fibroblast Proliferation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate human dermal fibroblasts (isolated from normal and scleroderma patient biopsies) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the untreated control.
In Vitro Assessment of Collagen Synthesis: Sircol Collagen Assay
The Sircol assay is a quantitative dye-binding method for the analysis of soluble and insoluble collagens.
Protocol:
-
Cell Culture and Treatment: Culture human dermal fibroblasts in multi-well plates and treat with various concentrations of this compound as described for the MTT assay.
-
Sample Collection:
-
Soluble Collagen (from culture medium): Collect the cell culture supernatant.
-
Insoluble Collagen (from cell layer): After removing the supernatant, wash the cell layer with PBS and then extract the collagen using a mild acid-pepsin digestion.
-
-
Dye Binding: Add Sircol dye reagent to the collected samples. The dye specifically binds to the [Gly-X-Y]n helical structure of collagen.
-
Precipitation and Centrifugation: Incubate for 30 minutes to allow the collagen-dye complex to precipitate. Centrifuge to pellet the complex.
-
Washing: Discard the supernatant and wash the pellet to remove unbound dye.
-
Elution: Add an alkali reagent to dissolve the pellet and release the bound dye.
-
Spectrophotometric Measurement: Measure the absorbance of the eluted dye at 555 nm.
-
Quantification: Determine the collagen concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of collagen.
In Vitro Assessment of Monoamine Oxidase (MAO) Activity
MAO activity can be measured using commercially available assay kits, which are typically based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Protocol Outline:
-
Sample Preparation: Prepare cell lysates from human dermal fibroblasts treated with or without this compound.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing a substrate for MAO (e.g., p-tyramine) and a detection reagent that reacts with H₂O₂ to produce a fluorescent or colorimetric signal.
-
Incubation: Incubate the plate at 37°C for a specified period to allow the enzymatic reaction to proceed.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: The signal intensity is proportional to the MAO activity in the sample. Activity can be quantified by comparison to a standard curve. To differentiate between MAO-A and MAO-B activity, specific inhibitors (clorgyline for MAO-A and selegiline (B1681611) for MAO-B) can be included in parallel reactions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows discussed in this guide.
Caption: Canonical TGF-β signaling pathway in scleroderma fibrosis.
References
- 1. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 3. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Comparison of this compound and placebo in the treatment of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Retrospective studies in scleroderma: skin response to potassium para-aminobenzoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Pathways of Aminobenzoate Potassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), is a compound recognized for its antifibrotic properties, particularly in the treatment of conditions such as scleroderma and Peyronie's disease.[1] While its mechanism of action is primarily attributed to its effects on fibrosis, emerging evidence suggests that its therapeutic benefits are also mediated through distinct anti-inflammatory pathways. This technical guide provides an in-depth exploration of the known and hypothesized anti-inflammatory mechanisms of this compound, presenting available quantitative data, detailed experimental protocols for further investigation, and visualizations of the key signaling pathways.
Introduction
Inflammation is a critical component in the pathogenesis of fibrotic diseases, creating a microenvironment that promotes the proliferation of fibroblasts and the excessive deposition of extracellular matrix.[1] this compound is believed to exert an anti-inflammatory effect that contributes to its therapeutic efficacy in mitigating the fibrotic process.[1] Although the precise molecular pathways are not fully elucidated, current research points towards several potential mechanisms, including the modulation of key inflammatory signaling cascades and the activity of pro-inflammatory enzymes. This guide aims to consolidate the current understanding and provide a framework for future research into the anti-inflammatory properties of this compound.
Known and Hypothesized Anti-Inflammatory and Antifibrotic Mechanisms
The anti-inflammatory action of this compound is multifaceted, with evidence suggesting its involvement in several key cellular processes that drive inflammation and fibrosis.
Inhibition of Fibroblast Proliferation and Glycosaminoglycan Secretion
In vitro studies have demonstrated a direct effect of this compound on fibroblasts, the primary cell type responsible for fibrosis. It has been shown to inhibit the proliferation of fibroblasts derived from both normal and sclerodermatous human skin in a dose-dependent manner.[2] Furthermore, it inhibits the secretion of acid mucopolysaccharides (glycosaminoglycans) by these cells, which are key components of the extracellular matrix that contribute to tissue hardening.[2]
Hypothesized Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Evidence suggests that p-aminobenzoic acid (PABA) may suppress neuroinflammation by inhibiting NF-κB signaling and the subsequent production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). By blocking this pathway, this compound could significantly reduce the inflammatory response.
Potential Modulation of the Arachidonic Acid Cascade
The arachidonic acid cascade is a critical pathway in the generation of inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Some studies indicate that PABA may inhibit the formation of thromboxane (B8750289) B2, a downstream product of the arachidonic acid pathway in platelets. This suggests a potential, though not yet fully characterized, interaction with this inflammatory cascade.
Possible Inhibition of Myeloperoxidase (MPO) Activity
Myeloperoxidase (MPO) is a pro-inflammatory enzyme, primarily released by neutrophils, that generates highly reactive oxidants, contributing to tissue damage in inflammatory conditions. A derivative of PABA, 4-aminobenzoic acid hydrazide (ABAH), has been identified as an irreversible inhibitor of MPO.[3][4] This raises the possibility that this compound may exert some of its anti-inflammatory effects through a similar mechanism of MPO inhibition.
Potential to Induce Anti-Inflammatory Macrophage Polarization
Macrophages can be broadly classified into a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. A shift towards M2 polarization is associated with the resolution of inflammation and tissue repair. There are indications that PABA may influence immune cell function by promoting the polarization of macrophages towards an anti-inflammatory M2 state, thereby contributing to a reduction in overall inflammation.[5]
Quantitative Data
The available quantitative data on the direct anti-inflammatory and antifibrotic effects of this compound is limited. The following table summarizes the findings from an in vitro study on human fibroblasts.[2]
| Parameter | Cell Types | Effective Concentration | Observed Effect | Citation |
| Inhibition of Cell Proliferation | Normal human skin fibroblasts, scleroderma fibroblasts, rheumatoid synovial cells | Starting at ~3000 µg/mL | Dose-dependent inhibition | [2] |
| Inhibition of Acid Mucopolysaccharide Secretion | Rheumatoid synovial cells, scleroderma fibroblasts | Starting at 100 µg/mL | Inhibition observed, with over 50% inhibition at 5000 µg/mL | [2] |
Experimental Protocols
The following are detailed, exemplary protocols that can be adapted for the investigation of the anti-inflammatory pathways of this compound.
In Vitro Fibroblast Proliferation and Glycosaminoglycan (GAG) Production Assay
Objective: To quantify the dose-dependent effect of this compound on the proliferation of human dermal fibroblasts and their production of GAGs.
Methodology:
-
Cell Culture: Human dermal fibroblasts (e.g., from scleroderma patients or a commercial cell line) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Proliferation Assay (MTT Assay):
-
Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 100 µg/mL to 5000 µg/mL) for 48-72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
-
GAG Assay (Blyscan™ Assay):
-
Culture fibroblasts in 6-well plates and treat with this compound as above.
-
Collect the cell culture supernatant and digest with papain.
-
Use a sulfated glycosaminoglycan assay kit (e.g., Blyscan™) to quantify the amount of GAGs in the supernatant by measuring absorbance at 656 nm.
-
NF-κB Activation Assay (IκBα Phosphorylation)
Objective: To determine if this compound inhibits the activation of the NF-κB pathway by measuring the phosphorylation of its inhibitor, IκBα.
Methodology:
-
Cell Culture and Stimulation: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 6-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL) or TNF-α (20 ng/mL), for 15-30 minutes.
-
Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the ratio of phosphorylated to total IκBα.
-
Cyclooxygenase (COX-2) Inhibition Assay
Objective: To assess the ability of this compound to inhibit the activity of the COX-2 enzyme.
Methodology:
-
Assay Principle: This assay measures the peroxidase activity of COX, which is a component of its enzymatic function.
-
Procedure (using a commercial kit):
-
In a 96-well plate, add assay buffer, heme, and human recombinant COX-2 enzyme.
-
Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions to determine the rate of the reaction.
-
Calculate the percentage of inhibition and the IC50 value.
-
Myeloperoxidase (MPO) Activity Assay
Objective: To determine if this compound can inhibit the chlorination activity of MPO.
Methodology:
-
Assay Principle: This colorimetric assay measures the production of hypochlorous acid (HOCl) by MPO.
-
Procedure (using a commercial kit):
-
In a 96-well plate, add purified human MPO enzyme.
-
Add various concentrations of this compound or a known MPO inhibitor (e.g., ABAH) as a positive control.
-
Add a solution containing taurine (B1682933).
-
Initiate the reaction by adding hydrogen peroxide.
-
After a specified incubation time, add a chromogen that reacts with the taurine chloramine (B81541) produced by the MPO activity.
-
Measure the absorbance at a specified wavelength (e.g., 412 nm).
-
Calculate the percentage of inhibition and the IC50 value.
-
Visualizations: Signaling Pathways and Workflows
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the arachidonic acid cascade.
Caption: Experimental workflow for in vitro screening.
Conclusion
While this compound is primarily recognized for its antifibrotic properties, its role as an anti-inflammatory agent is a critical aspect of its therapeutic profile. The evidence, though still developing, points towards a multi-pronged mechanism of action that includes the direct inhibition of fibroblast activity and the potential modulation of key inflammatory signaling pathways such as NF-κB and the arachidonic acid cascade. Further research, utilizing the experimental frameworks outlined in this guide, is necessary to fully elucidate these pathways and to identify novel therapeutic targets. A comprehensive understanding of the anti-inflammatory effects of this compound will be instrumental in optimizing its clinical use and in the development of new treatments for inflammatory and fibrotic diseases.
References
- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 2. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting myeloperoxidase to stabilize unruptured aneurysm: an imaging-guided approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Aminobenzoate Potassium in Fibrotic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminobenzoate potassium, also known as Potaba, is a therapeutic agent employed in the management of various fibrotic conditions, including Peyronie's disease and scleroderma. While its clinical efficacy has been observed, a comprehensive understanding of its molecular mechanisms of action remains an area of active investigation. This technical guide provides an in-depth exploration of the current knowledge regarding the molecular targets of this compound in fibrotic diseases. It summarizes key hypotheses, presents available quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the proposed signaling pathways. The primary proposed mechanisms center on its antifibrotic and anti-inflammatory properties, potentially mediated through the enhancement of monoamine oxidase (MAO) activity and subsequent reduction of serotonin (B10506) levels, a known promoter of fibrosis. Additionally, effects on fibroblast proliferation and extracellular matrix synthesis have been reported. This guide aims to serve as a valuable resource for researchers and professionals in the field of fibrosis and drug development.
Introduction
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A key cellular player in fibrosis is the myofibroblast, which is primarily responsible for the synthesis and deposition of collagen. This compound is a potassium salt of para-aminobenzoic acid (PABA) that has been used for decades to treat a range of fibrotic disorders.[1][2] Its therapeutic applications are rooted in its observed antifibrotic and anti-inflammatory effects.[3] However, the precise molecular pathways through which this compound exerts these effects are not fully elucidated. This document synthesizes the existing evidence on its molecular targets to provide a clearer picture for ongoing and future research.
Proposed Mechanisms of Action and Molecular Targets
The therapeutic effects of this compound in fibrotic diseases are thought to be multifactorial. The most prominent hypotheses regarding its molecular targets are detailed below.
Enhancement of Monoamine Oxidase (MAO) Activity
A central hypothesis is that this compound enhances the activity of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of monoamines such as serotonin.[3] Elevated levels of serotonin have been implicated in the pathogenesis of fibrosis. By increasing MAO activity, this compound may facilitate the degradation of serotonin, thereby reducing its pro-fibrotic signaling. This proposed mechanism suggests that MAO is a primary molecular target.
Modulation of Fibroblast Function
Fibroblasts are central to the fibrotic process. In vitro studies have investigated the direct effects of this compound on these cells.
-
Inhibition of Fibroblast Proliferation: Research indicates that this compound can inhibit the proliferation of fibroblasts in a dose-dependent manner.[4] This suggests a direct impact on the cell cycle machinery of these cells.
-
Modulation of Extracellular Matrix Synthesis: The effect of this compound on collagen synthesis, a hallmark of fibrosis, is less clear. One key in vitro study found no significant effect on collagen synthesis by various fibroblast strains.[4] However, the same study reported a dose-dependent inhibition of acid mucopolysaccharide (glycosaminoglycan) secretion by rheumatoid synovial cells and scleroderma fibroblasts.[4]
Increased Tissue Oxygenation
Another proposed mechanism is the increase of oxygen uptake at the tissue level.[3] Hypoxia is known to be a contributing factor in the progression of fibrosis. By improving tissue oxygenation, this compound may help to create a microenvironment that is less conducive to fibrotic processes. The direct molecular targets involved in this proposed mechanism have not been fully identified.
Signaling Pathways
The proposed molecular targets of this compound likely influence key signaling pathways that regulate fibrosis.
Serotonin and TGF-β Signaling
The enhancement of MAO activity and subsequent reduction in serotonin levels could indirectly modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis. Serotonin is known to promote fibrosis, in part, by stimulating TGF-β1 production. Therefore, by lowering serotonin levels, this compound may attenuate the downstream pro-fibrotic effects of TGF-β signaling, including the activation of Smad proteins and the transcription of fibrotic genes like collagen.
Quantitative Data
The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of this compound.
Table 1: In Vitro Effects of this compound on Fibroblasts
| Cell Type | Parameter | Concentration (µg/mL) | Effect | Reference |
| Normal Human Skin Fibroblasts | Proliferation | ~3000 | Dose-dependent inhibition | [4] |
| Scleroderma Fibroblasts | Proliferation | ~3000 | Dose-dependent inhibition | [4] |
| Rheumatoid Synovial Cells | Proliferation | ~3000 | Dose-dependent inhibition | [4] |
| Scleroderma Fibroblasts | Acid Mucopolysaccharide Secretion | 100 | Inhibition | [4] |
| Scleroderma Fibroblasts | Acid Mucopolysaccharide Secretion | 5000 | >50% Inhibition | [4] |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 100 | Inhibition | [4] |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | 5000 | >50% Inhibition | [4] |
| Various Strains | Collagen Synthesis | Range of concentrations | No effect | [4] |
Table 2: Clinical Efficacy of this compound in Peyronie's Disease
| Study Design | Treatment Group | Placebo Group | Outcome | p-value | Reference |
| Prospective, randomized, double-blind, placebo-controlled | 51 patients (12g/day for 12 months) | 52 patients | Response rate (regression in plaque size and/or >=30% reduction in penile curvature) | 74.3% vs 50.0% | 0.016 |
| Mean plaque size change | Decreased from 259 mm² to 142 mm² | Increased to 303 mm² (6 months), then decreased to 233 mm² (12 months) | |||
| Penile curvature deterioration | Stable | 32.5% deteriorated | |||
| Retrospective | 44 patients (12 mg/day) | 65 patients (combination therapy) | Improvement in penile curvature (<30°) | 44.4% | 79.1% |
| Successful sexual intercourse | 42.8% | 78.3% | |||
| Surgical correction | 35.7% | 13.3% |
Table 3: Clinical Efficacy of this compound in Scleroderma
| Study Design | Treatment Group | Placebo Group | Outcome | Finding | Reference |
| Retrospective | Adequately treated patients (n=390 total) | Untreated patients | 5-year survival rate | 88.5% vs 69.8% | Improved survival (p < 0.01) |
| 10-year survival rate | 76.6% vs 56.6% | ||||
| Retrospective | 224 patients treated with KPAB | 96 untreated patients | Skin softening (mild, moderate, or marked) | 90% vs <20% | Significant improvement (p < 0.0001) |
| Prospective, randomized, double-blind, placebo-controlled | 12 g/day for 48 weeks | Matching placebo | Skin mobility and thickening scores | No significant difference | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to investigating the molecular targets of this compound.
Monoamine Oxidase (MAO) Activity Assay (Kynuramine Substrate)
This fluorometric assay measures MAO activity based on the conversion of the non-fluorescent substrate kynuramine (B1673886) to the fluorescent product 4-hydroxyquinoline.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~320 nm, Emission: ~380-400 nm)
-
This compound (test compound)
Procedure:
-
Prepare Reagents:
-
Dissolve kynuramine in potassium phosphate buffer to a working concentration (e.g., 80 µM for MAO-A, 50 µM for MAO-B).
-
Dilute MAO-A and MAO-B enzymes in potassium phosphate buffer to their optimal working concentrations.
-
Prepare serial dilutions of this compound and control inhibitors (clorgyline, selegiline) in the buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.
-
Add 25 µL of either buffer (for control) or the test compound/inhibitor solution at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
Measure the fluorescence at the appropriate wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of MAO activity inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Fibroblast Proliferation Assay (Scratch Assay)
This assay assesses the effect of a compound on fibroblast migration and proliferation by creating a "scratch" in a confluent cell monolayer and monitoring the rate of closure.
Materials:
-
Human dermal fibroblasts
-
12-well or 24-well culture plates
-
Fibroblast growth medium
-
Serum-free medium (for starvation)
-
Phosphate-buffered saline (PBS)
-
200 µL pipette tip
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
This compound (test compound)
Procedure:
-
Cell Seeding:
-
Seed fibroblasts in a multi-well plate at a density that allows them to reach 90-100% confluency within 24-48 hours.
-
-
Cell Starvation (Optional):
-
Once confluent, replace the growth medium with serum-free medium and incubate for 18-24 hours to synchronize the cells in the G0 phase. This helps to distinguish migration from proliferation.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Immediately capture images of the scratch at time 0 using an inverted microscope. Mark the locations of the images for consistent re-imaging.
-
Incubate the plate and capture images at regular intervals (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
-
Compare the rate of closure between the treated and control groups.
-
Collagen Synthesis Assay (Sirius Red Staining)
This colorimetric assay quantifies the amount of collagen produced by fibroblasts in culture. Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagen.
Materials:
-
Human dermal fibroblasts
-
24-well or 48-well culture plates
-
Fibroblast growth medium
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
Spectrophotometer (540 nm)
-
This compound (test compound)
Procedure:
-
Cell Culture and Treatment:
-
Seed fibroblasts in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control in fresh medium. It is often beneficial to supplement the medium with ascorbic acid to promote collagen synthesis.
-
Incubate for a desired period (e.g., 48-72 hours).
-
-
Staining:
-
Remove the culture medium and gently wash the cell layer with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes and then air dry.
-
Add the Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells with 0.01 M HCl to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye by adding 0.1 M NaOH to each well and incubating with gentle shaking for 30 minutes.
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the absorbance values to the cell number (which can be determined in parallel wells using a crystal violet assay).
-
Compare the amount of collagen produced in the treated groups to the control group.
-
Conclusion and Future Directions
The available evidence suggests that this compound exerts its antifibrotic effects through multiple potential mechanisms, with the enhancement of monoamine oxidase activity being a leading hypothesis. Its ability to inhibit fibroblast proliferation and glycosaminoglycan secretion in vitro provides further support for its role in modulating the fibrotic microenvironment. However, the direct impact on collagen synthesis remains to be definitively established.
Future research should focus on elucidating the direct molecular interactions of this compound. Key areas for investigation include:
-
Direct confirmation of MAO activity enhancement: Studies directly measuring the effect of this compound on MAO-A and MAO-B activity in fibroblast cell lysates are needed to validate this central hypothesis.
-
TGF-β signaling pathway analysis: Investigating the effect of this compound on the phosphorylation of Smad proteins and the expression of TGF-β target genes in fibroblasts will clarify its role in this critical fibrotic pathway.
-
Investigation of effects on reactive oxygen species (ROS): Given the link between oxidative stress and fibrosis, exploring the potential of this compound to modulate ROS production and antioxidant defenses in fibroblasts would provide a more complete understanding of its mechanism of action.
-
Identification of molecular targets for increased tissue oxygenation: If this compound does indeed increase tissue oxygenation, identifying the molecular players involved would open new avenues for research and therapeutic development.
A more comprehensive understanding of the molecular targets of this compound will not only refine its clinical use but also aid in the development of more targeted and effective antifibrotic therapies.
References
- 1. Potassium p-Aminobenzoate | API Products | Cambrex [cambrex.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Comparison of this compound and placebo in the treatment of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminobenzoate Potassium: A Technical Analysis of its Putative Role in Modulating the TGF-β Signaling Pathway
For Immediate Release: December 20, 2025
Audience: Researchers, scientists, and drug development professionals.
[City, State] – This technical guide explores the mechanistic underpinnings of aminobenzoate potassium, a compound utilized in the management of various fibrotic conditions. While its clinical use is established, its precise molecular interactions, particularly with the Transforming Growth Factor-beta (TGF-β) signaling pathway—a master regulator of fibrosis—remain an area of active investigation. This document synthesizes the available preclinical data, outlines a prevailing hypothesis for its mechanism of action, and provides detailed experimental protocols for further research.
Introduction: The Challenge of Fibrosis and the Role of TGF-β
Fibrotic diseases, such as scleroderma and Peyronie's disease, are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue hardening, scarring, and organ dysfunction[1]. The TGF-β signaling cascade is a central pathogenic driver in these conditions. Upon binding of the TGF-β ligand to its receptor complex, a signaling cascade is initiated through the phosphorylation of intracellular Smad proteins (Smad2/3). These activated Smads then form a complex with Smad4, translocate to the nucleus, and drive the transcription of pro-fibrotic genes, including various collagens and fibronectin, leading to fibroblast activation and ECM accumulation[2][3]. Consequently, targeting this pathway is a primary strategy in the development of antifibrotic therapies.
This compound, also known as Potaba, has been used for decades to treat conditions involving fibrosis[4]. However, a direct, evidence-based mechanism linking it to the canonical TGF-β/Smad pathway has not been fully elucidated in the scientific literature.
Hypothesized Mechanism of Action: An Indirect Effect on TGF-β Signaling
The prevailing hypothesis for this compound's antifibrotic effect is not through direct inhibition of TGF-β receptors or Smad proteins, but via an indirect route involving the modulation of serotonin (B10506) levels.
It is proposed that this compound acts by increasing the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of serotonin (5-hydroxytryptamine or 5-HT)[5][6][7]. Elevated local concentrations of serotonin have been strongly implicated in the pathogenesis of fibrosis. Crucially, studies have demonstrated that serotonin can directly promote fibroblast activation and ECM synthesis by inducing the TGF-β1/Smad signaling pathway[8][9][10][11][12].
Therefore, the proposed mechanism is as follows: this compound enhances MAO activity, leading to a decrease in local serotonin levels. This reduction in serotonin subsequently attenuates the serotonin-driven activation of the TGF-β pathway in fibroblasts, resulting in decreased ECM production and a potential reversal of the fibrotic process.
Quantitative Data from In Vitro Studies
Direct quantitative evidence for the effect of this compound on TGF-β signaling is scarce. However, a key study by Priestley et al. (1979) investigated its effects on fibroblasts from normal and sclerodermatous skin. The findings present a complex picture that warrants further investigation.
Table 1: Effect of this compound on Fibroblast Proliferation
| Cell Type | Concentration (µg/mL) | Proliferation Effect |
| Normal Human Skin Fibroblasts | ~3000 | Dose-dependent inhibition begins |
| Sclerodermatous Fibroblasts | ~3000 | Dose-dependent inhibition begins |
| Rheumatoid Synovial Cells | ~3000 | Dose-dependent inhibition begins |
| Data summarized from Priestley, G.C., & Brown, J.C. (1979).[13] |
Table 2: Effect of this compound on Macromolecule Synthesis
| Cell Type | Concentration (µg/mL) | Effect on Acid Mucopolysaccharide Secretion | Effect on Collagen Synthesis |
| Sclerodermatous Fibroblasts | 100 | Inhibition observed | No effect |
| Rheumatoid Synovial Cells | 100 | Inhibition observed | No effect |
| Sclerodermatous Fibroblasts | 5000 | >50% Inhibition | No effect |
| Rheumatoid Synovial Cells | 5000 | >50% Inhibition | No effect |
| Data summarized from Priestley, G.C., & Brown, J.C. (1979).[13] |
Notably, this study reported that while this compound inhibited fibroblast proliferation and the secretion of acid mucopolysaccharides (glycosaminoglycans) at therapeutic concentrations, it had no discernible effect on collagen synthesis[13]. This finding is in contrast with the expected outcome for an antifibrotic agent that putatively acts via the TGF-β pathway, a major driver of collagen production. This discrepancy highlights a significant gap in the understanding of its mechanism and underscores the need for modern molecular techniques to re-evaluate these effects.
Experimental Protocols for Investigating the Mechanism of Action
To rigorously test the hypothesis that this compound indirectly modulates TGF-β signaling, a series of in vitro experiments are necessary. The following protocols provide a framework for this investigation.
Fibroblast Proliferation Assay (CCK-8 Method)
This assay measures cell viability and proliferation.
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with TGF-β1 (e.g., 5 ng/mL) with or without various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[14].
Quantification of Collagen Production (Sircol™ Soluble Collagen Assay)
This assay quantifies newly synthesized soluble collagen released into the cell culture medium.
-
Sample Collection: Following the treatment period (e.g., 48-72 hours), collect the cell culture supernatant from each well.
-
Assay Preparation: Prepare collagen standards and samples according to the manufacturer's protocol.
-
Dye Binding: Add 1.0 mL of Sircol™ Dye Reagent to 100 µL of supernatant or standard. Mix for 30 minutes to allow the dye to bind to collagen, forming a precipitate[15][16][17].
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Washing and Elution: Discard the supernatant and wash the pellet. Dissolve the pellet in the Alkali Reagent provided with the kit.
-
Measurement: Transfer the dissolved solution to a 96-well plate and measure the absorbance at 556 nm. Calculate the collagen concentration by comparing the sample absorbance to the standard curve[18].
Western Blot for Phosphorylated Smad2/3
This protocol assesses the activation state of the canonical TGF-β pathway.
-
Cell Lysis: After a short treatment period (e.g., 30-60 minutes with TGF-β1 +/- this compound), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states[19].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425). Subsequently, probe with an HRP-conjugated secondary antibody[1][20].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with antibodies for total Smad2/3 and a loading control (e.g., GAPDH) to normalize the data and determine the relative change in Smad phosphorylation.
Conclusion and Future Directions
While this compound has a history of use in fibrotic diseases, its mechanism of action remains poorly defined, particularly concerning the pivotal TGF-β signaling pathway. The leading hypothesis suggests an indirect modulation via the MAO-serotonin axis, which is a plausible but unproven mechanism. The conflicting historical data on its effect on collagen synthesis further complicates the picture.
Future research should focus on rigorously testing this indirect hypothesis using the protocols outlined above. Specifically, determining whether this compound can attenuate TGF-β1-induced Smad2/3 phosphorylation, α-SMA expression (a marker of myofibroblast differentiation), and collagen I production in vitro is critical. Furthermore, directly measuring its effect on MAO activity and serotonin levels in fibroblast cultures would provide a crucial link in the mechanistic chain. A comprehensive understanding of these molecular interactions is essential for optimizing the therapeutic use of this compound and for the development of next-generation antifibrotic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. ilexlife.com [ilexlife.com]
- 3. quickzyme.com [quickzyme.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 8. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin drives the activation of pulmonary artery adventitial fibroblasts and TGF-β1/Smad3-mediated fibrotic responses through 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 15. accuratechemical.com [accuratechemical.com]
- 16. biovendor.com [biovendor.com]
- 17. interchim.fr [interchim.fr]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
The Pharmacodynamics of Aminobenzoate Potassium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), is a compound recognized for its antifibrotic properties.[1][2] It is primarily utilized in the therapeutic management of fibrotic disorders such as Peyronie's disease and scleroderma.[3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its proposed mechanisms of action, summarizing quantitative data from key studies, and outlining relevant experimental protocols.
Mechanism of Action
The precise molecular mechanisms underlying the antifibrotic effects of this compound are not fully elucidated; however, several key pathways have been proposed. The prevailing hypothesis centers on its ability to increase tissue oxygen uptake and modulate the activity of monoamine oxidase (MAO), an enzyme crucial for the degradation of serotonin (B10506).[1][4][5]
Elevated levels of serotonin have been implicated in the pathogenesis of fibrosis. Serotonin can directly promote the activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) characteristic of fibrotic tissue.[6][7] This activation is mediated, at least in part, through the canonical Transforming Growth Factor-β (TGF-β) signaling pathway.[6][7][8] By enhancing MAO activity, this compound is thought to decrease local serotonin concentrations, thereby reducing fibroblast activation and subsequent ECM production.[1][4]
Additionally, this compound is suggested to possess anti-inflammatory properties, which may contribute to its overall therapeutic effect by mitigating the inflammatory triggers that can initiate and perpetuate fibrotic processes.[1]
Signaling Pathways
The proposed mechanism of action for this compound involves the modulation of pathways that lead to fibrosis. A key pathway involves the interplay between monoamine oxidase (MAO), serotonin, and the pro-fibrotic cytokine TGF-β.
References
- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 2. Potassium p-Aminobenzoate | API Products | Cambrex [cambrex.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Facebook [cancer.gov]
- 5. This compound | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan metabolites kynurenine and serotonin regulate fibroblast activation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin drives the activation of pulmonary artery adventitial fibroblasts and TGF-β1/Smad3-mediated fibrotic responses through 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Aminobenzoate Potassium in In Vitro Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), has been used in the treatment of fibrotic conditions such as Peyronie's disease and scleroderma. Its proposed mechanism of action involves antifibrotic and anti-inflammatory effects, although the precise molecular pathways are not fully elucidated.[1] In vitro studies have explored its effects on fibroblasts, the primary cell type involved in the pathological deposition of extracellular matrix (ECM) characteristic of fibrosis. These application notes provide a summary of the available in vitro data and general protocols for evaluating the antifibrotic potential of this compound in cell culture models.
Proposed Mechanism of Action
The antifibrotic activity of this compound is thought to be multifactorial. One proposed mechanism is the enhancement of monoamine oxidase (MAO) activity, which may lead to the degradation of serotonin, a mediator linked to fibrosis.[1] Additionally, it is suggested to increase oxygen uptake at the tissue level, which could help in the regression of fibrotic tissue.[1] Some studies also point towards an anti-inflammatory effect, which can indirectly reduce the fibrotic response by mitigating the proliferation of fibroblasts.[1] However, detailed in vitro studies confirming these mechanisms at a molecular level are limited.
Quantitative Data from In Vitro Studies
The available quantitative data on the in vitro effects of this compound on fibroblasts is primarily from older studies. A key study by Priestley et al. (1979) provides the most specific dose-response data to date.
| Cell Type | Parameter | Concentration of this compound | Observed Effect | Reference |
| Normal Human Skin Fibroblasts | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [2] |
| Scleroderma Fibroblasts | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [2] |
| Rheumatoid Synovial Cells | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [2] |
| Scleroderma Fibroblasts | Acid Mucopolysaccharide (Glycosaminoglycan) Secretion | 100 µg/mL | Inhibition | [2] |
| Scleroderma Fibroblasts | Acid Mucopolysaccharide (Glycosaminoglycan) Secretion | 5000 µg/mL | >50% Inhibition | [2] |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide (Glycosaminoglycan) Secretion | 100 µg/mL | Inhibition | [2] |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide (Glycosaminoglycan) Secretion | 5000 µg/mL | >50% Inhibition | [2] |
| Various Fibroblast Strains | Collagen Synthesis | Range of concentrations | No effect | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed, though not definitively proven in vitro, signaling pathways for the antifibrotic action of this compound and a general experimental workflow for its evaluation.
Caption: Proposed mechanisms of this compound in reducing fibrosis.
Caption: General workflow for testing antifibrotic effects in vitro.
Experimental Protocols
The following are general protocols for assessing the antifibrotic effects of a test compound like this compound in an in vitro fibroblast model.
Protocol 1: Fibroblast Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (e.g., from ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound
-
MTT or BrdU proliferation assay kit
Procedure:
-
Cell Seeding: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Starvation (Optional): To synchronize the cell cycle, serum-starve the cells by replacing the growth medium with DMEM containing 0.5% FBS for 24 hours.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions in the culture medium. Replace the medium in the wells with fresh medium containing various concentrations of this compound (e.g., 100 µg/mL to 5000 µg/mL). Include a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
Proliferation Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
BrdU Assay: Add BrdU to the wells and incubate to allow for incorporation into newly synthesized DNA. Perform the ELISA-based detection as per the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Assessment of Extracellular Matrix (ECM) Gene and Protein Expression
Objective: To evaluate the effect of this compound on the expression of key fibrotic markers, such as collagen type I (COL1A1) and alpha-smooth muscle actin (α-SMA), in fibroblasts, often induced by Transforming Growth Factor-beta 1 (TGF-β1).
Materials:
-
Human dermal fibroblasts
-
6-well cell culture plates
-
Recombinant human TGF-β1
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for COL1A1, ACTA2 (α-SMA), and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer with protease inhibitors
-
Primary antibodies (anti-Collagen I, anti-α-SMA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed fibroblasts in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) in the presence of this compound for 24-48 hours.
-
RNA Extraction and qPCR (Gene Expression):
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR using specific primers for COL1A1, ACTA2, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Protein Extraction and Western Blot (Protein Expression):
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Collagen I, α-SMA, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
-
Protocol 3: Sircol Soluble Collagen Assay
Objective: To quantify the amount of soluble collagen secreted by fibroblasts into the culture medium following treatment with this compound.
Materials:
-
Human dermal fibroblasts
-
24-well cell culture plates
-
Recombinant human TGF-β1
-
This compound
-
Sircol Soluble Collagen Assay kit
Procedure:
-
Cell Culture and Treatment: Seed fibroblasts in 24-well plates and grow to near confluence. Serum-starve the cells for 24 hours.
-
Treatment: Treat the cells with this compound and/or TGF-β1 as described in Protocol 2 for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Collagen Quantification:
-
Follow the Sircol assay kit manufacturer's protocol. Briefly, this involves precipitating the collagen from the supernatant with the Sircol dye reagent.
-
Centrifuge to pellet the collagen-dye complex.
-
Dissolve the pellet in the provided alkali reagent.
-
Measure the absorbance of the solution and determine the collagen concentration by comparing it to a standard curve.
-
-
Data Normalization: The results can be normalized to the cell number or total protein content of the corresponding cell lysates.
Conclusion
While this compound has been clinically used for fibrotic disorders, the in vitro evidence for its direct antifibrotic effects is limited and warrants further investigation. The provided protocols offer a framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound and other potential antifibrotic compounds in well-defined in vitro fibrosis models. Future studies should focus on elucidating its impact on key signaling pathways, such as the TGF-β cascade, and on a broader range of fibrotic markers to provide a more comprehensive understanding of its therapeutic potential.
References
Application Notes and Protocols for Establishing a Peyronie's Disease Research Model with Aminobenzoate Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peyronie's disease (PD) is a fibrotic disorder of the tunica albuginea (TA) of the penis, leading to the formation of inelastic plaques, penile curvature, and erectile dysfunction.[1] The pathogenesis of PD is linked to an aberrant wound healing process, where trauma to the TA is thought to trigger a cascade of inflammatory and fibrotic responses. A key mediator in this process is the transforming growth factor-beta 1 (TGF-β1), a cytokine known to induce tissue fibrosis.[2][3] Animal models are crucial for understanding the pathophysiology of PD and for the preclinical evaluation of potential therapeutics. The most common and well-established method for inducing a PD-like condition in animals is the injection of TGF-β1 into the tunica albuginea of rats.[2][4]
Aminobenzoate potassium, a member of the vitamin B complex family, has been used in the treatment of fibrotic conditions, including Peyronie's disease.[5] Its mechanism of action is believed to be its antifibrotic properties, which may involve increased oxygen uptake at the tissue level. This document provides detailed protocols for establishing a rat model of Peyronie's disease using TGF-β1 and for evaluating the therapeutic potential of this compound in this model.
Experimental Overview
The experimental workflow for establishing a Peyronie's disease research model and testing the efficacy of this compound involves several key stages: induction of the disease, treatment, and subsequent analysis of the tissue.
Caption: Experimental workflow for the Peyronie's disease model.
Data Presentation
Table 1: Histological and Molecular Outcomes in TGF-β1-Induced Peyronie's Disease Rat Model
| Parameter | Control Group (Saline Injection) | TGF-β1 Injection Group | Expected Outcome with this compound Treatment | Reference |
| Histology | ||||
| Tunica Albuginea Thickening | Normal | Significant increase | Reduction in thickening | [4] |
| Collagen Deposition (Masson's Trichrome) | Organized collagen fibers | Disorganized, dense collagen deposition | More organized and reduced collagen deposition | [1][6] |
| Elastin (B1584352) Fibers (Hart's Stain) | Intact and organized | Fragmentation and disorganization | Preservation of elastin fiber integrity | [2][3] |
| Inflammatory Cell Infiltration | Minimal | Increased infiltration | Reduced infiltration | [3] |
| Molecular Analysis | ||||
| TGF-β1 Protein Expression (Western Blot) | Baseline level | Significant increase | Decrease towards baseline | [1] |
| Collagen Type I Protein Expression (Western Blot) | Baseline level | Increased | Decrease towards baseline | [6] |
| TGF-β1 mRNA Expression (qPCR) | Baseline level | Significant upregulation | Downregulation towards baseline | [1] |
Signaling Pathway
The pathogenesis of Peyronie's disease is heavily linked to the TGF-β signaling pathway, which plays a central role in fibrosis. Upon binding of TGF-β1 to its receptor, a signaling cascade is initiated, primarily through the SMAD proteins, leading to the transcription of pro-fibrotic genes.
Caption: Simplified TGF-β signaling pathway in fibrosis.
Experimental Protocols
Protocol 1: Induction of Peyronie's Disease in a Rat Model
Materials:
-
Male Sprague-Dawley rats (12-16 weeks old)
-
Recombinant human TGF-β1
-
Sterile saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, etc.)
-
30-gauge needles and syringes
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Place the rat in a supine position and prepare the surgical area by shaving and disinfecting the penis.
-
Make a midline incision on the ventral aspect of the penile shaft to expose the tunica albuginea.
-
Using a 30-gauge needle, inject 100 µL of sterile saline containing 0.5 µg of TGF-β1 directly into the tunica albuginea.[4] For the control group, inject 100 µL of sterile saline only.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.
-
Suture the incision and provide post-operative care, including analgesics, as per institutional guidelines.
-
Allow the animals to recover for a specified period (e.g., 42 days) to allow for the development of fibrotic plaques.[1][4]
Protocol 2: Oral Administration of this compound
Materials:
-
This compound powder
-
Sterile water or 10% sucrose (B13894) solution
-
Oral gavage needles (16-18 gauge for rats)
-
Syringes
Procedure:
-
Prepare the this compound solution fresh daily. The human therapeutic dose is approximately 12 g/day for an adult. A common allometric scaling calculation can be used to determine the rat equivalent dose. For example, a dose of 220 mg/kg/day can be used as a starting point.[7] Dissolve the calculated amount of this compound in sterile water or a 10% sucrose solution to improve palatability.[8]
-
Gently restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[9]
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound solution. The volume should not exceed 10 mL/kg.
-
Withdraw the needle gently.
-
Administer the treatment daily, starting at a predetermined time point after TGF-β1 injection (e.g., day 7) and continuing for the duration of the study.
Protocol 3: Histological Analysis of Fibrosis
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Masson's trichrome stain kit
-
Hart's stain for elastin
-
Microscope and imaging system
Procedure:
-
At the end of the study period, euthanize the rats and carefully dissect the penis.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount on glass slides.
-
For collagen staining, use a Masson's trichrome stain kit according to the manufacturer's instructions. Collagen will stain blue, nuclei will be black, and cytoplasm will be red.
-
For elastin staining, use Hart's stain. Elastin fibers will appear dark blue to black.
-
Image the stained sections using a light microscope.
-
Quantify the area of fibrosis using image analysis software (e.g., ImageJ) by measuring the ratio of the blue-stained area (collagen) to the total tissue area.
Protocol 4: Western Blot for TGF-β1 and Collagen I
Materials:
-
Penile tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-TGF-β1, anti-Collagen I, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the penile tissue samples in lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TGF-β1, Collagen I, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system and quantify the band intensities relative to the loading control.
Protocol 5: Quantitative PCR (qPCR) for TGF-β1 mRNA
Materials:
-
Penile tissue samples
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for rat TGF-β1 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Homogenize the penile tissue samples and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers for TGF-β1 and the reference gene.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of TGF-β1 mRNA, normalized to the reference gene.
References
- 1. Reduction in Peyronie's-like plaque size using a vacuum erection device in a rat model of Peyronie's disease via the TGF-β/SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An animal model of Peyronie's-like condition associated with an increase of transforming growth factor beta mRNA and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histological and ultrastructural alterations in an animal model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rat model of Peyronie's disease associated with a decrease in erectile activity and an increase in inducible nitric oxide synthase protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MicroRNA-29b attenuates fibrosis in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for the Study of Aminobenzoate Potassium in Animal Models of Scleroderma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scleroderma, or systemic sclerosis (SSc), is a complex autoimmune disease characterized by vasculopathy, immune dysregulation, and progressive fibrosis of the skin and internal organs. The development of effective therapies is hampered by a limited understanding of its pathogenesis. Potassium aminobenzoate (PABA), also known as Potaba®, has been used in the treatment of some fibrotic conditions, including scleroderma, with a proposed mechanism involving the inhibition of fibroblast proliferation.[1] Preclinical evaluation of PABA in validated animal models is a critical step in elucidating its mechanism of action and therapeutic potential.
These application notes provide detailed protocols for two widely used mouse models of scleroderma—the bleomycin-induced skin fibrosis model and the Tight Skin (Tsk1/+) mouse model—and propose a framework for evaluating the efficacy of aminobenzoate potassium.
Putative Mechanism of Action of this compound in Fibrosis
The precise antifibrotic mechanism of this compound is not fully elucidated. However, it is thought to exert its effects by inhibiting the proliferation of fibroblasts, the primary cells responsible for the excessive deposition of collagen and other extracellular matrix (ECM) components that characterize fibrosis.[1] An additional proposed mechanism involves the enhancement of monoamine oxidase (MAO) activity.[1][2] Increased MAO activity may lead to the degradation of serotonin (B10506), which has been linked to fibrotic processes. By reducing fibroblast activity and potentially modulating serotonin levels, this compound may interrupt the fibrotic cascade.
A central signaling pathway in the pathogenesis of scleroderma and fibrosis is the Transforming Growth Factor-β (TGF-β) pathway. Upon activation, TGF-β signals through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways to stimulate fibroblast-to-myofibroblast differentiation and excessive ECM production.[3][4][5][6][7][8][9][10][11][12][13][14][15] While direct evidence is lacking, a key objective of preclinical studies would be to determine if this compound modulates this critical fibrotic pathway.
Caption: Canonical and non-canonical TGF-β signaling pathways in fibrosis.
Animal Models of Scleroderma
Bleomycin-Induced Skin Fibrosis Model
This is the most widely used inducible model of scleroderma. Repetitive subcutaneous injections of bleomycin (B88199), an antineoplastic agent, induce an inflammatory response followed by significant dermal fibrosis that mimics the histopathological features of early, inflammatory SSc.[16][17][18][19]
Experimental Protocol: Bleomycin-Induced Fibrosis
-
Animals: 8-10 week old female C57BL/6 mice are recommended due to their robust fibrotic response.
-
Acclimatization: House animals for at least one week prior to the start of the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (Saline injections + Vehicle for PABA)
-
Group 2: Bleomycin Control (Bleomycin injections + Vehicle for PABA)
-
Group 3: Bleomycin + Low-dose this compound
-
Group 4: Bleomycin + High-dose this compound
-
-
Induction of Fibrosis:
-
Anesthetize mice lightly (e.g., with isoflurane).
-
Shave a 1.5 cm x 1.5 cm area on the upper back of each mouse.[19]
-
Administer daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL in sterile saline) or sterile saline into the shaved area for 21-28 days. Rotate the injection site within the shaved area to minimize ulceration.[19]
-
-
Drug Administration (Proposed):
-
Based on studies with related compounds in mice, a proposed oral dosing regimen for this compound could range from 100 mg/kg to 500 mg/kg per day.[20] The drug should be dissolved in the drinking water or administered daily by oral gavage, starting concurrently with bleomycin injections (prophylactic regimen) or after a set period of bleomycin induction (therapeutic regimen).
-
-
Monitoring: Record body weight and clinical signs (skin erythema, scaling) twice weekly.
-
Endpoint Analysis (Day 21 or 28):
-
Euthanize mice and harvest the treated skin.
-
Divide the skin sample for histological analysis and biochemical assays.
-
Tight Skin (Tsk1/+) Mouse Model
The Tsk1/+ mouse is a genetic model that spontaneously develops skin fibrosis due to a mutation in the fibrillin-1 gene.[21][22][23][24][25] This results in excessive collagen deposition and skin thickening, recapitulating some aspects of human SSc without an overt inflammatory phase.[21]
Experimental Protocol: Tsk1/+ Mouse Study
-
Animals: Use heterozygous female Tsk1/+ mice (on a C57BL/6 background) and their wild-type (+/+) littermates as controls. The fibrotic phenotype develops progressively from 3-4 weeks of age.
-
Acclimatization and Grouping:
-
Acclimatize animals as described above.
-
Group animals at 4 weeks of age (n=8-10 per group):
-
Group 1: Wild-type (+/+) + Vehicle for PABA
-
Group 2: Tsk1/+ + Vehicle for PABA
-
Group 3: Tsk1/+ + Low-dose this compound
-
Group 4: Tsk1/+ + High-dose this compound
-
-
-
Drug Administration (Proposed):
-
Administer this compound daily via drinking water or oral gavage, starting at 4 weeks of age and continuing for 6-8 weeks. Use the same proposed dose range as in the bleomycin model.
-
-
Monitoring: Monitor body weight weekly.
-
Endpoint Analysis (at 10-12 weeks of age):
-
Euthanize mice and harvest dorsal skin for analysis.
-
Proposed Experimental Workflow
Caption: Proposed workflow for evaluating this compound in mouse models.
Data Collection and Analysis
Histological Assessment
-
Dermal Thickness: Measure the distance from the epidermal-dermal junction to the dermal-subcutaneous fat junction in Hematoxylin and Eosin (H&E) stained sections.
-
Collagen Deposition: Use Masson's Trichrome staining to visualize collagen fibers (which stain blue). The fibrotic area can be quantified using image analysis software.
Biochemical Analysis
-
Hydroxyproline Assay: This is the gold standard for quantifying total collagen content in tissue. Skin samples are hydrolyzed, and the hydroxyproline content is measured colorimetrically.
Molecular Biology
-
Quantitative PCR (qPCR): Measure mRNA expression levels of key fibrotic genes, such as Col1a1 (Collagen Type I Alpha 1), Acta2 (α-Smooth Muscle Actin), and Tgfb1 (TGF-β1).
-
Western Blot: Analyze protein levels of key signaling molecules, such as phosphorylated Smad3 (p-Smad3), to assess the activation of the TGF-β pathway.
Data Presentation: Expected Outcomes
The following tables present a hypothetical summary of quantitative data that could be expected from these studies if this compound demonstrates antifibrotic activity.
Table 1: Expected Outcomes in the Bleomycin-Induced Fibrosis Model
| Group | Dermal Thickness (µm) | Hydroxyproline (µg/mg tissue) | Col1a1 mRNA (Fold Change) |
| Vehicle Control | 150 ± 20 | 35 ± 5 | 1.0 ± 0.2 |
| Bleomycin Control | 450 ± 50 | 95 ± 10 | 8.0 ± 1.5 |
| Bleomycin + PABA (100 mg/kg) | 320 ± 40 | 70 ± 8 | 4.5 ± 0.8 |
| Bleomycin + PABA (500 mg/kg) | 220 ± 30 | 50 ± 6 | 2.5 ± 0.5 |
Table 2: Expected Outcomes in the Tsk1/+ Mouse Model
| Group | Dermal Thickness (µm) | Hydroxyproline (µg/mg tissue) | p-Smad3/Total Smad3 Ratio |
| Wild-type (+/+) | 180 ± 25 | 40 ± 6 | 1.0 ± 0.3 |
| Tsk1/+ Control | 350 ± 45 | 75 ± 9 | 4.0 ± 0.7 |
| Tsk1/+ + PABA (100 mg/kg) | 280 ± 35 | 62 ± 7 | 2.8 ± 0.5 |
| Tsk1/+ + PABA (500 mg/kg) | 220 ± 30 | 51 ± 5 | 1.7 ± 0.4 |
Data are presented as Mean ± Standard Deviation and are hypothetical.
Conclusion
The bleomycin-induced and Tsk1/+ mouse models provide robust platforms for the preclinical evaluation of potential antifibrotic therapies for scleroderma. The protocols and experimental design outlined here offer a comprehensive framework for investigating the efficacy and mechanism of action of this compound. A demonstration of efficacy in these models, particularly with evidence of TGF-β pathway modulation, would provide a strong rationale for further clinical investigation of this compound as a targeted therapy for scleroderma.
References
- 1. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 3. Non-canonical (non-SMAD2/3) TGF-β signaling in fibrosis: Mechanisms and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncanonical transforming growth factor beta signaling in scleroderma fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aragenbio.com [aragenbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Animal model of sclerotic skin. II. Bleomycin induced scleroderma in genetically mast cell deficient WBB6F1-W/W(V) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 20. Oral administration of potassium bromate induces neurobehavioral changes, alters cerebral neurotransmitters level and impairs brain tissue of swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scleroderma: Tight Skin Mouse Model at CBI | Comparative Biosciences, inc [compbio.com]
- 22. Analysis of the tight skin (Tsk1/+) mouse as a model for testing antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Collagen Content in Skin and Internal Organs of the Tight Skin Mouse: An Animal Model of Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The tight skin mouse: an animal model of systemic sclerosis. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution and Use of Aminobenzoate Potassium in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminobenzoate potassium, the potassium salt of para-aminobenzoic acid (PABA), is a compound investigated for its anti-inflammatory and antifibrotic properties.[1] Its mechanism of action is thought to involve an increase in oxygen uptake at the tissue level, which may enhance the activity of monoamine oxidase (MAO).[1][2][3] This enhanced MAO activity can contribute to the regression of fibrosis by breaking down serotonin, which is linked to fibrotic processes.[1][2] For in vitro studies, the proper preparation and dissolution of this compound are critical to ensure experimental reproducibility, accuracy, and cell viability. These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture experiments.
Physicochemical and Handling Properties
A summary of key quantitative data and properties for this compound is provided below.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₇H₆KNO₂ | [4] |
| Molecular Weight | 175.23 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water. A solubility of 24.1 µg/mL at pH 7.4 has been noted. | [3][4] |
| pH | 8.0 - 9.0 (in a 1 in 20 solution, i.e., 50 mg/mL in water) | [5] |
| Stability | The parent compound, PABA, is unstable in the presence of D-glucose, a common component of cell culture media. It reacts to form 4-carboxyphenyl-D-glucosamine, especially under heat or during prolonged storage. | [6] |
| Storage | Store powder in well-closed containers. Store prepared aqueous solutions refrigerated and protected from light. Discard unused portion of solution after one week. | [5][7] |
Experimental Protocols
Protocol for Preparation of a 100 mM Sterile Stock Solution
This protocol describes the preparation of a concentrated stock solution, which can be diluted to the desired final concentration in cell culture medium. Working with a sterile stock solution is a standard aseptic technique that minimizes the risk of contamination and avoids repetitive weighing of small amounts of powder.
Materials:
-
This compound powder (USP Grade or equivalent)
-
Cell culture grade sterile water or Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (5-10 mL)
-
Calibrated analytical balance
-
Sterile, light-protecting storage tubes (e.g., amber cryovials)
-
Vortex mixer
-
Sonicator bath (optional, but recommended)[8]
Methodology:
-
Perform all steps under aseptic conditions in a Class II biological safety cabinet.
-
Weighing: Tare a sterile conical tube on a calibrated balance. Carefully weigh 175.23 mg of this compound powder and add it to the tube. This amount will yield a 100 mM solution in a final volume of 10 mL.
-
Dissolution: Add 8 mL of sterile, room temperature cell culture grade water or PBS to the conical tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes until the solution is clear.[8]
-
Volume Adjustment: Once fully dissolved, add sterile water or PBS to bring the final volume to 10 mL. Invert the tube several times to ensure homogeneity.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Aliquoting and Storage: Dispense the sterile-filtered solution into sterile, light-protecting tubes (e.g., amber tubes) in useful working aliquots (e.g., 100 µL or 500 µL). Store the aliquots at 2-8°C, protected from light. Based on clinical preparation guidelines, refrigerated solutions should be discarded after one week.[7] For longer-term storage, stability at -20°C should be validated.
Protocol for Preparing Working Concentration in Cell Culture Medium
Methodology:
-
Determine Final Concentration: The optimal working concentration is highly dependent on the cell type and experimental goals. It is strongly recommended to perform a dose-response curve (e.g., using an MTT or other viability assay) to determine the cytotoxic threshold and optimal concentration range for your specific cell line. Concentrations used in various contexts range from 0.464 mg/L to 0.1 mg/mL.[9][10]
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of stock solution needed.
-
Example: To prepare 10 mL of cell culture medium with a final concentration of 100 µM this compound:
-
C₁ (Stock concentration) = 100 mM
-
C₂ (Final concentration) = 100 µM = 0.1 mM
-
V₂ (Final volume) = 10 mL
-
V₁ (Volume of stock needed) = (C₂ * V₂) / C₁ = (0.1 mM * 10 mL) / 100 mM = 0.01 mL = 10 µL
-
-
-
Medium Supplementation: In a biological safety cabinet, add the calculated volume (10 µL in the example) of the stock solution to your pre-warmed complete cell culture medium. Gently swirl the flask or tube to mix.
-
pH Verification and Adjustment: this compound solutions can be alkaline (pH 8.0-9.0).[5] After adding the compound to your medium, especially at higher concentrations, it is advisable to check the pH of the final medium. If the phenol (B47542) red indicator shows a significant color change towards pink/purple, or if you are using serum-free/bicarbonate-free media, check the pH with a calibrated meter and adjust as necessary with sterile 1 N HCl or 1 N NaOH.
-
Immediate Use: Due to the documented instability of the parent compound PABA in the presence of D-glucose, it is critical to use the supplemented medium immediately.[6] Do not store cell culture medium containing both glucose and this compound for extended periods.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Hypothesized Anti-Fibrotic Signaling Pathway
Caption: Hypothesized mechanism of this compound.
References
- 1. Facebook [cancer.gov]
- 2. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 3. This compound | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 138-84-1: Potassium p-aminobenzoate | CymitQuimica [cymitquimica.com]
- 5. This compound [drugfuture.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. researchgate.net [researchgate.net]
- 10. US6048728A - Cell culture medium for enhanced cell growth, culture longevity, and product expression - Google Patents [patents.google.com]
Optimal Concentration of Aminobenzoate Potassium for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoate potassium, also known as potassium para-aminobenzoate (KPAB) or Potaba®, is recognized for its antifibrotic and anti-inflammatory properties.[1] It is clinically used in conditions involving fibrosis and inflammation.[1] For researchers investigating its mechanisms and potential therapeutic applications in vitro, determining the optimal concentration is critical for obtaining meaningful and reproducible results. These application notes provide a summary of effective concentrations from published studies and detailed protocols for relevant cell-based assays.
The primary proposed mechanism of this compound revolves around its antifibrotic activity, potentially by enhancing the activity of monoamine oxidase (MAO) enzymes, which aids in the degradation of fibrotic tissue.[1] It is also thought to impede the proliferation of fibroblasts, the primary cells responsible for depositing the extracellular matrix components that lead to fibrosis.[1]
Data Summary: Effective In Vitro Concentrations
The following table summarizes the quantitative data on the effective concentrations of this compound in various in vitro assays based on available literature. The primary source of this data comes from studies on fibroblasts and synovial cells.
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| Human Skin Fibroblasts (Normal & Scleroderma-derived), Rheumatoid Synovial Cells | Cell Proliferation | Starting at 3000 µg/mL (3 mg/mL) | Dose-dependent inhibition of proliferation. | [2] |
| Rheumatoid Synovial Cells, Scleroderma Fibroblasts | Glycosaminoglycan (as Acid Mucopolysaccharide) Secretion | Starting at 100 µg/mL; >50% inhibition at 5000 µg/mL (5 mg/mL) | Inhibition of secretion. The 100 µg/mL concentration is noted to be within the therapeutic range observed in vivo. | [2] |
| Human Skin Fibroblasts (various strains) | Collagen Synthesis | Not effective at a range of concentrations and treatment times. | No effect observed. | [2] |
Note: Researchers should perform dose-response experiments for their specific cell type and experimental conditions to determine the optimal concentration.
Key Experimental Protocols
The following are detailed protocols for assays relevant to studying the in vitro effects of this compound.
Protocol 1: Fibroblast Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of fibroblasts using a common colorimetric method (WST-1/CCK-8) or direct cell counting.
Materials:
-
Human dermal fibroblasts (or other relevant fibroblast cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder, sterile)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1 or CCK-8)
-
Microplate reader
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture fibroblasts to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 100 mg/mL) by dissolving this compound powder in sterile PBS or culture medium. Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 50 µg/mL to 5000 µg/mL).
-
Include a "vehicle control" (medium with the same amount of PBS used for the highest drug concentration) and an "untreated control".
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Quantification of Proliferation:
-
WST-1/CCK-8 Assay: Add 10 µL of the reagent to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Direct Cell Counting: Wash wells with PBS, detach cells with Trypsin-EDTA, and perform a cell count for each treatment condition using a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
Plot the percentage of proliferation against the concentration of this compound to generate a dose-response curve.
-
Protocol 2: Glycosaminoglycan (GAG) Synthesis Assay
This protocol measures the synthesis of new GAGs by quantifying the incorporation of a radiolabeled precursor, ³⁵S-sulfate.
Materials:
-
Fibroblasts or synovial cells
-
Complete cell culture medium
-
Sulfate-free culture medium
-
This compound
-
³⁵S-sulfate (radiolabel)
-
24-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer)
-
Reagents for GAG precipitation (e.g., cetylpyridinium (B1207926) chloride) or chromatography
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 24-well plates and grow to near confluency.
-
Prepare and add this compound at desired concentrations (e.g., 10 µg/mL to 5000 µg/mL) as described in Protocol 1.
-
-
Radiolabeling:
-
After a pre-incubation period with the drug (e.g., 2 hours), replace the medium with sulfate-free medium containing the same drug concentrations.
-
Add ³⁵S-sulfate (e.g., 5-10 µCi/mL) to each well.
-
Incubate for 24-48 hours to allow for incorporation into newly synthesized GAGs.
-
-
Sample Collection:
-
Medium: Collect the culture medium from each well, which contains secreted GAGs.
-
Cell Layer: Wash the cell layer twice with cold PBS. Lyse the cells directly in the well with lysis buffer. Scrape the wells and collect the lysate.
-
-
GAG Isolation and Quantification:
-
Separate GAGs from unincorporated ³⁵S-sulfate and other proteins in both the medium and cell lysate fractions. This can be done using methods like cetylpyridinium chloride precipitation or anion exchange chromatography.
-
Quantify the amount of radioactivity in the isolated GAG fraction using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content of the cell lysates for each sample.
-
Express the results as a percentage of ³⁵S-sulfate incorporation relative to the untreated control.
-
Visualizations: Pathways and Workflows
// Nodes Aminobenzoate_K [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAO [label="Monoamine Oxidase (MAO)", fillcolor="#FBBC05", fontcolor="#202124"]; Fibroblast [label="Fibroblast", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Fibroblast Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GAG_Synthesis [label="Glycosaminoglycan (GAG) Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monoamines [label="Monoamines (e.g., Serotonin)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Aminobenzoate_K -> MAO [label="Enhances Activity (?)", style=dashed, color="#5F6368"]; Aminobenzoate_K -> Proliferation [label="Inhibits (>3000 µg/mL)", color="#34A853"]; Aminobenzoate_K -> GAG_Synthesis [label="Inhibits (>100 µg/mL)", color="#34A853"]; MAO -> Monoamines [label="Degrades", color="#34A853"]; Fibroblast -> Proliferation; Fibroblast -> GAG_Synthesis; Proliferation -> Fibrosis [label="Contributes to"]; GAG_Synthesis -> Fibrosis [label="Contributes to"];
} dot Caption: Proposed mechanism of this compound.
// Connections between stages A3 -> B1; B2 -> C1; C3 -> D1; } dot Caption: Workflow for fibroblast proliferation assay.
References
Application Notes and Protocols for Developing a Stable Formulation of Aminobenzoate Potassium for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for developing a stable formulation of aminobenzoate potassium for research purposes. This compound, the potassium salt of para-aminobenzoic acid (PABA), is utilized for its anti-inflammatory and antifibrotic properties.[1] However, its stability in aqueous solutions can be a significant challenge for researchers. These guidelines outline the key chemical properties, potential degradation pathways, and strategies for stabilization. Detailed experimental protocols for pre-formulation studies, formulation development, and stability testing are provided to guide the researcher in creating a robust and reliable formulation for experimental use.
Introduction to this compound
This compound (Figure 1) is a white to off-white crystalline powder that is highly soluble in water.[2] It is known to exhibit anti-inflammatory and antifibrotic activities, with its proposed mechanism of action involving the enhancement of monoamine oxidase (MAO) activity.[3] This increased MAO activity is thought to play a role in preventing or reversing fibrosis.[3] Due to its therapeutic potential, developing a stable formulation is crucial for consistent and reliable results in research settings.
Figure 1. Chemical Structure of this compound
Caption: Chemical structure of this compound.
Pre-formulation Studies
Prior to formulation development, a thorough understanding of the physicochemical properties and stability profile of this compound is essential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₆KNO₂ | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Highly soluble in water | [2] |
| pKa (of p-aminobenzoic acid) | 2.42 (amino group), 4.88 (carboxyl group) |
Stability Profile and Degradation Pathways
This compound is susceptible to degradation, particularly in aqueous solutions. The primary degradation pathways are believed to be oxidation and photodegradation.
-
Oxidative Degradation: The aromatic amine group in this compound is prone to oxidation, which can be accelerated by factors such as heat, light, and the presence of metal ions. The antioxidant properties of p-aminobenzoic acid suggest its potential to participate in redox reactions.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of p-aminobenzoic acid, the parent acid of this compound. This can result in discoloration of the solution.[5] Studies on p-aminobenzoic acid have shown that it can undergo photodegradation through an O₂-mediated pathway.
-
Hydrolytic Degradation: While less pronounced than oxidation and photodegradation, hydrolysis of the amide linkage is a potential degradation pathway, especially at extreme pH values.
Formulation Development: Strategies for Stabilization
The primary goal in formulating this compound is to mitigate its degradation. This can be achieved through the careful selection of excipients.
pH Adjustment and Buffering
Maintaining an optimal pH is critical for the stability of this compound in solution. A pH range of 6.0-7.5 is generally recommended to minimize acid or base-catalyzed degradation. The use of a suitable buffer system, such as a phosphate (B84403) or citrate (B86180) buffer, is advised to maintain the desired pH.
Use of Antioxidants
To prevent oxidative degradation, the inclusion of antioxidants is highly recommended. The selection of an antioxidant should be based on its efficacy, compatibility, and the intended application of the formulation.
Table 2. Recommended Antioxidants for this compound Formulation
| Antioxidant | Recommended Concentration Range (% w/v) | Notes |
| Ascorbic Acid | 0.01 - 0.1 | Water-soluble. May cause a slight decrease in pH. |
| Sodium Metabisulfite | 0.01 - 0.1 | Effective in preventing oxidation. Can have a characteristic odor. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.05 | More suitable for non-aqueous or lipid-based formulations. |
| DL-alpha-tocopherol (Vitamin E) | 0.01 - 0.05 | Oil-soluble antioxidant. |
Chelating Agents
Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent can sequester these ions and enhance stability.
Table 3. Recommended Chelating Agents for this compound Formulation
| Chelating Agent | Recommended Concentration Range (% w/v) | |---|---|---| | Edetate Disodium (EDTA) | 0.01 - 0.05 | | Citric Acid | 0.1 - 0.5 |
Photostabilizers and Light Protection
To protect against photodegradation, formulations should be stored in light-resistant containers (e.g., amber vials). For formulations that may be exposed to light, the inclusion of a photostabilizer can be beneficial.
Table 4. Potential Photostabilizers for this compound Formulation
| Photostabilizer | Recommended Concentration Range (% w/v) | Notes |
| p-Aminobenzoic Acid (PABA) | 0.1 - 1.0 | Can act as a competitive UV absorber. |
| Benzophenones | 0.1 - 0.5 | Broad-spectrum UV absorbers. |
Encapsulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby protecting them from degradation.[6] For aromatic compounds like this compound, cyclodextrins can enhance stability by shielding the molecule from light and oxygen.[7][8][9]
Table 5. Cyclodextrins for Potential Use in this compound Formulation
| Cyclodextrin (B1172386) | Notes | |---|---|---| | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High water solubility and low toxicity. | | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Anionic cyclodextrin derivative with high water solubility. |
Experimental Protocols
The following protocols provide a framework for developing and evaluating a stable this compound formulation.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12][13]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber with UV and visible light sources
-
Oven
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Store at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Store at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose a 1 mg/mL aqueous solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and to identify degradation products.
Workflow for Forced Degradation Study:
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to accurately quantify this compound in the presence of its degradation products.[14][15][16]
Objective: To develop and validate an HPLC method for the determination of this compound stability.
Instrumentation and Conditions (based on USP monograph): [15]
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M potassium phosphate buffer (pH 6.5) (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 288 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study and the formulation stability study to a suitable concentration with the mobile phase.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent drug peak.
Protocol 3: Formulation Stability Study
Objective: To evaluate the stability of the developed this compound formulation under different storage conditions.
Materials:
-
Developed this compound formulation
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Light-resistant containers
Procedure:
-
Prepare several batches of the final this compound formulation.
-
Store the formulations in light-resistant containers at the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
Analyze the samples for the following parameters:
-
Appearance (color, clarity, precipitation)
-
pH
-
Assay of this compound (using the validated HPLC method)
-
Degradation products (using the validated HPLC method)
-
Workflow for Formulation Stability Study:
Caption: Workflow for the formulation stability study of this compound.
Signaling Pathway
This compound is believed to exert its antifibrotic effects by increasing the activity of monoamine oxidase (MAO).[3] MAO plays a role in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key driver of fibrosis.[17][18][19] An increase in MAO activity can lead to a reduction in profibrotic signaling.
Figure 2. Proposed Signaling Pathway of this compound in Fibrosis
Caption: Proposed mechanism of this compound in modulating the TGF-β/SMAD fibrotic pathway.
Conclusion
The development of a stable formulation of this compound is achievable through a systematic approach that includes comprehensive pre-formulation studies, rational selection of stabilizing excipients, and rigorous stability testing. By controlling the pH, protecting against oxidation and light, and potentially utilizing encapsulation technologies, researchers can prepare reliable and robust formulations for their experimental needs. The provided protocols offer a foundational framework for this development process, ensuring the integrity and activity of this compound in research applications.
References
- 1. This compound | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 138-84-1: Potassium p-aminobenzoate | CymitQuimica [cymitquimica.com]
- 3. KEGG DRUG: this compound [kegg.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. jpsbr.org [jpsbr.org]
- 12. biomedres.us [biomedres.us]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. trungtamthuoc.com [trungtamthuoc.com]
- 16. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monoamine oxidase-A is an important source of oxidative stress and promotes cardiac dysfunction, apoptosis, and fibrosis in diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances on the role of monoamine oxidases in cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability in the Presence of Aminobenzoate Potassium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for selecting and performing appropriate cell viability assays when evaluating the effects of aminobenzoate potassium. This document is intended to assist researchers in obtaining accurate and reproducible data on the cytostatic or cytotoxic effects of this compound.
Introduction to this compound and Cell Viability
Potassium aminobenzoate, the potassium salt of 4-aminobenzoic acid (PABA), is a compound primarily recognized for its antifibrotic properties.[1][2][3] It is believed to function by increasing oxygen uptake at the tissue level, which may enhance the activity of monoamine oxidase (MAO).[1][2][4] This mechanism is thought to contribute to the breakdown of fibrotic tissue.[2] Additionally, it may possess anti-inflammatory effects.[2] Given its therapeutic applications in conditions like scleroderma and Peyronie's disease, understanding its impact on cell viability and proliferation is crucial for drug development and toxicological studies.[3]
The selection of an appropriate cell viability assay is critical to avoid potential artifacts and misinterpretation of results. This document outlines several common assays, their principles, and detailed protocols adapted for use with this compound.
Recommended Cell Viability Assays
Several types of assays can be employed to measure cell viability. The most common methods rely on assessing metabolic activity, cell membrane integrity, or lysosomal function.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.[6][7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5]
-
WST-1 (Water-Soluble Tetrazolium Salt-1) Assay: Similar to the MTT assay, this colorimetric assay uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.[9][10][11] This assay is generally considered to be more sensitive and has a simpler protocol than the MTT assay.[11]
-
Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12][13] It is a sensitive method for determining cytotoxicity.[12]
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[14][15][16][17][18]
Data Summary
The following table summarizes the key characteristics of the recommended assays for easy comparison.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5][6][7][8] | Colorimetric (Absorbance at 570 nm) | Well-established, cost-effective. | Requires a solubilization step for the formazan crystals, which can be toxic to cells. |
| WST-1 | Enzymatic reduction of a water-soluble tetrazolium salt by mitochondrial dehydrogenases.[9][10][11] | Colorimetric (Absorbance at 440-450 nm) | Single-step procedure, higher sensitivity than MTT, non-toxic to cells.[11] | Can be more expensive than MTT. |
| Neutral Red | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[12][13] | Colorimetric (Absorbance at ~540 nm) | Sensitive, cost-effective, assesses a different cellular function (lysosomal integrity).[12][13] | Can be influenced by changes in lysosomal pH. |
| LDH | Measurement of lactate dehydrogenase released from cells with damaged plasma membranes.[14][15][16][17][18] | Colorimetric (Absorbance at ~490 nm) | Measures cytotoxicity directly (cell death), non-destructive to remaining viable cells. | Less sensitive for detecting anti-proliferative effects without cell death. |
Experimental Protocols
General Considerations for this compound
-
Solubility: this compound is water-soluble.[1] Prepare a sterile stock solution in a suitable buffer (e.g., PBS) or cell culture medium and filter-sterilize before use.
-
pH: Ensure that the addition of the this compound solution does not significantly alter the pH of the cell culture medium.
-
Controls: Always include vehicle controls (the solvent used to dissolve this compound) to account for any effects of the solvent on cell viability. Positive controls (a known cytotoxic agent) and negative controls (untreated cells) are also essential.
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
WST-1 Assay Protocol
This protocol is for a 96-well plate format.
Materials:
-
WST-1 reagent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired exposure period.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[10]
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 420-480 nm (maximum absorbance around 440 nm).[9] A reference wavelength above 600 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
WST-1 Assay Workflow
Caption: Workflow for the WST-1 cell viability assay.
Neutral Red (NR) Uptake Assay Protocol
This protocol is for a 96-well plate format.
Materials:
-
Neutral Red (NR) solution (e.g., 50 µg/mL in culture medium, freshly prepared and filtered)
-
PBS (Phosphate Buffered Saline)
-
NR destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Medium Removal: After the treatment period, remove the culture medium from the wells.
-
NR Incubation: Add 100 µL of pre-warmed NR solution to each well and incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the NR solution and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of NR destain solution to each well and shake the plate for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the percentage of viable cells compared to the untreated control.
Neutral Red Assay Workflow
Caption: Workflow for the Neutral Red uptake assay.
LDH Cytotoxicity Assay Protocol
This protocol is for a 96-well plate format.
Materials:
-
LDH Cytotoxicity Assay Kit (follow the manufacturer's instructions)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the spontaneous and maximum release controls.
LDH Assay Logical Relationship
Caption: Logical flow of the LDH cytotoxicity assay.
Potential Signaling Pathways Affected by this compound
While the precise molecular pathways of this compound are not fully elucidated, its known effects on fibrosis and inflammation suggest potential interactions with signaling pathways that regulate cell proliferation, survival, and extracellular matrix deposition.[2]
Caption: Potential pathways influenced by this compound.
Conclusion
The choice of cell viability assay for use with this compound should be guided by the specific research question. For assessing overall metabolic activity and potential anti-proliferative effects, the MTT or WST-1 assays are suitable choices, with WST-1 offering a more streamlined protocol. To specifically measure cell death and membrane damage, the LDH assay is the most appropriate. The Neutral Red assay provides an alternative method focused on lysosomal integrity. By following these detailed protocols and considering the specific properties of this compound, researchers can generate reliable and meaningful data on its effects on cell viability.
References
- 1. Potassium Aminobenzoate | High-Purity Reagent [benchchem.com]
- 2. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. Facebook [cancer.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. biotium.com [biotium.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. takarabio.com [takarabio.com]
- 11. apexbt.com [apexbt.com]
- 12. Neutral red (NR) assay for cell viability and xenobiotic-induced cytotoxicity in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 15. Lactate Dehydrogenase (LDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. takarabio.com [takarabio.com]
- 18. himedialabs.com [himedialabs.com]
Application of Aminobenzoate Potassium in 3D Tissue Models of Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a pathological process that can lead to organ dysfunction and failure.[1] Three-dimensional (3D) tissue models that better replicate the complex in vivo microenvironment are increasingly being adopted for studying fibrosis and screening anti-fibrotic therapies.[2][3][4][5] Aminobenzoate potassium, a compound with established anti-inflammatory and anti-fibrotic properties, has been used in the treatment of conditions like Peyronie's disease and scleroderma.[6][7][8][9] Its mechanism is thought to involve the inhibition of fibroblast proliferation and an increase in tissue oxygen uptake.[7][8][10] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in a 3D tissue model of fibrosis.
Mechanism of Action of this compound in Fibrosis
This compound is believed to exert its anti-fibrotic effects through multiple mechanisms. It is thought to increase oxygen uptake at the tissue level, which may enhance the activity of monoamine oxidase (MAO).[10] Enhanced MAO activity can contribute to the degradation of fibrotic tissue.[6][9] Additionally, it is suggested that this compound inhibits the proliferation of fibroblasts, the primary cells responsible for collagen deposition in fibrotic conditions.[7][8] By reducing fibroblast activity and promoting the breakdown of excess fibrous tissue, this compound helps to mitigate the progression of fibrosis.
Experimental Application: Testing this compound in a 3D Fibroblast Spheroid Model
This section outlines a hypothetical study to assess the anti-fibrotic potential of this compound using a 3D fibroblast spheroid model.
Objective: To determine the effect of this compound on key markers of fibrosis, including spheroid size, collagen deposition, and the expression of fibrotic genes in a 3D human dermal fibroblast spheroid model.
Data Presentation: Summary of Expected Quantitative Data
The following tables present a hypothetical summary of quantitative data that could be generated from this study.
Table 1: Effect of this compound on Fibroblast Spheroid Size
| Treatment Group | Concentration (mM) | Mean Spheroid Diameter (µm) at 72h | Standard Deviation (µm) | % Reduction in Diameter vs. TGF-β1 Control |
| Untreated Control | 0 | 450 | 25 | N/A |
| TGF-β1 Control | 0 | 350 | 20 | 0 |
| This compound | 1 | 375 | 22 | -7.1 |
| This compound | 10 | 400 | 18 | -14.3 |
| This compound | 50 | 425 | 28 | -21.4 |
| Nintedanib (Positive Control) | 0.1 | 410 | 24 | -17.1 |
Table 2: Effect of this compound on Total Collagen Content (Hydroxyproline Assay)
| Treatment Group | Concentration (mM) | Mean Hydroxyproline (B1673980) (µ g/spheroid ) | Standard Deviation (µ g/spheroid ) | % Reduction in Collagen vs. TGF-β1 Control |
| Untreated Control | 0 | 1.5 | 0.2 | N/A |
| TGF-β1 Control | 0 | 3.8 | 0.4 | 0 |
| This compound | 1 | 3.5 | 0.3 | 7.9 |
| This compound | 10 | 2.8 | 0.25 | 26.3 |
| This compound | 50 | 2.1 | 0.3 | 44.7 |
| Nintedanib (Positive Control) | 0.1 | 2.5 | 0.2 | 34.2 |
Table 3: Effect of this compound on Fibrotic Gene Expression (Relative Quantification by qPCR)
| Gene | Treatment Group | Concentration (mM) | Mean Fold Change vs. Untreated Control | Standard Deviation |
| COL1A1 | TGF-β1 Control | 0 | 5.2 | 0.6 |
| This compound | 10 | 3.1 | 0.4 | |
| This compound | 50 | 1.8 | 0.3 | |
| ACTA2 (α-SMA) | TGF-β1 Control | 0 | 4.5 | 0.5 |
| This compound | 10 | 2.5 | 0.3 | |
| This compound | 50 | 1.5 | 0.2 | |
| FN1 (Fibronectin) | TGF-β1 Control | 0 | 3.8 | 0.4 |
| This compound | 10 | 2.2 | 0.3 | |
| This compound | 50 | 1.3 | 0.2 |
Experimental Protocols
Protocol 1: Generation of 3D Human Fibroblast Spheroids
This protocol describes the formation of 3D fibroblast spheroids, a common model for studying fibrosis.[11][12]
Materials:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Ultra-low attachment 96-well round-bottom plates
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture HDFs in standard T-75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with fibroblast growth medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells and adjust the concentration to 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate (20,000 cells/well).
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C and 5% CO2 for 48 hours to allow for spheroid formation.
Protocol 2: Treatment of 3D Fibroblast Spheroids with this compound
Materials:
-
3D fibroblast spheroids (from Protocol 1)
-
This compound stock solution (e.g., 1 M in sterile water)
-
Recombinant human TGF-β1 (10 ng/mL final concentration to induce fibrosis)
-
Nintedanib (positive control)
-
Fibroblast growth medium
Procedure:
-
After 48 hours of spheroid formation, carefully remove 50 µL of medium from each well.
-
Prepare treatment media containing TGF-β1 (10 ng/mL) and the desired concentrations of this compound (e.g., 1, 10, 50 mM) or Nintedanib (0.1 µM).
-
Add 50 µL of the respective treatment media to the wells.
-
Include untreated and TGF-β1 only controls.
-
Incubate the plate at 37°C and 5% CO2 for 72 hours.
-
Monitor spheroid morphology and size daily using an inverted microscope with a calibrated eyepiece or imaging software.
Protocol 3: Quantification of Total Collagen using Hydroxyproline Assay
This protocol is based on the colorimetric detection of hydroxyproline, a major component of collagen.[13][14][15][16]
Materials:
-
Treated 3D fibroblast spheroids
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Hydroxyproline Assay Kit (containing standards, buffers, and reagents)
-
Pressure-tight vials
-
Heating block or oven at 120°C
-
96-well flat-bottom plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Collect spheroids from each treatment group (pool 3-5 spheroids per sample).
-
Wash spheroids with PBS and transfer to a pressure-tight vial.
-
Add 100 µL of sterile water and homogenize the spheroids.
-
Add 100 µL of concentrated HCl to each vial.
-
Tightly cap the vials and hydrolyze at 120°C for 3 hours.
-
Allow samples to cool and centrifuge to pellet any debris.
-
Transfer 10-50 µL of the supernatant to a new 96-well plate.
-
Evaporate the samples to dryness under vacuum or in a 60°C oven.
-
Follow the manufacturer's instructions for the Hydroxyproline Assay Kit, which typically involves:
-
Reconstituting the dried samples.
-
Preparing a standard curve with the provided hydroxyproline standards.
-
Adding Chloramine T/Oxidation Buffer and incubating.
-
Adding DMAB reagent and incubating at 60°C.
-
Measuring absorbance at 560 nm.
-
-
Calculate the hydroxyproline concentration in each sample based on the standard curve and normalize to the number of spheroids.
Visualizations
References
- 1. Dressed in Collagen: 2D and 3D Cardiac Fibrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3D cell culture: a realistic and reproducible collagen-based environment | Technology Networks [technologynetworks.com]
- 4. 3D In Vitro Models: Novel Insights into Idiopathic Pulmonary Fibrosis Pathophysiology and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 7. Articles [globalrx.com]
- 8. Articles [globalrx.com]
- 9. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 10. Facebook [cancer.gov]
- 11. Protocol to generate human liver spheroids to study liver fibrosis induced by metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abstract 46: Three-Dimensional Scaffold-Free Spheroids with Fibroblast/Macrophage Co-Culture for in vitro Fibrosis Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. biovendor.com [biovendor.com]
Troubleshooting & Optimization
Technical Support Center: Improving Aminobenzoate Potassium Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with aminobenzoate potassium in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in cell culture?
This compound, the potassium salt of para-aminobenzoic acid (PABA), is a white to off-white crystalline powder.[1] In research, it is primarily investigated for its anti-inflammatory and antifibrotic properties.[2] It has been studied in fibroblast cell cultures to understand its effects on cell proliferation and macromolecule synthesis.[3]
Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What is the likely cause?
Precipitation is a common issue due to the low aqueous solubility of this compound. At a pH of 7.4, its solubility is reported to be as low as 24.1 µg/mL.[2] Exceeding this concentration in your final culture medium is the most common reason for precipitation. Other contributing factors can include the temperature of the medium, the method of dilution, and interactions with other media components.
Q3: What is a typical working concentration for this compound in cell culture?
The effective concentration can vary depending on the cell type and the experimental goals. In studies with human skin fibroblasts, dose-dependent inhibition of proliferation was observed starting at concentrations of about 3000 µg/mL, while effects on acid mucopolysaccharide secretion were seen at concentrations as low as 100 µg/mL.[3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: Can the type of cell culture medium affect the solubility of this compound?
Yes, the composition of the cell culture medium can influence solubility. For instance, the related compound para-aminobenzoic acid (PABA) has been shown to react with D-glucose in chemically defined media, leading to instability.[4] Given that many common media like DMEM are high in glucose, this could be a factor in the stability and solubility of this compound. The presence of salts and other supplements can also contribute to precipitation.[5][6]
Q5: How does serum in the media affect the solubility of this compound?
While specific data on the interaction between this compound and serum is limited, serum proteins can sometimes help to stabilize compounds and prevent precipitation. However, in other cases, interactions with serum components can lead to the formation of insoluble complexes. It is advisable to test the solubility in both serum-free and serum-containing media if you encounter issues.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding your this compound stock solution to the cell culture medium, it is likely due to "crashing out" of the compound from a concentrated organic solvent into the aqueous medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | Ensure the final concentration in the cell culture medium does not exceed its solubility limit (approximately 24.1 µg/mL at pH 7.4).[2] |
| Inadequate Mixing | Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations. |
| Cold Medium | Always use cell culture medium that has been pre-warmed to 37°C. The solubility of this compound is temperature-dependent. |
| High Organic Solvent Concentration | If using a solvent like DMSO to prepare the stock, ensure the final concentration in the media is kept low (ideally below 0.1%) to avoid solvent-induced precipitation and cytotoxicity. |
Issue: Delayed Precipitation (Hours to Days After Preparation)
Precipitation that occurs over time in the incubator can be caused by more subtle factors related to the stability of the compound in the complex environment of the cell culture medium.
| Potential Cause | Recommended Solution |
| pH Shift in Incubator | The CO2 environment in an incubator can lower the pH of the medium, potentially affecting the solubility of this compound. Ensure your medium is adequately buffered for the CO2 concentration you are using. |
| Interaction with Media Components | This compound may interact with salts, glucose, or other components in the medium over time, forming insoluble complexes.[4] Consider preparing fresh media with the compound immediately before use. |
| Temperature Fluctuations | Repeatedly moving culture vessels in and out of the incubator can cause temperature shifts that may lead to precipitation. Minimize the time that cultures are at room temperature. |
Data Presentation
Table 1: Solubility and Effective Concentrations of this compound
| Parameter | Value | Conditions | Reference |
| Aqueous Solubility | 24.1 µg/mL | pH 7.4 | [2] |
| Effective Concentration (Inhibition of cell proliferation) | Starts at ~3000 µg/mL | Human Skin Fibroblasts | [3] |
| Effective Concentration (Inhibition of acid mucopolysaccharide secretion) | Starts at 100 µg/mL | Human Scleroderma Fibroblasts and Rheumatoid Synovial Cells | [3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound for cell culture experiments. It is recommended to perform a solubility test for your specific lot of compound and cell culture medium.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade water) or DMSO
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Solvent Selection: Due to its low aqueous solubility, preparing a highly concentrated stock in water may not be feasible. Consider using DMSO for a higher concentration stock. However, always test the tolerance of your cell line to the final DMSO concentration. For a water-based stock, proceed with caution and at a lower concentration.
-
Preparation of a 1 mg/mL Stock Solution in Water (Use with caution due to low solubility): a. Aseptically weigh 10 mg of this compound powder and transfer it to a 15 mL sterile conical tube. b. Add 10 mL of sterile, cell culture grade water. c. Vortex thoroughly for at least 2-3 minutes to aid dissolution. Gentle warming to 37°C may also help. d. Visually inspect for any undissolved particles. If particles remain, the solution is saturated. e. Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a fresh sterile tube.
-
Preparation of a Higher Concentration Stock Solution in DMSO: a. Aseptically weigh 10 mg of this compound powder and transfer it to a 15 mL sterile conical tube. b. Add 1 mL of sterile DMSO. c. Vortex until the powder is completely dissolved. d. This will yield a 10 mg/mL stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol for Diluting this compound into Cell Culture Medium
-
Pre-warm the Medium: Pre-warm your complete cell culture medium (with or without serum, as required) to 37°C.
-
Intermediate Dilution (Recommended for DMSO stocks): a. If using a high concentration DMSO stock, it is advisable to perform an intermediate dilution in pre-warmed medium. b. For example, add 10 µL of a 10 mg/mL DMSO stock to 990 µL of pre-warmed medium to get a 100 µg/mL intermediate solution. Mix gently by pipetting.
-
Final Dilution: a. Add the stock solution (or intermediate dilution) dropwise to the final volume of pre-warmed cell culture medium while gently swirling the flask or tube. b. Do not add the stock solution directly to cells in a small volume of medium.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. scribd.com [scribd.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Manipulation of the sodium-potassium ratio as a lever for controlling cell growth and improving cell specific productivity in perfusion CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cQrex® peptides for cell culture media [evonik.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Technical Support Center: Aminobenzoate Potassium Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of aminobenzoate potassium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, exposure to light, and temperature. The molecule is susceptible to degradation through hydrolysis, photodegradation, and oxidation, with the rates of these reactions being significantly affected by these environmental conditions.
Q2: What is the recommended storage procedure for an aqueous solution of this compound?
A2: To ensure maximum stability, aqueous solutions of this compound should be stored in a refrigerator, protected from light in an amber or opaque container, and should be freshly prepared. It is recommended to discard any unused portion of the solution after one week.[1]
Q3: What are the likely degradation products of this compound in an aqueous solution?
A3: Based on studies of its parent compound, p-aminobenzoic acid (PABA), the primary degradation products in aqueous solutions, particularly upon exposure to light and oxygen, can include hydroxylated and polymerized species. Potential products identified from PABA studies include 4-amino-3-hydroxybenzoic acid, 4-aminophenol, and various polymeric compounds formed through photo-induced reactions.[2][3] In the absence of light but under certain pH and temperature conditions, hydrolysis of the amide group is a potential degradation pathway, although less commonly reported under typical storage conditions.
Q4: Can I use a standard HPLC method to assess the stability of my this compound solution?
A4: Yes, a standard High-Performance Liquid Chromatography (HPLC) method, such as the one outlined in the United States Pharmacopeia-National Formulary (USP-NF), can be adapted to be stability-indicating.[4] This involves demonstrating that the method can separate the intact this compound from its potential degradation products and any other excipients in the formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solution (yellowing or browning) | Oxidation and/or photodegradation of this compound. | 1. Prepare fresh solutions and store them protected from light in amber vials or by wrapping the container in aluminum foil. 2. Consider de-gassing the solvent or purging the solution with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen. 3. Evaluate the addition of an antioxidant to the formulation, ensuring compatibility and lack of interference with the intended application. |
| Precipitation in the solution | Change in pH leading to the precipitation of the less soluble free acid (p-aminobenzoic acid). | 1. Measure the pH of the solution. This compound is the salt of a weak acid and a strong base, and its solutions are typically slightly alkaline. A decrease in pH can cause precipitation. 2. Ensure the solution is buffered at an appropriate pH if it is to be stored or used over a period where pH changes are possible. |
| Loss of potency or inconsistent assay results | Chemical degradation of this compound. | 1. Review solution preparation and storage procedures. Ensure solutions are freshly prepared and stored correctly (refrigerated, protected from light).[1] 2. Implement a stability-indicating analytical method (see Experimental Protocols section) to accurately quantify the remaining active ingredient and monitor the formation of degradation products. 3. Investigate the influence of other components in the solution (e.g., excipients, buffers) on the stability of this compound. |
| Appearance of new peaks in the chromatogram | Formation of degradation products. | 1. Perform forced degradation studies (see Experimental Protocols section) to tentatively identify the degradation products. 2. Use a mass spectrometer coupled with the HPLC (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. 3. Based on the identified degradation products, adjust formulation and storage conditions to minimize their formation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from the USP-NF monograph for this compound and is designed to separate the active ingredient from its potential degradation products.[4]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 3.0-mm x 15-cm; 3.5-µm packing |
| Mobile Phase | Methanol and 1.5% Acetic Acid in Water (15:85, v/v) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 5 µL |
| Detector | UV at 280 nm |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 1.5% acetic acid solution by mixing 15 mL of glacial acetic acid with 985 mL of HPLC grade water. Mix 150 mL of methanol with 850 mL of the 1.5% acetic acid solution. Filter and degas.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate to dissolve if necessary.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution containing this compound at a target concentration of 0.1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Store the sample solution at 60°C for 24 hours.
5. Analysis: Inject the standard solution, sample solutions, and forced degradation samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Aqueous Solution
| Factor | Effect on Stability | Mechanism of Degradation | Mitigation Strategy |
| pH | Stability is pH-dependent. Extremes in pH can accelerate degradation. Photodegradation of the parent compound, p-aminobenzoic acid, is more rapid at higher pH.[5] | Hydrolysis, catalysis of oxidation, and influencing the rate of photolysis. | Maintain the pH of the solution within a stable range, typically near neutral to slightly alkaline, using a suitable buffer system. |
| Light | Exposure to UV and visible light can cause significant degradation. | Photodegradation, leading to the formation of colored byproducts and polymers.[2][3] | Store solutions in light-resistant containers (e.g., amber glass) or protect them from light by wrapping with opaque material. |
| Temperature | Increased temperature accelerates the rate of all degradation reactions. | Increases the kinetic energy of molecules, leading to faster hydrolysis, oxidation, and other degradation reactions. | Store solutions at refrigerated temperatures (2-8°C). |
| Oxygen | The presence of dissolved oxygen can lead to oxidative degradation, especially in the presence of light.[2][3] | Oxidation of the amino group and aromatic ring. | Prepare solutions with de-gassed solvents and consider purging with an inert gas. The use of antioxidants may be beneficial. |
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in aqueous solutions.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies and stability analysis.
References
Technical Support Center: Mitigating Cytotoxicity of Aminobenzoate Potassium at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with aminobenzoate potassium at high concentrations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic effects of this compound at high concentrations in vitro?
High concentrations of this compound have been shown to inhibit cell proliferation in a dose-dependent manner. For instance, studies on fibroblasts have demonstrated that inhibition of proliferation begins at concentrations around 3000 µg/mL.[1] While the primary therapeutic actions of this compound are considered to be anti-inflammatory and anti-fibrotic, at supra-therapeutic concentrations, it can induce cytotoxic effects.[2]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
While the precise mechanisms of cytotoxicity at high concentrations are not fully elucidated, they are likely to involve common pathways of drug-induced cell stress. These can include:
-
Induction of Apoptosis: Many cytotoxic compounds trigger programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases.[3][4]
-
Mitochondrial Dysfunction: High concentrations of chemical compounds can disrupt mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors.[5][6][7][8][9]
-
Induction of Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to damage of lipids, proteins, and DNA, ultimately causing cell death.[10][11][12][13]
Q3: How can I differentiate between apoptosis and necrosis in my cell cultures treated with this compound?
Distinguishing between these two modes of cell death is crucial for understanding the mechanism of cytotoxicity.
-
Apoptosis is a programmed and controlled process characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response.[14][15]
-
Necrosis is an uncontrolled form of cell death resulting from acute injury, leading to cell swelling, lysis, and the release of cellular contents, which can trigger inflammation.[14][15]
Standard assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can effectively differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death Observed at High Concentrations
Potential Cause: The concentration of this compound may be exceeding the toxic threshold for your specific cell line. Different cell lines exhibit varying sensitivities to chemical compounds.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: To determine the half-maximal inhibitory concentration (IC50), treat your cells with a wide range of this compound concentrations. This will help identify the optimal concentration for your experiments that balances the desired effect with minimal cytotoxicity.
-
Optimize Incubation Time: The duration of exposure to high concentrations of this compound can significantly impact cell viability. Consider reducing the incubation time to see if cytotoxicity is diminished while the desired experimental outcome is maintained.
-
Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxic effects of a compound. If you are using low-serum or serum-free conditions, consider whether increasing the serum concentration is compatible with your experimental design. Conversely, serum starvation can sometimes sensitize cancer cells to drug-induced toxicity while protecting normal cells.[16][17]
Issue 2: Difficulty in Determining the Mode of Cell Death (Apoptosis vs. Necrosis)
Potential Cause: The timing of your analysis or the specific assays being used may not be optimal for capturing the key events of either pathway.
Troubleshooting Steps:
-
Time-Course Analysis: Perform cell death assays at multiple time points after treatment with this compound. Early time points are more likely to reveal signs of apoptosis, while later time points may show a mixed population or secondary necrosis.
-
Multiplex Assays: Combine different assays to get a more complete picture. For example, use Annexin V/PI staining in conjunction with a caspase activation assay. A significant increase in caspase activity would strongly suggest apoptosis.[18][19][20]
-
Morphological Examination: Observe cell morphology using phase-contrast or fluorescence microscopy. The characteristic morphological changes of apoptosis (cell shrinkage, blebbing) are distinct from those of necrosis (swelling, lysis).[14]
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[22]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| Concentration (µg/mL) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1000 | 95 | 4.8 |
| 2000 | 85 | 6.1 |
| 3000 | 70 | 5.5 |
| 4000 | 55 | 7.3 |
| 5000 | 40 | 6.9 |
Table 2: Hypothetical Results of Annexin V/PI Staining after 24h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95 | 3 | 2 |
| This compound (4000 µg/mL) | 60 | 25 | 15 |
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Potential signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Elucidating the effect of drug-induced mitochondrial dysfunction on insulin signaling and glucose handling in skeletal muscle cell line (C2C12) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Sources of Reactive Oxygen Species and Its Possible Role in the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The impact of reactive oxygen species in the development of cardiometabolic disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aminobenzoate Potassium Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of aminobenzoate potassium in preclinical animal studies of fibrosis.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in fibrosis?
A1: this compound, the potassium salt of para-aminobenzoic acid (PABA), is thought to exert its antifibrotic effects through multiple mechanisms. It is believed to increase oxygen uptake at the tissue level, which may enhance the activity of monoamine oxidase (MAO).[1][2] Enhanced MAO activity can lead to the degradation of serotonin (B10506), and elevated serotonin levels have been implicated in fibrotic processes.[2] Additionally, this compound has demonstrated anti-inflammatory properties, which can help mitigate the fibrotic cascade.[2]
Q2: What is a recommended starting dose for this compound in a mouse model of fibrosis?
Q3: What is the best route of administration for this compound in rodents?
A3: Oral gavage is a common and precise method for administering specific doses of soluble compounds like this compound to rodents.[3][4][5] This ensures that the entire dose is delivered directly to the stomach.[6] Alternative methods, such as voluntary consumption in palatable jelly or medicated chow, can also be considered to reduce stress, although dose verification can be more challenging.[7][8]
Q4: What are the potential side effects of this compound in animal studies?
A4: Based on human data, potential side effects that should be monitored in animal studies include gastrointestinal upset (nausea, diarrhea), and at high doses, the potential for hypoglycemia (low blood sugar).[9] In high doses, the trimethoprim (B1683648) component of some formulations may cause hyperkalemia (high potassium levels), especially in animals with renal insufficiency.[10] Researchers should monitor animals for signs of lethargy, changes in food and water intake, and any unusual behaviors.
Q5: How should this compound be prepared for oral administration?
A5: this compound is a water-soluble powder.[5] For oral gavage, it should be dissolved in a suitable vehicle such as sterile water or saline.[11] It is recommended to prepare the solution fresh daily. To improve palatability for voluntary consumption, it can be mixed with sweetened condensed milk or a similar palatable vehicle.[8]
Troubleshooting Guides
Issue 1: Animal Distress During Oral Gavage
-
Problem: The animal shows signs of stress (e.g., struggling, vocalization) during the oral gavage procedure.
-
Possible Causes:
-
Solutions:
-
Proper Restraint: Ensure the animal is securely but gently restrained to prevent movement. For mice, scruffing the back of the neck is a common technique.[4][12]
-
Correct Needle Size: Use the appropriate gauge and length of gavage needle for the size of the animal. The tip should be a smooth, ball-shape to prevent injury.[3][13]
-
Habituation: Handle the animals for several days prior to the experiment to acclimate them to being handled.
-
Sucrose (B13894) Coating: Coating the tip of the gavage needle with a sucrose solution has been shown to reduce stress in mice.[14]
-
Issue 2: Regurgitation or Aspiration of the Compound
-
Problem: The animal regurgitates the administered solution, or fluid is observed coming from the nose, indicating aspiration into the trachea.[4][12]
-
Possible Causes:
-
Solutions:
-
Verify Placement: Gently insert the gavage needle along the roof of the mouth and into the esophagus. There should be minimal resistance. If the animal coughs or struggles excessively, the needle may be in the trachea and should be immediately and carefully withdrawn.[13]
-
Appropriate Volume: Do not exceed the recommended maximum oral gavage volumes for the species and weight of the animal (typically 5-10 mL/kg for mice).[3]
-
Slow Administration: Administer the solution slowly and steadily to allow the animal to swallow.[6]
-
Post-Administration Monitoring: Observe the animal for at least a few minutes after administration to ensure there are no signs of respiratory distress.[13]
-
Issue 3: Inconsistent Efficacy or High Variability in Results
-
Problem: There is a high degree of variability in the antifibrotic effect of this compound between animals in the same treatment group.
-
Possible Causes:
-
Inaccurate dosing due to improper gavage technique.
-
Variability in the induction of the fibrosis model.
-
Instability of the prepared this compound solution.
-
-
Solutions:
-
Standardize Procedures: Ensure all personnel are thoroughly trained and follow a standardized oral gavage protocol.
-
Refine Fibrosis Model: Optimize the fibrosis induction protocol to achieve a more consistent level of disease severity across all animals.
-
Fresh Preparation: Prepare the this compound solution fresh each day to ensure its stability and potency.
-
Quantitative Data Summary
| Parameter | Species | Dosage | Route of Administration | Observed Effects | Reference |
| Human Equivalent Dose (starting point for animal studies) | Human | 12 g/day (approx. 171 mg/kg for 70kg adult) | Oral | Antifibrotic effect in Peyronie's disease and scleroderma | [3] |
| Acute Toxicity (LD50) | Mouse | 2.85 g/kg | Oral | Weakness, loss of posture | [13] |
| Rat | >6 g/kg | Oral | High resistance to toxicity | [13] | |
| Dog | 1-3 g/kg | Oral | Tremors, listlessness, weakness, convulsions | [13] | |
| Sub-chronic Toxicity | Beagle Dog | 108 mg/kg/day for 4 weeks | Intravenous | Increased neutrophils, decreased lymphocyte percentage, increased triglycerides (reversible) | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Lung Fibrosis
-
Animal Model: C57BL/6 mice are commonly used for bleomycin-induced lung fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 1-3 U/kg) is administered to induce lung fibrosis.
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve in sterile 0.9% saline to the desired concentration (e.g., for a 20g mouse receiving a 100 mg/kg dose in a 100 µL volume, the concentration would be 20 mg/mL).
-
Ensure the solution is fully dissolved and at room temperature before administration. Prepare fresh daily.
-
-
Oral Gavage Procedure:
-
Weigh the mouse to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[4][12]
-
Measure the appropriate length for the gavage needle (from the mouth to the last rib).
-
Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.[5]
-
Administer the solution slowly and steadily.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
-
Dosing Regimen: Administer the calculated dose of this compound or vehicle control daily, starting from a predetermined time point after bleomycin instillation (e.g., day 7 to day 21).
-
Endpoint Analysis: At the end of the study, assess lung fibrosis by measuring lung collagen content (e.g., Sircol assay), histological analysis (e.g., Masson's trichrome staining), and gene expression of profibrotic markers (e.g., TGF-β, collagen I).
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Facebook [cancer.gov]
- 2. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. instechlabs.com [instechlabs.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. Voluntary oral administration of drugs in mice [protocols.io]
- 8. youtube.com [youtube.com]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminobenzoate Potassium Formulation and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminobenzoate potassium. The primary focus is on addressing the significant gastrointestinal (GI) side effects associated with this compound, which are often misinterpreted as poor oral bioavailability.
Part 1: Troubleshooting Guide
This guide addresses common issues encountered during this compound research, focusing on mitigating gastrointestinal intolerance to improve therapeutic outcomes and patient adherence in clinical settings.
Issue 1: High Incidence of Gastrointestinal Side Effects (Nausea, Vomiting, Diarrhea)
Question: My study participants are reporting a high incidence of nausea, loss of appetite, and diarrhea, leading to poor compliance. How can I address this?[1][2][3]
Answer:
Gastrointestinal distress is the most commonly reported side effect of this compound and is a primary reason for non-adherence in clinical studies.[2][3] The issue is likely due to direct irritation of the GI mucosa by high local concentrations of the drug, a known issue with potassium salts.[4] The focus should be on strategies to minimize this irritation.
Recommended Strategies:
-
Administration with Food: Always administer this compound with meals or snacks.[1][5] Food acts as a buffer and helps to dilute the drug, reducing direct contact with the stomach lining.
-
Dose Fractionation: Divide the total daily dose into smaller, more frequent administrations (e.g., four to six times per day).[6] This lowers the peak concentration of the drug in the GI tract at any given time.
-
Adequate Hydration: Ensure each dose is taken with a full glass of water or other liquid to aid in dissolution and dilution.[1][5]
-
Formulation Modification: If developing a new formulation, consider modified-release technologies. These are designed to prevent dose dumping and release the drug slowly over time, minimizing local irritation.[7]
Issue 2: Misinterpretation of "Poor Oral Bioavailability"
Question: We are aiming to improve the "poor oral bioavailability" of this compound. What are the best strategies?
Answer:
This is a common misconception. Research indicates that this compound, and its parent compound para-aminobenzoic acid (PABA), are actually well-absorbed, with a bioavailability of approximately 70% and urinary recovery rates of up to 95-98%.[2][8] The challenge is not getting the drug into the bloodstream, but rather ensuring patients can tolerate the prescribed therapeutic dose. The "poor bioavailability" in a clinical context is often a result of dose reduction or discontinuation due to GI side effects.
Shift in Research Focus:
Instead of focusing on traditional bioavailability enhancement (e.g., improving solubility or permeability), research efforts should be directed towards improving gastrointestinal tolerability . The primary goal is to develop a formulation that can be taken consistently at the required high doses (often up to 12 grams per day) without causing significant GI distress.[2]
Part 2: Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What formulation strategies can be explored to reduce the GI side effects of this compound?
A1: While specific research on modified-release formulations for this compound is limited, strategies proven effective for other high-dose, irritant potassium salts like potassium chloride (KCl) are highly relevant. These include:
-
Microencapsulation: Encasing small drug particles within a protective polymer coating. This prevents the immediate dissolution of the entire dose in the stomach. The drug is released slowly as the coating dissolves or through diffusion.[3][4][9]
-
Wax-Matrix Formulations: Incorporating the drug into a wax matrix. The drug leaches out slowly as the tablet transits through the GI tract. However, studies on KCl have shown that wax-matrix tablets can sometimes be associated with a higher incidence of mucosal lesions compared to microencapsulated forms.[3][4]
-
Enteric Coating: Applying a pH-sensitive polymer coating that prevents the tablet from dissolving in the acidic environment of the stomach. The drug is released in the more neutral pH of the small intestine.[10] This can protect the stomach lining from irritation.
-
Controlled-Release Osmotic Pump Systems: These are more advanced formulations that use osmotic pressure to deliver the drug at a constant, controlled rate over an extended period.[11]
Q2: Is there a difference in GI tolerance between powder, capsule, and tablet forms?
A2: Yes, the formulation can impact GI tolerance.
-
Powder for Solution: When dissolved in a sufficient volume of liquid, the drug is diluted, which can reduce irritation compared to a concentrated bolus. However, patient compliance with preparing the solution can be a factor.[4]
-
Immediate-Release Tablets/Capsules: These can lead to a rapid release of a high concentration of the drug in a localized area of the stomach, increasing the risk of irritation.[12]
-
Modified-Release Formulations (e.g., Microencapsulated): Studies on potassium chloride have shown that microencapsulated formulations cause significantly less gastrointestinal injury compared to wax-matrix tablets.[3][4][9]
Data Summary: GI Lesions with Different Potassium Chloride Formulations
| Formulation Type | Number of Subjects | Subjects with Erosions (%) | Subjects with Ulcers (%) | Reference |
| Placebo | 30 | 1 (3.3%) | 0 (0%) | [4] |
| Powder-in-Liquid | 30 | 7 (23.3%) | 0 (0%) | [4] |
| Microencapsulated | 30 | 2 (6.7%) | 0 (0%) | [4] |
| Wax/Polymer Matrix | 30 | 14 (46.7%) | 1 (3.3%) | [4] |
This table summarizes data from a study on potassium chloride, which serves as a relevant model for the gastrointestinal effects of high-dose potassium salts.
Experimental Protocols & Methodologies
Q3: How can we assess the gastrointestinal tolerance of our this compound formulation in a preclinical setting?
A3: Preclinical evaluation in animal models is a critical step. Key assessments include:
-
Gastric Irritation Studies (Rodent Model): Administer the formulation to rats or mice and evaluate the gastric mucosa for signs of irritation, erosion, or ulceration at various time points.
-
Gastrointestinal Transit Studies: Use imaging techniques to monitor the movement and dissolution of the dosage form through the GI tract of an animal model (e.g., rats or dogs).[7][13] This helps to confirm that a modified-release formulation is performing as expected.
Q4: What in vitro models can be used to screen formulations for potential GI toxicity?
A4: Advanced in vitro models can provide early insights into potential GI toxicity:
-
Caco-2 Cell Monolayers: Used to assess intestinal permeability and toxicity. A reduction in transepithelial electrical resistance (TEER) can indicate damage to the intestinal barrier.[14]
-
Intestinal Organoids ("Gut-on-a-Chip"): These 3D models more closely mimic the human intestinal epithelium and can be used for higher-throughput toxicity screening.[15] They have shown greater sensitivity to GI-toxic drugs compared to traditional cell lines.[15]
Q5: How is GI tolerance formally assessed in clinical trials?
A5: Clinical assessment relies heavily on Patient-Reported Outcome (PRO) measures. These are structured questionnaires that capture the patient's experience of symptoms.[1][4]
-
Gastrointestinal Symptom Rating Scale (GSRS): A validated questionnaire that assesses the severity of common GI symptoms.[9]
-
Daily Symptom Diaries: Participants record the frequency and severity of specific symptoms like nausea, abdominal pain, and diarrhea on a daily basis.[9]
Part 3: Experimental Protocols
Protocol 1: Microencapsulation of this compound (Solvent Evaporation Method)
This protocol describes a common method for encapsulating a water-soluble active pharmaceutical ingredient (API) like this compound.
Objective: To encapsulate this compound within a biodegradable polymer to achieve a controlled-release profile.
Materials:
-
This compound (API)
-
Poly(lactic-co-glycolic acid) (PLGA) - polymer
-
Dichloromethane (DCM) - organic solvent
-
Polyvinyl alcohol (PVA) - surfactant/emulsifier
-
Purified water
Methodology:
-
Prepare Internal Phase: Dissolve a defined amount of PLGA in DCM. Disperse micronized this compound powder into the PLGA solution and sonicate to form a uniform suspension (Solid-in-Oil phase).
-
Prepare External Phase: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Primary Emulsification: Add the internal phase to the external phase under high-speed homogenization to form a solid-in-oil-in-water (S/O/W) emulsion. The size of the droplets will influence the final particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, causing the PLGA to precipitate and form solid microspheres around the API particles.
-
Collection and Washing: Collect the microspheres by centrifugation or filtration. Wash several times with purified water to remove residual PVA.
-
Drying: Lyophilize (freeze-dry) the microspheres to obtain a free-flowing powder.
-
Characterization: Analyze the microspheres for particle size, encapsulation efficiency, and in vitro drug release profile.
Protocol 2: In Vivo Evaluation of Gastric Emptying in a Rat Model
Objective: To determine the gastric emptying time of a novel oral formulation of this compound.
Materials:
-
Test formulation (e.g., enteric-coated capsule) containing a radiopaque marker (e.g., barium sulfate).
-
Sprague-Dawley rats.
-
Small animal imaging system (e.g., X-ray or micro-CT).
Methodology:
-
Acclimatization: Acclimate rats to the experimental conditions and handling procedures.
-
Fasting: Fast the animals overnight (e.g., 12 hours) with free access to water.
-
Administration: Administer the test formulation orally via gavage. Avoid the use of anesthesia as it can abolish gastric emptying.[7]
-
Imaging: At predefined time points (e.g., 0, 1, 2, 4, 6, and 8 hours post-dose), image the abdominal region of each rat using the imaging system to locate the position of the capsule.
-
Data Analysis: Record the time at which the capsule is observed to have passed from the stomach into the small intestine. Calculate the mean gastric emptying time for the formulation. This data is crucial for confirming the delayed-release properties of an enteric-coated formulation.[13]
Part 4: Visualizations (Graphviz)
Logical Workflow for Addressing GI Intolerance
Caption: Decision workflow for managing this compound-induced GI side effects.
Experimental Workflow for Formulation Evaluation
Caption: Staged approach for evaluating novel this compound formulations.
Signaling Pathway: Postulated Mechanism of Action
Caption: Antifibrotic mechanism of this compound via MAO enhancement.[2]
References
- 1. potassium aminobenzoate [myactivehealth.com]
- 2. Articles [globalrx.com]
- 3. What are the side effects of Potassium Aminobenzoate? [synapse.patsnap.com]
- 4. Effects of oral potassium supplements on upper gastrointestinal mucosa: multicenter clinical comparison of three formulations and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Modified-release oral drug delivery | Clinical Gate [clinicalgate.com]
- 8. Patient-Reported Outcome Assessments in Gastrointestinal Clinical Trials: A Framework for Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of potassium chloride supplements on upper gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of controlled-release products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP1196148A1 - Process for microencapsulation of water soluble substances - Google Patents [patents.google.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. researchgate.net [researchgate.net]
- 14. kinampark.com [kinampark.com]
- 15. A rapid, simple questionnaire to assess gastrointestinal symptoms after oral ferrous sulphate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
aminobenzoate potassium degradation products and their effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminobenzoate potassium. The information focuses on its degradation products and their potential in vitro effects.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound and its parent compound, p-aminobenzoic acid (PABA)?
A1: this compound, the potassium salt of p-aminobenzoic acid (PABA), is susceptible to degradation under various conditions. The primary degradation pathways for the PABA moiety include photodegradation, metabolic degradation, and chemical oxidation.
-
Photodegradation: Exposure to UV light, particularly at wavelengths of 254 nm and >290 nm, can induce the formation of several photoproducts.[1] In deoxygenated aqueous solutions, PABA can form dimers.[1] In the presence of oxygen, oxidation products are more common.[1]
-
Metabolic Degradation: In biological systems, PABA can be metabolized by cells. For instance, stimulated polymorphonuclear neutrophils (PMN) can metabolize PABA, primarily through the myeloperoxidase pathway.[2] Some microorganisms can also metabolize PABA, leading to the formation of p-aminobenzyl alcohol and p-hydroxyaniline.[3]
-
Chemical Oxidation: Advanced oxidation processes (AOPs) involving hydrogen peroxide (H2O2), UV light, and iron (photofenton process) can effectively degrade PABA in aqueous solutions.[4] The degradation efficiency follows the order: photofenton > photoperoxidation > peroxidation.[4]
Q2: What are the identified degradation products of p-aminobenzoic acid (PABA)?
A2: Several degradation products of PABA have been identified under different conditions. These are summarized in the table below.
| Degradation Condition | Identified Degradation Products | Reference |
| Photodegradation (deoxygenated) | 4-(4'-aminophenyl)aminobenzoic acid, 4-(2'-amino-5'-carboxyphenyl)aminobenzoic acid | [1] |
| Photodegradation (aerated) | 4-amino-3-hydroxybenzoic acid, 4-aminophenol, 4-(4'-hydroxyphenyl)aminobenzoic acid | [1] |
| Metabolic (Mycobacterium) | p-aminobenzyl alcohol, p-hydroxyaniline | [3] |
Troubleshooting Guide
Problem: I am observing unexpected cytotoxicity in my cell culture after treating with an this compound solution. What could be the cause?
Possible Cause: Your this compound solution may have degraded, leading to the formation of cytotoxic degradation products. This is particularly relevant if the solution was exposed to light or stored for an extended period.
Troubleshooting Steps:
-
Assess Solution Stability:
-
Has the solution been exposed to UV or fluorescent light? PABA is known to undergo photodegradation.[1]
-
How old is the solution? Long-term storage can lead to the formation of degradation products.
-
Was the solution stored in a light-resistant container? The Mayo Clinic recommends storing this compound solutions in light-resistant containers and refrigerating them.[5]
-
-
Evaluate Experimental Conditions:
-
Are you working with cell types that have high metabolic activity, such as neutrophils? These cells can metabolize PABA into other compounds.[2]
-
-
Consider the Cytotoxicity of Degradation Products:
-
Studies on a derivative of PABA, octyl dimethyl para-aminobenzoic acid (OD-PABA), have shown that the whole photolysate (a mixture of degradation products) exhibited significantly higher cytotoxicity than the parent compound.[6] This suggests that the degradation products of this compound could also be more cytotoxic.
-
Problem: My experimental results with this compound are inconsistent.
Possible Cause: Inconsistent results can arise from variable degradation of your this compound stock solution.
Troubleshooting Steps:
-
Standardize Solution Preparation and Storage:
-
Prepare fresh solutions of this compound for each experiment.
-
Always store stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Store solutions at a consistent, cool temperature.
-
-
Characterize Your Stock Solution:
-
If you suspect degradation, consider analyzing your stock solution using techniques like HPLC to check for the presence of degradation products. While specific degradation products of this compound are not well-characterized, the disappearance of the parent peak and the appearance of new peaks would indicate degradation.[7]
-
Quantitative Data on In Vitro Effects
The following tables summarize quantitative data on the in vitro effects of PABA derivatives and their degradation products.
Table 1: Cytotoxicity of OD-PABA and its Photodegradation Products [6]
| Compound | Cell Line | Assay | EC50 Value (mM) |
| OD-PABA | Human Mesenchymal Stromal Cells (hMSCs) | Neutral Red Assay | > 1 |
| Whole OD-PABA Photolysate | Human Mesenchymal Stromal Cells (hMSCs) | Neutral Red Assay | 0.71 (± 0.02) |
Table 2: In Vitro Effects of this compound on Fibroblasts and Synovial Cells [8]
| Cell Type | Effect | Concentration for Onset of Inhibition |
| Normal Human Skin Fibroblasts | Inhibition of proliferation | ~3000 µg/mL |
| Scleroderma Fibroblasts | Inhibition of proliferation | ~3000 µg/mL |
| Rheumatoid Synovial Cells | Inhibition of proliferation | ~3000 µg/mL |
| Rheumatoid Synovial Cells | Inhibition of acid mucopolysaccharide secretion | 100 µg/mL |
| Scleroderma Fibroblasts | Inhibition of acid mucopolysaccharide secretion | 100 µg/mL |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using Neutral Red Assay (Adapted from DiMauro et al., 2022[6])
This protocol is for assessing the cytotoxicity of a compound or a mixture of its degradation products.
-
Cell Culture: Culture human mesenchymal stromal cells (hMSCs) in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound (e.g., this compound or its degradation products) for a specified period (e.g., 24 hours).
-
Neutral Red Staining:
-
Prepare a 50 µg/mL solution of neutral red in PBS.
-
Remove the treatment media and add 100 µL of the neutral red solution to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the cells with PBS.
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shake the plate for 10 minutes to solubilize the dye.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the EC50 value, the concentration at which 50% of cell viability is lost.
-
Protocol 2: In Vitro Proliferation Assay (Adapted from Priestley, 1979[8])
This protocol is for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Seed fibroblasts or synovial cells in multi-well plates at a low density.
-
Treatment: After cell attachment, add media containing various concentrations of this compound.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 4-7 days).
-
Cell Counting:
-
At the end of the incubation period, detach the cells using trypsin.
-
Count the number of cells in each well using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Compare the cell counts in the treated wells to the untreated control wells to determine the effect on proliferation.
-
Visualizations
Caption: Overview of this compound degradation pathways.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of para-aminobenzoic acid and salicylic acid by PMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METABOLITES OF P-AMINOBENZOIC ACID. III. A METABOLIC PATHWAY OF P-AMINOBENZOIC ACID RESULTING IN THE SEQUENTIAL FORMATION OF P-AMINOBENZYL ALCOHOL AND P-HYDROXYANILINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrbat.in [ijrbat.in]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Cytotoxic effects of octyldimethyl para-aminobenzoic acid (OD-PABA) and its Photoproducts | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminobenzoate Potassium in Fibroblast Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with aminobenzoate potassium in fibroblast cultures, particularly when observing limited or no anti-fibrotic effects.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound on fibroblasts?
This compound, the potassium salt of para-aminobenzoic acid (PABA), is thought to exert its anti-fibrotic effects through several mechanisms, although the exact molecular pathways are still under investigation[1][2]. The primary proposed mechanisms include:
-
Anti-inflammatory Effects: this compound is believed to have anti-inflammatory properties, which can reduce the proliferation of fibroblasts and the deposition of extracellular matrix components[1][2].
-
Modulation of Monoamine Oxidase (MAO) Activity: It is suggested that this compound may enhance the activity of MAO, an enzyme that degrades serotonin[2]. Elevated serotonin (B10506) levels have been associated with increased fibrosis[2].
-
Increased Oxygen Uptake: The compound is thought to increase oxygen uptake at the tissue level, which may improve cell metabolism and reduce the accumulation of fibrotic tissue[2][3].
-
Inhibition of Fibroblast Proliferation: In vitro studies have shown that this compound can inhibit the proliferation of human skin fibroblasts in a dose-dependent manner[4][5].
-
Inhibition of Glycosaminoglycan Secretion: It has been demonstrated to inhibit the secretion of acid mucopolysaccharides (glycosaminoglycans) by fibroblasts from patients with scleroderma[4].
It is important to note that some studies have found no effect of this compound on collagen synthesis in certain experimental settings[4].
Troubleshooting Guide
Q2: We are not observing the expected anti-proliferative effect of this compound on our fibroblast cultures. What could be the reason?
Several factors could contribute to a lack of anti-proliferative response in your fibroblast cultures. Here are some potential causes and troubleshooting steps:
-
Sub-optimal Drug Concentration: The effective concentration of this compound can vary between different fibroblast cell lines and sources (e.g., normal vs. scleroderma-derived fibroblasts)[4].
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific fibroblast culture. A wide range of concentrations should be tested.
-
-
Fibroblast Heterogeneity: Fibroblast populations are heterogeneous, and different subpopulations may exhibit varying sensitivities to anti-fibrotic agents.
-
Recommendation: Characterize your fibroblast cultures for markers of activation (e.g., alpha-smooth muscle actin, α-SMA) to ensure a consistent phenotype. Consider using primary fibroblasts from different donors to assess the variability of the response.
-
-
Cell Culture Conditions: The composition of the cell culture medium, particularly the serum concentration, can influence fibroblast proliferation and their response to treatment.
-
Recommendation: Standardize your cell culture conditions, including serum concentration and passage number. Ensure that the vehicle used to dissolve the this compound is not affecting cell viability or proliferation.
-
-
Activation State of Fibroblasts: The anti-proliferative effect of this compound may be more pronounced in activated fibroblasts (myofibroblasts).
-
Recommendation: Consider pre-stimulating your fibroblasts with a pro-fibrotic factor like Transforming Growth Factor-beta (TGF-β) to induce a myofibroblast phenotype before treatment with this compound.
-
Q3: Our fibroblasts continue to produce high levels of extracellular matrix (ECM) components, such as collagen, despite treatment with this compound. How can we address this?
Observing continued ECM production despite treatment is a common challenge. Here are some factors to consider:
-
Timing and Duration of Treatment: The timing of this compound administration relative to the induction of a fibrotic response is crucial.
-
Recommendation: Initiate treatment with this compound before or concurrently with the pro-fibrotic stimulus (e.g., TGF-β) to assess its preventative effects. For evaluating its therapeutic potential, a longer treatment duration may be necessary.
-
-
Focus on Other ECM Components: While some studies suggest this compound may not directly affect collagen synthesis, it has been shown to inhibit the secretion of glycosaminoglycans[4].
-
Recommendation: In addition to collagen, assess the levels of other ECM components like fibronectin and glycosaminoglycans to get a broader picture of the drug's effect.
-
-
Activation of Alternative Pro-fibrotic Pathways: Fibroblasts can be activated through multiple signaling pathways. If a pathway that is not targeted by this compound is dominant in your experimental system, you may observe a limited effect.
Quantitative Data Summary
The following table summarizes quantitative data from in vitro studies on the effects of potassium para-aminobenzoate on fibroblasts.
| Cell Type | Parameter Measured | Concentration Range | Observed Effect | Reference |
| Normal Human Skin Fibroblasts | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [4] |
| Scleroderma Skin Fibroblasts | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [4] |
| Rheumatoid Synovial Cells | Proliferation | Starting at ~3000 µg/mL | Dose-dependent inhibition | [4] |
| Scleroderma Fibroblasts | Acid Mucopolysaccharide Secretion | Starting at 100 µg/mL | Inhibition observed | [4] |
| Rheumatoid Synovial Cells | Acid Mucopolysaccharide Secretion | Starting at 100 µg/mL | Inhibition observed | [4] |
| Various Strains | Collagen Synthesis | Not specified | No effect observed | [4] |
Key Experimental Protocols
Protocol 1: Fibroblast Proliferation Assay (Crystal Violet Staining)
This protocol is adapted from established methods for assessing cell proliferation[9].
Materials:
-
Fibroblast cell culture
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.5% in 20% methanol)
-
Plate reader
Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
After incubation, carefully aspirate the medium.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes.
-
Remove the methanol and let the plate air dry.
-
Add 100 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and let it air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Workflows
TGF-β Signaling Pathway in Fibroblast Activation
Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in the activation of fibroblasts into myofibroblasts[7][10]. Understanding this pathway is crucial for contextualizing the potential effects of anti-fibrotic agents.
Caption: Canonical and non-canonical TGF-β signaling pathways leading to fibroblast activation.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the anti-fibrotic potential of this compound in vitro.
Caption: A generalized workflow for in vitro evaluation of anti-fibrotic compounds.
References
- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 2. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 3. digitalnaturopath.com [digitalnaturopath.com]
- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium Aminobenzoate | High-Purity Reagent [benchchem.com]
- 6. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast-specific IKK-β deficiency ameliorates angiotensin II–induced adverse cardiac remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblasts as an experimental model system for the study of comparative physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminobenzoate Potassium in Experimental Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminobenzoate potassium. The focus is on adjusting pH for optimal activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound in in vitro experiments?
A1: The optimal pH for this compound activity is experiment-dependent but is generally understood to be in the slightly alkaline range (pH 7.4 - 8.5) . This is primarily based on the pH sensitivity of monoamine oxidase (MAO), a key enzyme in its proposed mechanism of action. Efficient catalysis by MAO-A has been associated with the deprotonation of a group with a pKa of 7.5. Furthermore, studies on MAO have shown pH optima of 8.0 and 8.8 when using tyramine (B21549) and serotonin (B10506) as substrates, respectively. However, the optimal pH for your specific cell type and experimental endpoint should be determined empirically.
Q2: How does pH affect the solubility and stability of this compound in aqueous solutions?
A2: this compound is the potassium salt of p-aminobenzoic acid (PABA) and is generally soluble in water. The pH of the solution will influence the equilibrium between the ionized (aminobenzoate) and non-ionized (p-aminobenzoic acid) forms. The pKa values for PABA are approximately 2.4 (for the amino group) and 4.9 (for the carboxylic acid group).
-
Above pH 4.9: The carboxylic acid group is predominantly deprotonated, favoring the more soluble aminobenzoate form.
-
Below pH 2.4: The amino group is protonated, and the carboxylic acid is protonated, which may decrease solubility.
Q3: My cells are sensitive to pH changes. How can I adjust the pH of my culture medium containing this compound without causing cytotoxicity?
A3: When adjusting the pH of cell culture medium, it is crucial to do so gradually and under sterile conditions. Here are some key considerations:
-
Use sterile, dilute acids or bases: Use sterile, low molarity solutions of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) to adjust the pH. Add the acid or base dropwise while gently stirring the medium and monitoring the pH with a calibrated pH meter.
-
Buffer choice: Ensure your cell culture medium contains an appropriate buffer system (e.g., bicarbonate-CO2 or HEPES) to maintain pH stability during the experiment.
-
Final sterile filtration: After adjusting the pH, it is best practice to sterile-filter the medium using a 0.22 µm filter to ensure sterility.
-
Equilibration: Allow the medium to equilibrate in the cell culture incubator (with appropriate CO2 levels if using a bicarbonate buffer system) before adding it to your cells.
-
Control experiments: Always include a vehicle control with the same pH adjustment to distinguish the effects of this compound from the effects of the pH change itself.
Q4: I am not observing the expected anti-fibrotic effect of this compound in my fibroblast cell culture. Could pH be a factor?
A4: Yes, the pH of your cell culture medium could be a significant factor. The anti-fibrotic effects of this compound are linked to its ability to increase tissue oxygen uptake and enhance MAO activity. As MAO activity is pH-dependent, a suboptimal pH could diminish the therapeutic effect.
-
Verify Medium pH: Regularly check the pH of your culture medium, as cellular metabolism can cause it to become more acidic over time.
-
Optimize pH: Consider testing a range of physiologically relevant pH values (e.g., 7.4, 7.8, 8.2) to determine the optimal pH for observing the anti-fibrotic effects in your specific fibroblast model.
-
Check Other Parameters: If pH optimization does not resolve the issue, consider other factors such as the concentration of this compound, the confluency of your cells, and the duration of the treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in this compound stock solution | pH of the solvent is too low, causing protonation of the carboxylate group and reduced solubility. | Prepare the stock solution in a slightly alkaline buffer (e.g., PBS at pH 7.4-8.0). Gentle warming and sonication may aid dissolution. |
| Inconsistent experimental results | Fluctuation in the pH of the experimental medium during the assay. | Use a robust buffering system in your medium (e.g., HEPES in addition to bicarbonate). Monitor the pH of the medium at the beginning and end of the experiment. |
| Low or no detectable MAO activity | The pH of the assay buffer is not optimal for MAO enzyme activity. | Adjust the pH of the MAO assay buffer to the optimal range for the specific MAO isoform and substrate being used (typically pH 7.4-8.8). |
| Decreased cell viability after treatment | The pH of the medium with this compound is outside the physiological range for the cells. | Carefully adjust the pH of the final treatment medium to the optimal range for your cell line (usually 7.2-7.4) after adding this compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | Value | Source |
| pKa of p-Aminobenzoic Acid (PABA) | pKa1: ~2.4 (amino group)pKa2: ~4.9 (carboxylic acid group) | N/A |
| pH of 5% this compound Solution | 8.0 - 9.0 | [1][2] |
| Solubility of this compound | 24.1 µg/mL (at pH 7.4) | [3] |
Table 2: Recommended pH Ranges for Related Biological Processes
| Biological Process | Recommended pH Range | Rationale |
| General Mammalian Cell Culture | 7.2 - 7.4 | Optimal for cell viability and growth. |
| Monoamine Oxidase (MAO) Activity | 7.4 - 8.8 | pH-dependent enzyme activity, with optimal activity often in the slightly alkaline range. |
| In Vitro Anti-fibrotic Assays | 7.4 - 8.2 | To balance optimal cell health with the pH-dependent mechanism of action. |
Experimental Protocols
Protocol 1: In Vitro Anti-Fibrotic Activity Assay - Inhibition of Fibroblast-to-Myofibroblast Transition
This protocol is designed to assess the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
-
Cell Seeding: Plate primary human lung fibroblasts in a 96-well plate at a density of 5,000 cells/well in fibroblast growth medium. Allow cells to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound in low-serum (0.5% FBS) medium. Adjust the pH of each treatment solution to the desired experimental pH (e.g., 7.4, 7.8, 8.2). Remove the serum-free medium and add the treatment solutions to the cells.
-
Induction of Fibrosis: Co-treat the cells with a profibrotic stimulus, such as TGF-β1 (5 ng/mL). Include appropriate controls: vehicle control (no treatment), TGF-β1 only, and this compound only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-smooth muscle actin (α-SMA), a myofibroblast marker, overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of α-SMA-positive cells or the intensity of α-SMA staining relative to the total number of cells (DAPI-stained nuclei).
Protocol 2: Collagen Quantification Assay
This protocol measures the amount of collagen produced by fibroblasts, a direct indicator of fibrotic activity.
-
Cell Culture and Treatment: Culture and treat fibroblasts as described in Protocol 1.
-
Sample Collection:
-
Cell Layer: After the treatment period, aspirate the medium. Wash the cell layer with PBS.
-
Medium: Collect the cell culture medium to measure secreted collagen.
-
-
Collagen Staining (Sirius Red Method):
-
Fix the cell layer with a suitable fixative (e.g., methanol) for 10 minutes.
-
Stain with 0.1% Sirius Red in picric acid for 1 hour.
-
Wash extensively with 0.1 M HCl to remove unbound dye.
-
Elute the bound dye with 0.1 M NaOH.
-
-
Quantification:
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the collagen content by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
-
For secreted collagen in the medium, a precipitation step may be necessary before staining.
-
Protocol 3: Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol assesses the effect of this compound on mitochondrial respiration, a key aspect of its proposed mechanism of action.
-
Cell Seeding: Seed cells in a specialized microplate for measuring cellular respiration (e.g., Seahorse XF plate) at an optimal density and allow them to adhere.
-
Drug Preparation: Prepare a stock solution of this compound and dilute it to the desired final concentrations in the assay medium. Adjust the pH of the treatment solutions.
-
Assay Setup:
-
Replace the culture medium with the assay medium (typically low-buffered) and incubate in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Load the prepared this compound solutions into the injection ports of the sensor cartridge.
-
-
OCR Measurement:
-
Place the cell plate in the extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Measure the basal OCR.
-
Inject the this compound and monitor the change in OCR.
-
Subsequent injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) can be used to assess various parameters of mitochondrial function.
-
-
Data Analysis: The instrument's software will calculate the OCR in real-time. Normalize the OCR data to the cell number or protein content in each well.
Visualizations
Caption: Proposed mechanism of action for this compound.
References
Technical Support Center: In Vivo Administration of Aminobenzoate Potassium
Welcome to the Technical Support Center for the long-term in vivo administration of aminobenzoate potassium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common challenges, and answering frequently asked questions related to the use of this compound in a research setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and in vivo application of this compound.
Q1: What is the primary mechanism of action of this compound?
A1: The precise molecular pathways of this compound are not fully elucidated.[1] However, its primary therapeutic effects are attributed to its antifibrotic and anti-inflammatory properties.[1] It is believed to increase oxygen uptake at the tissue level, which may enhance the activity of monoamine oxidase (MAO), an enzyme involved in the degradation of serotonin (B10506).[2][3] Elevated serotonin levels have been associated with increased fibrosis.[2] By modulating MAO activity, this compound may help reduce the accumulation of fibrous tissue.[1][3]
Q2: What are the known side effects of long-term this compound administration in vivo?
A2: The most commonly reported side effects are gastrointestinal disturbances, including nausea, vomiting, and diarrhea.[4] Other potential side effects include loss of appetite, allergic reactions (such as skin rash), and headaches.[4] Of particular note for long-term studies are the risks of hypoglycemia (low blood sugar) and potential effects on liver function.[4][5][6]
Q3: Are there any known drug interactions with this compound?
A3: Yes, this compound can interact with other compounds. It is known to exhibit pharmacodynamic antagonism with sulfonamide antibiotics, potentially reducing their efficacy.[7] Concurrent use with nonsteroidal anti-inflammatory drugs (NSAIDs) should be monitored closely due to the potential for increased risk of hyperkalemia and renal impairment.[8]
Q4: What are the pharmacokinetic properties of this compound?
A4: Following oral administration, this compound is absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 1-2 hours.[9] It is metabolized in the liver and primarily excreted by the kidneys.[9] This makes renal function a critical consideration in long-term studies.[9]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Animal Distress During or After Oral Gavage (e.g., struggling, labored breathing) | Improper gavage technique leading to esophageal irritation or accidental tracheal administration. Stress from restraint. | - Ensure proper training in oral gavage techniques. Use flexible plastic feeding tubes to minimize trauma. - Verify the correct length of the gavage needle. - Administer the solution slowly and steadily. - If respiratory distress is observed, cease administration immediately and monitor the animal. Euthanize if distress is severe. - Habituate animals to handling and restraint prior to the study. |
| Reduced Food and Water Intake, Weight Loss | Gastrointestinal side effects (nausea, loss of appetite). | - Administer this compound with food or a palatable vehicle if possible. - Divide the daily dose into multiple smaller administrations. - Monitor body weight and food/water consumption daily. - If significant weight loss occurs, consider reducing the dose or temporarily discontinuing treatment. - Ensure the formulation is palatable; citrus juice can be used to mask the taste in drinking water preparations.[2][5] |
| Lethargy, Tremors, or Seizures | Hypoglycemia (low blood sugar). | - Monitor blood glucose levels regularly, especially during the initial phase of the study and after any dose adjustments. - Ensure animals have ad libitum access to food, particularly after dosing. - If hypoglycemic symptoms are observed, provide a source of sugar, such as 5% dextrose solution subcutaneously or orally.[10][11] - Reduce the dose of this compound if hypoglycemia is recurrent. |
| Unexpected Mortality | Severe hypoglycemia, acute toxicity, or complications from administration. | - Perform a thorough necropsy to investigate the cause of death. - Review the dosing calculations and formulation preparation to rule out errors. - In initial studies, consider a dose-escalation design to determine the maximum tolerated dose in your specific animal model. - Ensure proper administration technique to avoid procedural-related deaths. |
| Precipitation of Compound in Formulation | Poor solubility in the chosen vehicle; temperature-dependent stability. | - this compound is soluble in water. For oral solutions, ensure the powder is fully dissolved. Sonication may aid dissolution.[2][12] - Prepare fresh solutions regularly. Aqueous solutions of this compound should be refrigerated and protected from light, and any unused portion should be discarded after one week.[2] - If using a suspension for other routes, ensure it is homogenous before each administration by vortexing. |
Section 3: Experimental Protocols
This section provides detailed methodologies for the preparation and administration of this compound for in vivo research.
Protocol 1: Preparation of this compound for Oral Gavage (Aqueous Solution)
Materials:
-
This compound powder
-
Sterile water or citrus juice[2]
-
Light-resistant container (e.g., amber bottle)[2]
-
Magnetic stirrer or sonicator
-
Calibrated balance
-
Volumetric flasks
Procedure:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice and rats).[13]
-
Weigh the required amount of this compound powder.
-
In a volumetric flask, add the powder to a portion of the vehicle (sterile water or citrus juice).
-
Agitate the mixture using a magnetic stirrer or sonicator until the powder is completely dissolved.[12]
-
Add the remaining vehicle to reach the final volume.
-
Transfer the solution to a light-resistant container for storage.
-
Storage: Store the solution refrigerated (2-8°C) and protected from light. Discard any unused solution after one week.[2]
Protocol 2: Administration of this compound via Oral Gavage in Rodents
Materials:
-
Prepared dosing solution
-
Appropriately sized oral gavage needles (flexible plastic tips are recommended)
-
Syringes
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of dosing solution to administer.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a two-person technique may be preferred.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Insert the gavage needle into the mouth, slightly to one side, and advance it gently along the esophagus. There should be no resistance.
-
Once the needle is in place, administer the solution slowly and steadily.
-
Withdraw the needle along the same path of insertion.
-
Monitor the animal for at least 5-10 minutes post-gavage for any signs of distress, such as labored breathing or fluid coming from the nose.[13]
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Rodents
Materials:
-
Sterile dosing solution (prepared using sterile water for injection or saline)
-
Sterile syringes and needles (23-27 gauge for rats and mice)[14]
-
70% alcohol swabs
-
Animal scale
Procedure:
-
Weigh the animal to calculate the correct injection volume (maximum of 10 mL/kg for rats and mice).[14]
-
Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[14]
-
Clean the injection site with a 70% alcohol swab.
-
Insert the needle, bevel up, at a 30-40° angle into the abdominal cavity.
-
Aspirate to ensure no fluid (blood or urine) is drawn back into the syringe. If fluid is present, withdraw the needle and use a new sterile needle for a second attempt at a slightly different location.
-
If aspiration is clear, inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of discomfort or adverse reaction.
Section 4: Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆KNO₂ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Solid powder |
| pH (1 in 20 solution) | 8.0 - 9.0[1] |
Table 2: Toxicity Data for p-Aminobenzoic Acid (Parent Compound)
| Species | Route | LD₅₀ |
| Mouse | Oral | 2.85 g/kg |
| Rat | Oral | >6 g/kg |
| Dog | Oral | 1-3 g/kg |
| Data for p-aminobenzoic acid, the parent compound of this compound.[8] |
Table 3: Recommended Dosing and Monitoring Parameters
| Parameter | Recommendation |
| Human Equivalent Dose (for reference) | 12 g/day , divided into 4-6 doses[2] |
| Pediatric Dose (for reference) | 220 mg/kg/day, divided into 4-6 doses[2] |
| Rodent Dosing Volume (Oral Gavage) | 5-10 mL/kg[13] |
| Rodent Dosing Volume (IP Injection) | < 10 mL/kg[14] |
| Blood Glucose Monitoring | Baseline, and regularly during the study, especially after dose changes. |
| Liver Function Tests | Baseline and at regular intervals during long-term studies (ALT, AST, bilirubin). |
| Renal Function Tests | Baseline and at regular intervals (BUN, creatinine), especially in long-term studies. |
| Body Weight and Clinical Observations | Daily or as per study protocol. |
Section 5: Visualizations
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's antifibrotic effect.
Diagram 2: Experimental Workflow for Long-Term In Vivo Administration
Caption: General workflow for a long-term in vivo study with this compound.
Diagram 3: Troubleshooting In Vivo Side Effects
Caption: Decision tree for troubleshooting common side effects in animal studies.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. scribd.com [scribd.com]
- 4. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. What are the side effects of Potassium Aminobenzoate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ebm-journal.org [ebm-journal.org]
- 9. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoglycemia after Bariatric Surgery in Mice and Optimal Dosage and Efficacy of Glucose Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoglycemia after Bariatric Surgery in Mice and Optimal Dosage and Efficacy of Glucose Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trungtamthuoc.com [trungtamthuoc.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
Validation & Comparative
A Preclinical Comparative Analysis of Aminobenzoate Potassium and Pirfenidone in Idiopathic Pulmonary Fibrosis Models
A notable disparity exists in the volume of preclinical research for aminobenzoate potassium and pirfenidone (B1678446) within the context of idiopathic pulmonary fibrosis (IPF). While pirfenidone has been extensively studied in various animal models of pulmonary fibrosis, providing a robust dataset on its efficacy and mechanisms, the available preclinical evidence for this compound in IPF is sparse, with a significant lack of recent, quantitative studies in established models. This guide provides a comprehensive overview of the existing preclinical data for both compounds, highlighting the current state of research and underscoring the data gap for this compound in this indication.
Pirfenidone: A Multi-faceted Anti-fibrotic Agent
Pirfenidone is an orally available small molecule that has demonstrated anti-fibrotic, anti-inflammatory, and antioxidant properties in a range of preclinical models of fibrosis.[1] Its efficacy in mitigating the progression of pulmonary fibrosis is well-documented, making it a cornerstone of current IPF therapy.[2][3]
Mechanism of Action
The precise molecular mechanism of pirfenidone is not entirely elucidated, but it is known to modulate several key signaling pathways involved in fibrosis. Pirfenidone has been shown to downregulate the expression of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β1) and tumor necrosis factor-alpha (TNF-α).[1] By inhibiting TGF-β1, pirfenidone attenuates the differentiation of fibroblasts into myofibroblasts, a critical step in excessive extracellular matrix deposition.[1] Furthermore, it exhibits antioxidant effects by reducing the production of reactive oxygen species (ROS).[1]
dot
Caption: Pirfenidone's inhibitory effects on key pro-fibrotic pathways.
Quantitative Data from Preclinical Models
The bleomycin-induced pulmonary fibrosis model is the most widely used animal model for evaluating potential anti-fibrotic therapies.[4][5][6] In this model, pirfenidone has consistently demonstrated a significant reduction in lung fibrosis.
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Mouse | Bleomycin (B88199) (0.02 U, intratracheal) followed by pirfenidone (200 mg/kg, oral, twice daily) for 15 days. | Significant decrease in lung hydroxyproline (B1673980) content (a marker of collagen deposition). | [7] |
| Rat | Bleomycin (single intratracheal instillation) followed by pirfenidone (50 mg/kg, oral) for up to 28 days. | Significant reduction in hydroxyproline content at days 14 and 28; inhibition of lung fibrosis observed histologically. | [8][9] |
| Hamster | Bleomycin (7.5 units/kg, intratracheal) with a diet containing 0.5% pirfenidone for up to 21 days. | 40% reduction in lung collagen content at day 21. | [10] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Rodents
The following is a generalized protocol for the induction and assessment of pulmonary fibrosis in rodents, based on methodologies reported in the literature.[4][11]
-
Animal Selection: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[5]
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Bleomycin Administration: A single dose of bleomycin sulfate (B86663) is administered via intratracheal instillation.[4][6] The dosage varies depending on the animal species and specific protocol.
-
Treatment Administration: The test compound (e.g., pirfenidone) is typically administered orally, starting at a specified time point after bleomycin instillation and continuing for the duration of the study.[7][8]
-
-
Histopathology: Lung sections are stained (e.g., Masson's trichrome) to assess the extent of fibrosis, often using a semi-quantitative scoring system like the Ashcroft score.
-
Biochemical Analysis: Lung tissue is homogenized to measure the hydroxyproline content, which provides a quantitative measure of collagen deposition.[4]
-
dot
Caption: Workflow for preclinical evaluation using the bleomycin model.
This compound: An Antifibrotic with Limited Preclinical Data in IPF
This compound, the potassium salt of para-aminobenzoic acid (PABA), has been used in the treatment of some fibrotic conditions, such as Peyronie's disease and scleroderma.[12] However, its application and preclinical evaluation specifically for idiopathic pulmonary fibrosis are not well-documented in recent literature.
Mechanism of Action
The proposed antifibrotic mechanism of this compound is thought to involve the enhancement of monoamine oxidase (MAO) activity.[13] By increasing MAO activity, it is suggested to promote the degradation of fibrotic tissue.[13] It is also believed to have anti-inflammatory effects, which could contribute to its antifibrotic action by mitigating the proliferation of fibroblasts.[13]
dot
Caption: Proposed mechanism of action for this compound.
Data Limitations in IPF Models
A comprehensive search of recent scientific literature did not yield any robust, quantitative preclinical studies of this compound in established animal models of idiopathic pulmonary fibrosis, such as the bleomycin-induced model. While there is an older report suggesting its efficacy, the lack of contemporary data, including dose-response studies and detailed mechanistic investigations in the context of IPF, prevents a direct and meaningful comparison with the extensive preclinical data available for pirfenidone.
Conclusion
Based on the available preclinical evidence, pirfenidone has a well-established profile of anti-fibrotic efficacy in models of idiopathic pulmonary fibrosis, supported by a substantial body of quantitative data and mechanistic studies. In contrast, while this compound is considered to have antifibrotic properties and is used in other fibrotic diseases, there is a significant absence of recent preclinical research to support its use in IPF. This data gap makes it impossible to draw a direct comparison of their performance in IPF models. Further investigation into the efficacy and mechanisms of this compound in relevant preclinical models of pulmonary fibrosis is warranted to determine its potential as a therapeutic agent for IPF.
References
- 1. Efficacy and safety of pirfenidone for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 6. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of pirfenidone on procollagen gene expression at the transcriptional level in bleomycin hamster model of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium p-Aminobenzoate | API Products | Cambrex [cambrex.com]
- 13. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
A Comparative Analysis of Aminobenzoate Potassium and Nintedanib in the Management of Fibrosis
This guide provides a detailed comparison of aminobenzoate potassium and nintedanib (B1663095), two therapeutic agents with distinct mechanisms of action, for the treatment of fibrotic disorders. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms, and the experimental data supporting their use.
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, leads to tissue scarring and organ dysfunction, representing a significant challenge in modern medicine. While various therapeutic strategies have been explored, this compound and nintedanib have emerged as notable antifibrotic agents. Nintedanib is a multi-tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1][2] this compound, also known as Potaba, has been used in the treatment of conditions such as Peyronie's disease and scleroderma.[3][4] This guide aims to provide a comparative analysis of these two compounds, focusing on their efficacy, underlying mechanisms, and the experimental evidence from key studies.
Mechanism of Action
The antifibrotic effects of this compound and nintedanib are mediated through distinct molecular pathways.
This compound: The precise mechanism of action of this compound is not fully elucidated.[5] It is theorized to exert its antifibrotic effects by inhibiting fibroblast proliferation and enhancing the activity of monoamine oxidase (MAO).[3][5][6] Increased MAO activity is thought to reduce levels of serotonin, which has been linked to fibrotic processes.[6] Additionally, it may increase oxygen uptake at the tissue level, thereby improving cellular metabolism and reducing the accumulation of fibrotic tissue.[6][7]
Nintedanib: Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases.[1][8] It competitively binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1, 2, and 3), and vascular endothelial growth factor receptors (VEGFR 1, 2, and 3).[8][9][10] By inhibiting these receptors, nintedanib disrupts downstream signaling pathways that are crucial for the proliferation, migration, and differentiation of fibroblasts, as well as the deposition of extracellular matrix (ECM).[8][9][11] Nintedanib has also been shown to inhibit non-receptor tyrosine kinases and modulate the transforming growth factor-beta (TGF-β) pathway, a central mediator of fibrosis.[8][11]
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways targeted by each compound.
Caption: Proposed mechanism of action for this compound in fibrosis.
Caption: Nintedanib's mechanism as a multi-tyrosine kinase inhibitor in fibrosis.
Comparative Efficacy Data
The available clinical data for nintedanib is extensive, particularly for pulmonary fibrosis, with multiple large-scale, randomized, placebo-controlled trials. In contrast, the evidence for this compound in fibrosis is more limited, primarily derived from retrospective studies and smaller trials in conditions other than pulmonary fibrosis. A direct head-to-head comparison from a single study is not available.
Nintedanib Efficacy Data
| Trial (Indication) | Key Efficacy Endpoint | Nintedanib Result | Placebo Result | p-value |
| INPULSIS-1 & 2 (IPF) | Annual rate of decline in Forced Vital Capacity (FVC) (mL/year) | -114.7 and -113.6 | -239.9 and -207.3 | <0.001 |
| INBUILD (Progressive Fibrosing ILD) | Annual rate of decline in FVC (mL/year) | -80.8 | -187.8 | <0.001 |
| SENSCIS (SSc-ILD) | Annual rate of decline in FVC (mL/year) | -52.4 | -93.3 | 0.04 |
Data from INPULSIS trials[12], INBUILD trial[2][13], and SENSCIS trial[14].
This compound Efficacy Data
Due to the nature of the available data, a similar table for this compound with placebo-controlled, quantitative endpoints for pulmonary fibrosis cannot be constructed. However, key findings from studies in other fibrotic conditions are summarized below:
-
Scleroderma: A retrospective study of 390 patients with scleroderma showed that treatment with this compound was associated with improved 5-year and 10-year survival rates compared to untreated patients (p < 0.01).[15] Another study in scleroderma demonstrated a significant reduction in skin thickness and improvement in joint mobility with 12 months of continuous therapy.[4]
-
Peyronie's Disease: A study involving 30 male patients indicated a reduction in plaque size with prolonged use of this compound over six months.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.
Nintedanib: In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of nintedanib on the enzymatic activity of target tyrosine kinases.
-
Methodology:
-
Recombinant human kinase domains (e.g., VEGFR, FGFR, PDGFR) are incubated with a specific peptide substrate and ATP.
-
Nintedanib is added at various concentrations to determine its inhibitory activity.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.
-
IC50 values are calculated to determine the concentration of nintedanib required to inhibit 50% of the kinase activity.
-
Nintedanib: Fibroblast Proliferation Assay
-
Objective: To assess the effect of nintedanib on the proliferation of human lung fibroblasts.
-
Methodology:
-
Primary human lung fibroblasts are seeded in 96-well plates and allowed to adhere.
-
Cells are serum-starved to synchronize their cell cycle.
-
Cells are then stimulated with a mitogen (e.g., PDGF or FGF) in the presence of varying concentrations of nintedanib or vehicle control.
-
After a 48-72 hour incubation period, cell proliferation is assessed using a colorimetric assay such as the BrdU (bromodeoxyuridine) incorporation assay or MTS assay.
-
The absorbance is measured, and the percentage of inhibition of proliferation is calculated relative to the vehicle-treated control.
-
This compound: In Vitro Fibroblast Proliferation and Collagen Synthesis Assay
-
Objective: To evaluate the effect of this compound on the growth and macromolecule synthesis of fibroblasts.
-
Methodology:
-
Fibroblasts from normal human skin, scleroderma patient skin, and rheumatoid synovial cells are cultured.
-
Cells are treated with varying concentrations of this compound.
-
Cell proliferation is measured by cell counting or DNA synthesis assays.
-
To assess collagen synthesis, cells are incubated with radiolabeled proline, and the incorporation of the label into collagen is measured.
-
Acid mucopolysaccharide secretion is measured in the culture medium.
-
The results are expressed as a percentage of the control (untreated cells).[16]
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the antifibrotic efficacy of a compound in a preclinical setting.
Caption: General experimental workflow for preclinical and clinical evaluation of antifibrotic drugs.
Conclusion
Nintedanib is a well-characterized, multi-targeted tyrosine kinase inhibitor with proven efficacy in slowing the progression of various fibrotic interstitial lung diseases, supported by a robust body of evidence from large-scale clinical trials.[17] Its mechanism of action is centered on the inhibition of key signaling pathways involved in fibroblast activation and proliferation.[8][9]
This compound is a compound with a longer history of use in certain fibrotic conditions, with a proposed mechanism involving the modulation of fibroblast proliferation and monoamine oxidase activity.[3][6] However, the evidence for its efficacy, particularly in pulmonary fibrosis, is less extensive and of lower quality compared to nintedanib, consisting mainly of retrospective and in vitro studies.[15][16]
For researchers and drug development professionals, the comparison between these two agents highlights the evolution of antifibrotic therapies. While this compound represents an earlier, empirical approach, nintedanib exemplifies a targeted, mechanism-based strategy that has undergone rigorous clinical evaluation. Future research, including well-designed, head-to-head comparative trials, would be necessary to definitively establish the relative efficacy and safety of these and other emerging antifibrotic therapies.
References
- 1. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. Articles [globalrx.com]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 6. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nintedanib in Progressive Fibrosing Interstitial Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experience With Nintedanib in Severe Pulmonary Fibrosis Associated With Systemic Sclerosis: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifibrotic Effects of Aminobenzoate Potassium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifibrotic effects of aminobenzoate potassium against two established drugs, pirfenidone (B1678446) and nintedanib (B1663095). The information is tailored for researchers and professionals in drug development seeking to evaluate the potential of this compound in new preclinical models of fibrosis. While direct comparative preclinical data for this compound in a validated fibrosis model is limited, this guide synthesizes available information to facilitate an objective comparison.
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. Pirfenidone and nintedanib are currently approved for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. This compound has been used in the treatment of other fibrotic conditions like scleroderma and Peyronie's disease, but its efficacy and mechanism of action are less well-characterized, particularly in preclinical models of lung fibrosis. This guide outlines the current understanding of these three compounds, presents available preclinical data, and provides detailed experimental protocols to aid in the design of future validation studies.
Comparative Data on Antifibrotic Efficacy
The following tables summarize the quantitative data from preclinical studies on pirfenidone and nintedanib in the widely used bleomycin-induced lung fibrosis model in rodents. This model is considered a standard for evaluating potential antifibrotic agents.[1] Due to the lack of published preclinical studies on this compound in this specific model, its data is not included.
Table 1: Effect of Pirfenidone on Lung Fibrosis in the Bleomycin-Induced Mouse Model
| Parameter | Bleomycin (B88199) Control | Pirfenidone Treatment | Percentage Reduction | Reference |
| Lung Collagen (Hydroxyproline content) | Increased | Significantly reduced | Attenuated the increase | [2][3] |
| Fibrosis Score (Ashcroft Scale) | Increased | Significantly attenuated | Statistically significant reduction | [2][3] |
| Fibrocyte Accumulation in Lungs | 26.5% | 13.7% | 48.3% | [2][4] |
| CCL2 Production in Lungs | Increased | Significantly attenuated | Statistically significant reduction | [4] |
| CCL12 Production in Lungs | Increased | Significantly attenuated | Statistically significant reduction | [4] |
Table 2: Effect of Nintedanib on Lung Fibrosis in the Bleomycin-Induced Rodent Model
| Parameter | Bleomycin Control | Nintedanib Treatment | Percentage Reduction | Reference |
| Lung Fibrosis (Automated Analysis) | Increased | Significantly reduced | 37% | [5] |
| Lung/Body Weight Ratio | Increased | Significantly reduced | ~50% | [5] |
| Lung Hydroxyproline Content | Increased | Reduced | Dose-dependent reduction | [6] |
| Fibrosis Score (Ashcroft Scale) | Increased | Significantly reduced | Dose-dependent reduction | [7] |
| Collagen Deposition | Increased | Significantly prevented | Dose-dependent prevention | [7] |
Mechanisms of Action and Signaling Pathways
The antifibrotic mechanisms of pirfenidone and nintedanib are relatively well-understood and target key pathways in the fibrotic process. The precise molecular pathways for this compound are still under investigation.
This compound: The proposed mechanism of action for this compound involves several aspects. It is believed to exert its antifibrotic effects by increasing oxygen uptake at the tissue level.[8] Furthermore, it may enhance the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of serotonin, which has been linked to fibrotic processes.[8] It is also suggested to have anti-inflammatory properties and may inhibit the proliferation of fibroblasts, the primary cells responsible for collagen deposition.[8]
Pirfenidone: Pirfenidone has broad anti-inflammatory and antifibrotic properties. It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[3][9] Pirfenidone also inhibits the recruitment and accumulation of fibrocytes, which are bone marrow-derived progenitor cells that contribute to tissue remodeling and fibrosis.[2][4]
Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor. It targets multiple tyrosine kinase receptors, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[5][7] By inhibiting these receptors, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, which are the key effector cells in fibrosis.[10]
Below is a diagram illustrating the general fibrotic signaling pathway and the proposed points of intervention for these drugs.
Caption: General fibrotic signaling pathway and drug intervention points.
Experimental Protocols
To validate the antifibrotic effects of this compound and compare it with pirfenidone and nintedanib, a robust preclinical model is essential. The bleomycin-induced lung fibrosis model is a well-established and widely used model for this purpose.[1]
Bleomycin-Induced Lung Fibrosis Model in Mice
This protocol outlines the key steps for inducing and assessing pulmonary fibrosis in mice, providing a framework for a comparative drug efficacy study.
1. Animal Model:
-
Species: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their consistent fibrotic response to bleomycin.
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Fibrosis:
-
Agent: Bleomycin sulfate, dissolved in sterile saline.
-
Administration: A single intratracheal instillation of bleomycin (e.g., 1.5 - 3.0 U/kg body weight) is administered to anesthetized mice. Control animals receive an equivalent volume of sterile saline.
3. Drug Treatment:
-
This compound: The optimal dose for preclinical studies needs to be determined. Based on clinical use, a range of doses should be evaluated.
-
Pirfenidone: Typically administered orally at doses ranging from 100 to 400 mg/kg/day.[4]
-
Nintedanib: Typically administered orally at doses ranging from 30 to 100 mg/kg/day.[5][6]
-
Treatment Schedule: Treatment can be initiated either prophylactically (at the time of bleomycin administration) or therapeutically (e.g., 7-14 days after bleomycin administration) to assess both preventative and treatment effects.
4. Assessment of Fibrosis (e.g., at day 21 or 28):
-
Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.[6]
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, a major component of collagen, in lung homogenates.[3][6]
-
Immunohistochemistry: Staining for markers of myofibroblasts (e.g., α-smooth muscle actin) and other relevant proteins can provide further insights into the mechanism of action.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of fibrotic genes such as Col1a1, Acta2, and Tgf-β1.
Caption: Experimental workflow for validating antifibrotic agents.
Conclusion and Future Directions
Pirfenidone and nintedanib have demonstrated efficacy in preclinical models of lung fibrosis, which has translated to clinical benefit in IPF patients. While this compound has a history of use in certain fibrotic conditions, its validation in a robust preclinical model like the bleomycin-induced lung fibrosis model is a critical next step to understand its potential as a broader antifibrotic agent.
Future research should focus on conducting head-to-head comparative studies of this compound against pirfenidone and nintedanib in this model. Such studies will be instrumental in determining its relative efficacy and will provide the necessary quantitative data to support further development. Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound will also be crucial for its positioning as a potential therapeutic for fibrotic diseases.
References
- 1. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Target Engagement Assessment of Nintedanib in a Double-Hit Bleomycin Lung Fibrosis Rat Model [mdpi.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 9. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antifibrotic Agents: Aminobenzoate Potassium, Pirfenidone, and Nintedanib
For Researchers, Scientists, and Drug Development Professionals
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, present a significant challenge in modern medicine. This guide provides a detailed, head-to-head comparison of three antifibrotic agents: aminobenzoate potassium (Potaba), pirfenidone (B1678446), and nintedanib (B1663095). The information presented is based on available preclinical and clinical data to support research and drug development efforts.
Executive Summary
While all three agents exhibit antifibrotic properties, their mechanisms of action and the extent of supporting experimental data differ significantly. Nintedanib and pirfenidone are well-characterized inhibitors of key fibrotic pathways with substantial clinical evidence in idiopathic pulmonary fibrosis (IPF). This compound, on the other hand, has a longer history of use in certain fibrotic conditions like scleroderma and Peyronie's disease, but its mechanism of action is less defined, and direct comparative preclinical data with the other two agents are scarce.
Mechanism of Action
This compound (Potaba): The precise mechanism of this compound's antifibrotic action is not fully elucidated. It is proposed to act by increasing oxygen uptake at the tissue level, which in turn enhances the activity of monoamine oxidase (MAO).[1][2][3] Increased MAO activity is thought to promote the degradation of fibrotic tissue.[2][3] Additionally, it is suggested to have anti-inflammatory effects and may inhibit fibroblast proliferation.[2][3][4]
Pirfenidone: Pirfenidone is a small molecule with broad anti-inflammatory and antifibrotic effects.[5][6] Its primary mechanism involves the downregulation of the pro-fibrotic cytokine transforming growth factor-beta (TGF-β) and inhibition of the TGF-β signaling pathway.[7] This leads to decreased fibroblast proliferation, reduced transformation of fibroblasts into myofibroblasts, and diminished collagen synthesis.[5][6][7]
Nintedanib: Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases.[8][9] It targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), all of which are implicated in the pathogenesis of fibrosis.[8][9] By blocking these signaling pathways, nintedanib inhibits fibroblast proliferation, migration, and differentiation into myofibroblasts, and reduces the secretion of extracellular matrix.[8][9]
Signaling Pathways
The signaling pathways modulated by these agents are crucial to their antifibrotic effects.
References
- 1. Potassium Aminobenzoate | High-Purity Reagent [benchchem.com]
- 2. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 4. Effects of potassium para-aminobenzoate on growth and macromolecule synthesis in fibroblasts cultured from normal and sclerodermatous human skin, and rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion | PLOS One [journals.plos.org]
- 6. In vitro effects of pirfenidone on cardiac fibroblasts: proliferation, myofibroblast differentiation, migration and cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 8. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Placebo-Controlled Trial Design for Aminobenzoate Potassium in Fibrosis Research
For researchers and drug development professionals investigating therapies for fibrotic diseases, potassium aminobenzoate (Potaba) has been a subject of study due to its potential antifibrotic properties.[1] This guide provides a comparative overview of placebo-controlled trial designs for aminobenzoate potassium, supported by experimental data from key studies in Peyronie's disease and scleroderma.
Mechanism of Action and Rationale for Use in Fibrosis
Potassium aminobenzoate is believed to exert its antifibrotic effects through multiple mechanisms, although the exact molecular pathways are still under investigation.[1] The primary proposed mechanism involves the enhancement of monoamine oxidase (MAO) activity.[1] MAOs are enzymes that degrade monoamines, and their increased activity may help in the breakdown of fibrotic tissue.[1] Additionally, MAO activity is linked to the reduction of oxidative stress, which is a key contributor to the pathophysiology of fibrotic conditions.[2] By mitigating oxidative stress and inflammation, potassium aminobenzoate may interrupt the cycle of tissue injury and excessive connective tissue deposition that characterizes fibrosis.[1][3]
Comparative Efficacy Data from Placebo-Controlled Trials
The efficacy of potassium aminobenzoate has been evaluated in placebo-controlled trials for different fibrotic conditions. The data below summarizes key findings from studies on Peyronie's disease and scleroderma, highlighting the varied outcomes.
| Trial/Indication | Primary Endpoint(s) | This compound Group | Placebo Group | Key Outcome (p-value) |
| Peyronie's Disease | Plaque Size, Penile Curvature | Mean plaque size decreased from 259 mm² to 142 mm² over 12 months. Penile deviation remained stable. | Mean plaque size initially increased to 303 mm² at 6 months, then slightly improved to 233 mm² at 12 months. Penile curvature deteriorated in 32.5% of patients. | Significant reduction in plaque size (p=0.042).[4] Significant protective effect on curvature deterioration (p<0.001).[4] |
| Scleroderma | Skin Mobility and Thickening Scores, Global Assessments | No clinically or statistically significant differences in any outcome measures. | No clinically or statistically significant differences in any outcome measures. | No significant difference between treatment and placebo groups.[5][6] |
Experimental Protocols
The design of a robust placebo-controlled trial is critical for evaluating the efficacy and safety of an antifibrotic agent. Below are detailed methodologies from key studies of this compound.
Peyronie's Disease Study Protocol
-
Study Design : A prospective, randomized, double-blind, placebo-controlled, multicenter study.[4]
-
Patient Population : 103 patients with Peyronie's disease with a history of less than 12 months, non-calcified plaques, and no prior treatment.[4]
-
Treatment Arms :
-
Duration : 12 months of treatment with follow-up assessments during this period.[4]
-
Primary Outcome Measures :
-
Regression in plaque size.
-
Reduction in penile curvature of at least 30%.[4]
-
-
Secondary Outcome Measures :
-
Development of new curvature or deterioration of pre-existing curvature.
-
Decrease in pain.[4]
-
Scleroderma Study Protocol
-
Study Design : A 48-week prospective, randomized, double-blind, placebo-controlled trial.[5][6]
-
Treatment Arms :
-
Primary Outcome Measures :
-
Adverse Events Monitoring : Collection of data on adverse drug reactions leading to withdrawal, such as gastrointestinal intolerance and headaches.[5][6]
Visualizing Trial Design and Biological Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a typical clinical trial workflow and the hypothesized signaling pathway influenced by this compound.
References
- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 2. Monoamine oxidase-A is an important source of oxidative stress and promotes cardiac dysfunction, apoptosis, and fibrosis in diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on the role of monoamine oxidases in cardiac pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium paraaminobenzoate (POTABA) in the treatment of Peyronie's disease: a prospective, placebo-controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound and placebo in the treatment of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unveiling Synergies: A Comparative Guide to Aminobenzoate Potassium Combination Therapies
For Immediate Release
A comprehensive analysis of aminobenzoate potassium in combination with other therapeutic agents reveals enhanced antifibrotic effects, offering promising new avenues for the treatment of fibrotic disorders such as Peyronie's disease and scleroderma. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound monotherapy versus combination regimens, supported by experimental data, detailed methodologies, and mechanistic insights.
Potassium aminobenzoate, a well-established antifibrotic agent, has long been a cornerstone in the management of conditions characterized by excessive tissue scarring. However, emerging evidence suggests that its therapeutic potential can be significantly amplified when used in synergy with other compounds. This guide delves into the data from key clinical studies and preclinical models to assess the synergistic effects of these combination therapies.
Comparative Efficacy: Monotherapy vs. Combination Therapy
A pivotal study in the treatment of Peyronie's disease provides compelling evidence for the superiority of a combination approach over potassium aminobenzoate monotherapy. The retrospective study by Park et al. (2016) evaluated the efficacy of 12g daily potassium para-aminobenzoate (Group 1) against a combination of tamoxifen (B1202) (20 mg twice daily), acetyl-L-carnitine (300 mg twice daily), and a phosphodiesterase type 5 (PDE5) inhibitor (tadalafil, 5 mg once daily) (Group 2) in a cohort of 109 patients.[1][2][3]
The results, summarized in the table below, demonstrate a clear advantage for the combination therapy across several key endpoints.
| Outcome Measure | Potassium Aminobenzoate Monotherapy (Group 1) | Combination Therapy (Group 2) | p-value |
| Treatment Discontinuation Rate | 68.2% (30/44 patients) | 7.7% (5/65 patients) | <0.001 |
| Improved Penile Curvature (in patients with <30° curvature) | 44.4% | 79.1% | 0.048 |
| Successful Sexual Intercourse Rate | 42.8% | 78.3% | 0.034 |
| Patients Requiring Surgical Correction | 35.7% | 13.3% | 0.048 |
Data from Park et al. (2016)[1][2][3]
Notably, the combination therapy group exhibited a significantly lower treatment discontinuation rate, suggesting better tolerability.[1][2][3] Furthermore, this group saw a more pronounced improvement in penile curvature in a subgroup of patients and a significantly higher rate of successful sexual intercourse.[1][2][3] The reduced need for surgical intervention in the combination therapy group further underscores its clinical benefits.[1][2][3]
While this study provides robust data for Peyronie's disease, there is a current lack of similarly controlled clinical trials evaluating the synergistic effects of potassium aminobenzoate with other compounds in the treatment of scleroderma. Further research in this area is warranted to expand the clinical application of these promising combination therapies.
Unraveling the Mechanisms of Synergy
The enhanced efficacy of the combination therapy likely stems from the complementary antifibrotic mechanisms of its components, which target multiple facets of the fibrotic cascade. The central signaling pathway implicated in fibrosis is the Transforming Growth Factor-beta (TGF-β) pathway, which plays a crucial role in the differentiation of fibroblasts into myofibroblasts—the primary cells responsible for excessive extracellular matrix deposition.
Caption: The TGF-β signaling pathway in fibrosis.
The individual components of the combination therapy are thought to interfere with this pathway at different points:
-
Potassium Aminobenzoate: While its exact mechanism is not fully elucidated, it is believed to have antifibrotic and anti-inflammatory properties.
-
Tamoxifen: This selective estrogen receptor modulator has demonstrated antifibrotic effects, potentially through the inhibition of TGF-β1.[4][5] Studies have shown that tamoxifen can prevent the accumulation of extracellular matrix by decreasing the expression of collagen I and III and fibronectin.[4]
-
Acetyl-L-carnitine: This compound has been shown to attenuate renal fibrosis in hypertensive rats by upregulating PPAR-γ, which may in turn modulate inflammatory and fibrotic pathways.[6] A preliminary study also suggested that acetyl-L-carnitine was more effective than tamoxifen in reducing pain and inhibiting disease progression in Peyronie's disease.[7]
-
PDE5 Inhibitors: These agents are thought to exert antifibrotic effects, although the precise mechanisms are still under investigation.
The synergistic effect of these compounds likely arises from their multi-pronged attack on the fibrotic process, leading to a more comprehensive inhibition of the pathways driving tissue scarring than can be achieved with a single agent.
Experimental Protocols
To facilitate further research and replication, this section outlines the key experimental methodologies employed in the assessment of antifibrotic therapies.
Clinical Trial Methodology for Peyronie's Disease
The study by Park et al. (2016) was a retrospective review of medical records from 109 patients with Peyronie's disease treated between January 2011 and December 2014.[1][2][3]
-
Patient Population: 109 men diagnosed with Peyronie's disease.
-
Treatment Groups:
-
Outcome Measures:
-
Ability to perform sexual intercourse.
-
Pain during erection.
-
Size of the plaque.
-
Penile curvature angle.
-
-
Statistical Analysis: Differences between groups were analyzed using appropriate statistical tests, with a p-value <0.05 considered significant.[1]
Caption: Workflow of the comparative clinical study.
In Vitro Antifibrotic Assays
To investigate the direct antifibrotic effects of these compounds and their combinations at a cellular level, in vitro assays utilizing fibroblasts are essential. A common and relevant model is the TGF-β1-induced fibroblast-to-myofibroblast transition (FMT) assay.[8][9]
-
Cell Culture: Primary human fibroblasts are cultured in appropriate media.
-
Induction of Fibrosis: Fibroblast-to-myofibroblast transition is induced by stimulating the cells with TGF-β1.[8][9]
-
Treatment: Cells are treated with potassium aminobenzoate, the combination of tamoxifen, acetyl-L-carnitine, and a PDE5 inhibitor, or the individual components.
-
Outcome Measures:
-
Myofibroblast differentiation: Assessed by quantifying the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblasts, using techniques like immunofluorescence or Western blotting.[8][10]
-
Extracellular matrix deposition: Quantified by measuring collagen production using assays such as the Sirius Red assay or by analyzing the expression of collagen genes (e.g., COL1A1).[11][12][13][14]
-
-
Data Analysis: The effects of the treatments on myofibroblast differentiation and collagen deposition are compared to untreated, TGF-β1-stimulated controls.
Caption: Workflow for in vitro antifibrotic assays.
Future Directions
The promising results from the study on Peyronie's disease highlight the potential of combination therapies involving potassium aminobenzoate. To further validate these findings and expand their clinical applicability, future research should focus on:
-
Conducting prospective, randomized controlled trials in both Peyronie's disease and scleroderma to provide definitive evidence of synergistic efficacy.
-
Utilizing in vitro models to elucidate the precise molecular mechanisms underlying the observed synergy, particularly the interplay between the different signaling pathways targeted by the individual compounds.
-
Optimizing dosing regimens for the combination therapies to maximize efficacy and minimize potential adverse effects.
By pursuing these research avenues, the scientific and medical communities can work towards developing more effective and better-tolerated treatments for patients suffering from debilitating fibrotic diseases.
References
- 1. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrotic Effect of Tamoxifen in a Model of Progressive Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic effect of tamoxifen in a model of progressive renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-carnitine attenuates the development of kidney fibrosis in hypertensive rats by upregulating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl-L-carnitine vs tamoxifen in the oral therapy of Peyronie's disease: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. Application of Collagen Assay Kits in In Vitro Fibrosis Models: From Hepatic Stellate Cells to Lung Fibroblasts – Global Organic Specialty Source, Inc., distributor of Sera [globalorganics.ws]
- 13. Collagen Quantification in Tissue Specimens | Springer Nature Experiments [experiments.springernature.com]
- 14. diapharma.com [diapharma.com]
Unraveling the Efficacy of Aminobenzoate Potassium: A Cross-Study Comparison
For Immediate Release
A comprehensive review of clinical data on aminobenzoate potassium reveals varying degrees of efficacy in the treatment of fibrotic conditions such as Peyronie's disease and scleroderma. This comparative guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a consolidated overview of the available evidence, detailing experimental protocols and potential mechanisms of action.
This compound, a B-vitamin-related compound, has been investigated for its anti-fibrotic properties. It is believed to exert its effects by increasing oxygen uptake at the tissue level and enhancing the activity of monoamine oxidase (MAO), an enzyme involved in breaking down serotonin, which has been linked to fibrosis.[1][2] This guide presents a cross-study comparison of its efficacy, offering a critical look at the quantitative data and methodologies from key clinical trials.
Comparative Efficacy of this compound: A Tabular Summary
The following tables summarize the quantitative outcomes from various studies on this compound in Peyronie's disease and scleroderma.
Table 1: Efficacy of this compound in Peyronie's Disease
| Study/Author | Treatment Group | Control Group | Key Outcomes | Results |
| Weidner et al. | This compound (12 g/day ) | Placebo | Plaque Size, Penile Curvature | Significant reduction in plaque size (p=0.042); No significant improvement in pre-existing curvature, but stabilization and prevention of progression observed (p<0.001). |
| Carson, C. C. (Retrospective Review) | This compound (12 g/day ) | N/A (Uncontrolled) | Penile Discomfort, Plaque Size, Penile Angulation | Improvement in penile discomfort in 8 of 18 patients; Decreased plaque size in 18 of 32 patients; Improvement in penile angulation in 18 of 31 patients.[3][4] |
| Lee et al. (Retrospective Review) | This compound Monotherapy (12 g/day ) | Combination Therapy (Tamoxifen, Acetyl-L-carnitine, PDE5 inhibitor) | Pain, Plaque Size, Penile Curvature, Sexual Intercourse Success | Both groups showed improvement in pain and plaque size; No statistical difference in curvature improvement between groups, but combination therapy showed better response in patients with <30° curvature (p=0.048); Significantly higher rate of successful intercourse in the combination therapy group (p=0.034).[5] |
Table 2: Efficacy of this compound in Scleroderma
| Study/Author | Treatment Group | Control Group | Key Outcomes | Results |
| Clegg et al. | This compound (12 g/day ) | Placebo | Skin Mobility and Thickening Scores, Global Assessments | No clinical or statistically significant differences between the this compound and placebo groups in any of the outcome measures.[6][7] |
| Zarafonetis et al. (Retrospective Study) | This compound | Untreated Patients | Skin Softening | 90% of treated patients experienced mild, moderate, or marked skin softening compared to less than 20% in the untreated group (p < 0.0001).[8] |
| Zarafonetis et al. (Retrospective Study) | This compound | Untreated Patients | Survival Rate | Adequate treatment was associated with improved 5-year and 10-year survival rates compared to untreated patients (p < 0.01).[9] |
Delving into the Methodologies: A Look at Experimental Protocols
The methodologies employed in assessing the efficacy of this compound are crucial for interpreting the results.
For Peyronie's Disease:
-
Patient Population: Studies typically include adult males with a confirmed diagnosis of Peyronie's disease, often with specified disease duration and degree of penile curvature.
-
Dosage and Administration: A common dosage is 12 grams of this compound administered orally per day, often divided into multiple doses.[3][4][5]
-
Outcome Measures:
-
Plaque Size: Measured by palpation or imaging techniques such as ultrasound.[10]
-
Penile Curvature: Objectively assessed using methods like home photography, vacuum-assisted erection with goniometer measurement, or the gold standard of intracavernosal injection (ICI) of a vasoactive agent to induce an erection, followed by goniometer measurement.[11][12]
-
Pain: Assessed using visual analog scales (VAS).[5]
-
Sexual Function: Evaluated through patient-reported outcomes and questionnaires like the International Index of Erectile Function (IIEF).[13]
-
For Scleroderma:
-
Patient Population: Studies enroll patients with a diagnosis of scleroderma, with some trials focusing on early diffuse cutaneous systemic sclerosis.
-
Dosage and Administration: A typical oral dosage is 12 g/day .[6][7]
-
Outcome Measures:
-
Skin Thickness and Mobility: The most common assessment tool is the Modified Rodnan Skin Score (mRSS), where a clinician palpates the skin at 17 different body sites and scores the thickness on a 0-3 scale.[14][15][16] Other methods include skin mobility and thickening scores.[6][7]
-
Global Assessments: Both patients and physicians may provide overall assessments of disease activity and improvement.[6][7]
-
Visualizing the Mechanism: A Proposed Signaling Pathway
The anti-fibrotic effect of this compound is thought to be mediated through its influence on monoamine oxidase and tissue oxygenation. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for a Placebo-Controlled Trial
The logical flow of a typical randomized, double-blind, placebo-controlled trial for this compound is depicted below.
Caption: Standard workflow for a clinical trial of this compound.
The evidence for the efficacy of this compound in treating fibrotic conditions is mixed. While some studies, particularly retrospective analyses, suggest benefits in reducing plaque size in Peyronie's disease and improving skin softening and survival in scleroderma, a prospective, randomized, placebo-controlled trial in scleroderma did not demonstrate a significant effect.[6][7] For Peyronie's disease, its primary benefit may lie in stabilizing the condition and preventing progression rather than reversing existing curvature. The variability in study design and outcome measures highlights the need for further well-controlled, standardized clinical trials to definitively establish the therapeutic role of this compound. Researchers should consider the detailed methodologies presented in this guide when designing future studies to ensure comparability and robustness of data.
References
- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Potassium para-aminobenzoate for the treatment of Peyronie's disease: is it effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium para-aminobenzoate for the treatment of Peyronie's disease: is it effective? | Read by QxMD [read.qxmd.com]
- 5. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of this compound and placebo in the treatment of scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Retrospective studies in scleroderma: skin response to potassium para-aminobenzoate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peyronie's disease and low intensity shock wave therapy: Clinical outcomes and patient satisfaction rate in an open-label single arm prospective study in Australian men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of penile curvature in Peyronie's disease patients: comparison of three methods. [vivo.weill.cornell.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Peyronie Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methods for objective assessment of skin involvement in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rodan Skin Score Training – Scleroderma Clinical Trial Consortium [sclerodermaclinicaltrialsconsortium.org]
- 16. Standardization of the modified Rodnan skin score for use in clinical trials of systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis Plan for a Comparative Study of Aminobenzoate Potassium in the Treatment of Peyronie's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis plan (SAP) for a hypothetical comparative study evaluating the efficacy and safety of aminobenzoate potassium against a placebo in the treatment of Peyronie's disease. This document is intended to serve as a template and guide for researchers and clinicians in the design and analysis of clinical trials for this condition.
Peyronie's disease is a connective tissue disorder characterized by the formation of fibrous plaques in the tunica albuginea of the penis, leading to pain, penile curvature, and erectile dysfunction.[1] this compound, also known as Potaba, has been investigated for its potential anti-fibrotic properties.[2][3] This plan outlines the statistical methodology for a rigorous evaluation of its clinical utility.
Study Objectives and Endpoints
The primary objective of this study is to assess the efficacy of this compound in reducing penile curvature and plaque size in patients with Peyronie's disease compared to a placebo. Secondary objectives include evaluating the effect on pain, sexual function, and safety.
Table 1: Study Endpoints
| Endpoint Category | Endpoint | Assessment Method | Timepoints |
| Primary Efficacy | Change from baseline in penile curvature | Penile ultrasound or goniometer measurement during erection | Baseline, 12, 24, and 48 weeks |
| Change from baseline in plaque size | 2D or 3D penile ultrasound | Baseline, 12, 24, and 48 weeks | |
| Secondary Efficacy | Change from baseline in pain during erection | Visual Analog Scale (VAS) | Baseline, 12, 24, and 48 weeks |
| Improvement in sexual function | International Index of Erectile Function (IIEF) questionnaire | Baseline, 24, and 48 weeks | |
| Patient-reported global assessment of improvement | Patient Global Impression of Improvement (PGI-I) scale | 24 and 48 weeks | |
| Physician-reported global assessment of improvement | Clinician Global Impression of Improvement (CGI-I) scale | 24 and 48 weeks | |
| Safety | Incidence and severity of adverse events | Spontaneous reporting, physical examination, and laboratory tests | Throughout the study |
| Changes in vital signs and laboratory parameters | Standard clinical procedures | Baseline and scheduled study visits |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of the study findings.
2.1. Measurement of Penile Curvature
-
Method: Penile curvature will be assessed using a goniometer following a pharmacologically induced erection.
-
Procedure:
-
An intracavernosal injection of a standardized dose of a vasoactive agent (e.g., prostaglandin (B15479496) E1) will be administered to induce a full erection.
-
Once a rigid erection is achieved, standardized digital photographs will be taken from two orthogonal planes (lateral and dorsal).
-
The angle of maximum curvature will be measured from the photographs using a goniometer by two independent, blinded assessors. The average of the two measurements will be used for analysis.
-
2.2. Measurement of Plaque Size
-
Method: Plaque size will be measured using high-frequency penile ultrasonography.
-
Procedure:
-
A high-resolution ultrasound transducer will be used to visualize the plaque in both longitudinal and transverse planes.
-
The length, width, and thickness of the plaque will be measured.
-
Plaque volume will be calculated using the formula for a prolate ellipsoid (Volume = 0.52 × length × width × thickness).
-
All ultrasound assessments will be performed by a single, trained radiologist blinded to the treatment allocation.
-
2.3. Pain Assessment
-
Method: Pain during erection will be assessed using a 10-point Visual Analog Scale (VAS).
-
Procedure:
-
Patients will be asked to rate the severity of their pain during erection over the preceding 4 weeks on a scale from 0 (no pain) to 10 (worst imaginable pain).
-
The VAS will be administered at each study visit.
-
Statistical Analysis Plan
A detailed SAP is essential for ensuring the integrity and objectivity of the data analysis.[4][5][6][7]
3.1. Sample Size Calculation
A sample size of 150 patients per group is calculated to provide 80% power to detect a clinically meaningful difference of 15 degrees in the change in penile curvature from baseline to 48 weeks between the this compound and placebo groups, assuming a standard deviation of 30 degrees and a two-sided alpha level of 0.05. This calculation accounts for a potential dropout rate of 20%.
3.2. Statistical Methods
-
Primary Endpoints: The primary efficacy endpoints (change in penile curvature and plaque size) will be analyzed using a mixed-effects model for repeated measures (MMRM). The model will include treatment group, visit, and treatment-by-visit interaction as fixed effects, and the baseline value of the respective endpoint as a covariate.
-
Secondary Endpoints: Continuous secondary endpoints (e.g., change in VAS pain score) will be analyzed using a similar MMRM approach. Categorical endpoints (e.g., PGI-I and CGI-I scores) will be analyzed using logistic regression or chi-square tests, as appropriate.
-
Safety Analysis: The safety analysis will be performed on the safety population, which will include all randomized patients who received at least one dose of the study medication. The incidence of adverse events will be summarized by treatment group and coded using the Medical Dictionary for Regulatory Activities (MedDRA).
Table 2: Summary of Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=150) | Placebo (N=150) | Total (N=300) |
| Age (years), Mean (SD) | |||
| Duration of Peyronie's Disease (months), Mean (SD) | |||
| Penile Curvature (degrees), Mean (SD) | |||
| Plaque Size (mm³), Mean (SD) | |||
| Pain during Erection (VAS), Mean (SD) | |||
| IIEF Score, Mean (SD) |
Table 3: Analysis of Primary Efficacy Endpoints at Week 48
| Endpoint | This compound (N=150) | Placebo (N=150) | Difference (95% CI) | p-value |
| Change from Baseline in Penile Curvature (degrees), LS Mean (SE) | ||||
| Change from Baseline in Plaque Size (mm³), LS Mean (SE) |
LS Mean: Least Squares Mean; SE: Standard Error; CI: Confidence Interval
Visualizations
Diagrams can effectively illustrate complex processes and relationships.
Caption: Workflow of the comparative clinical trial.
References
- 1. The Efficacy of Medical Treatment of Peyronie's Disease: Potassium Para-Aminobenzoate Monotherapy vs. Combination Therapy with Tamoxifen, L-Carnitine, and Phosphodiesterase Type 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 4. clinicaltrialsalliance.org.au [clinicaltrialsalliance.org.au]
- 5. questionpro.com [questionpro.com]
- 6. quanticate.com [quanticate.com]
- 7. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]
Aminobenzoate Potassium: A Comparative Guide for Use as a Positive Control in Antifibrotic Drug Screening
For researchers and scientists engaged in the discovery and development of novel antifibrotic therapies, the selection of an appropriate positive control is a critical component of robust assay design. This guide provides a comprehensive comparison of aminobenzoate potassium (Potaba) with other established antifibrotic agents, offering insights into its suitability as a positive control in preclinical drug screening.
Introduction to this compound in Fibrosis Research
This compound, the potassium salt of para-aminobenzoic acid (PABA), has been used in the treatment of fibrotic conditions such as Peyronie's disease and scleroderma.[1][2] Its proposed mechanism of action is thought to involve an increase in oxygen uptake at the tissue level and the enhancement of monoamine oxidase (MAO) activity. This enhanced MAO activity may contribute to the degradation of serotonin, a neurotransmitter implicated in fibrogenesis, thereby exerting an antifibrotic effect.[1][3] Additionally, anti-inflammatory properties have been attributed to this compound.[1]
While clinically utilized, its application as a positive control in preclinical antifibrotic drug screening is less documented compared to newer, more mechanistically defined agents. This guide aims to provide a data-driven comparison to aid researchers in their selection of a suitable positive control.
Comparative Analysis of Antifibrotic Agents
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and two widely accepted positive controls in fibrosis research: Nintedanib and Pirfenidone.
Table 1: In Vitro Antifibrotic Activity
| Compound | Cell Type | Assay | Concentration | Key Findings | Reference |
| This compound | Human Skin Fibroblasts (Normal & Scleroderma), Rheumatoid Synovial Cells | Proliferation Assay | ~3000 µg/mL | Dose-dependent inhibition of proliferation. | [4] |
| Rheumatoid Synovial Cells, Scleroderma Fibroblasts | Acid Mucopolysaccharide Secretion | 100 µg/mL | Inhibition of secretion. | [4] | |
| 5000 µg/mL | Over 50% inhibition of secretion. | [4] | |||
| Various Strains | Collagen Synthesis | Not Specified | No effect observed. | [4] | |
| Nintedanib | Idiopathic Pulmonary Fibrosis (IPF) Lung Fibroblasts | Proliferation Assay (PDGF-induced) | 0.01 - 1 µM | Significant inhibition of proliferation. | [5] |
| IPF Lung Fibroblasts | Collagen Secretion & Deposition (TGF-β1-induced) | 0.001 - 1 µM | Significant reduction in collagen secretion and deposition. | [5] | |
| IPF Lung Fibroblasts | Myofibroblast Differentiation (α-SMA expression) | 1 µM | Inhibition of differentiation. | [1] | |
| Pirfenidone | IPF Lung Fibroblasts | Collagen Type-III Secretion (TGF-β1-induced) | 1 - 4 mM | Significant reduction (36-55%). | |
| IPF Lung Fibroblasts | Hyaluronic Acid Secretion (TGF-β1-induced) | 2 - 4 mM | Significant reduction (57-65%). |
Table 2: In Vivo Antifibrotic Activity
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Data not available in standard preclinical models of organ fibrosis (e.g., bleomycin-induced pulmonary fibrosis, CCl4-induced liver fibrosis, UUO-induced kidney fibrosis). | - | - | - |
| Nintedanib | Bleomycin-induced Pulmonary Fibrosis (Mouse) | 30, 100 mg/kg/day (oral) | Reduced lung hydroxyproline (B1673980) content and pulmonary fibrosis. | [6] |
| Pirfenidone | Bleomycin-induced Pulmonary Fibrosis (Mouse) | 30, 100 mg/kg/day (oral) | Alleviated increases in lung hydroxyproline content and pulmonary fibrosis. | [6] |
Signaling Pathways and Mechanisms of Action
The antifibrotic effects of these compounds are mediated through distinct signaling pathways. The following diagrams illustrate their proposed mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo antifibrotic assays.
In Vitro Fibroblast to Myofibroblast Differentiation Assay
Objective: To assess the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
Protocol:
-
Cell Culture: Plate primary human lung fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Serum Starvation: Once cells reach 70-80% confluency, replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Pre-incubate the cells with the test compound (e.g., this compound, Nintedanib, Pirfenidone) at various concentrations for 1 hour.
-
Induction of Differentiation: Add Transforming Growth Factor-beta 1 (TGF-β1) to a final concentration of 5 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Assess the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, by Western blotting or immunofluorescence.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the antifibrotic efficacy of a compound in a well-established animal model of lung fibrosis.
Protocol:
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (B88199) (1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.
-
Treatment: Administer the test compound (e.g., Nintedanib or Pirfenidone at 30-100 mg/kg/day) or vehicle control daily by oral gavage, starting from day 1 (prophylactic regimen) or day 7-14 (therapeutic regimen) after bleomycin instillation.
-
Endpoint: Euthanize the mice at day 21 or 28.
-
Analysis:
-
Histology: Harvest the lungs, fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system.
-
Collagen Content: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a major component of collagen, using a colorimetric assay.
-
Gene Expression: Extract RNA from lung tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of profibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening antifibrotic drug candidates.
Conclusion and Recommendations
The selection of a positive control in antifibrotic drug screening should be guided by the specific research question, the experimental model, and the desired endpoints.
-
This compound (Potaba): Based on the available preclinical data, the use of this compound as a positive control presents challenges. While it exhibits some in vitro effects on fibroblast proliferation, the lack of a significant effect on collagen synthesis in the cited study and the absence of robust in vivo data in standardized fibrosis models make it difficult to establish a reliable and reproducible benchmark for comparison.[4] Its mechanism of action is also not as clearly defined in the context of key fibrotic pathways as other available agents.
-
Nintedanib and Pirfenidone: These drugs are well-characterized antifibrotic agents with proven efficacy in both preclinical models and clinical settings. They have well-defined mechanisms of action, primarily targeting key signaling pathways in fibrosis, such as the TGF-β pathway. A substantial body of literature provides quantitative data on their effects on fibroblast proliferation, differentiation, and extracellular matrix deposition, making them robust and reliable positive controls for in vitro and in vivo studies.
Recommendation: For researchers conducting antifibrotic drug screening, Nintedanib and Pirfenidone are recommended as primary positive controls due to their well-documented efficacy, clearly defined mechanisms of action, and the availability of extensive quantitative preclinical data. While this compound has a history of clinical use in fibrotic diseases, further preclinical research is required to validate its utility as a positive control in modern drug discovery platforms. The notable discrepancy between its clinical use and the lack of comprehensive preclinical data is a significant finding for the research community and highlights an area for future investigation.
References
- 1. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 2. Potassium p-Aminobenzoate | API Products | Cambrex [cambrex.com]
- 3. Rare Incidence of Acute Liver Injury with Potassium Para-Aminobenzoate Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium para-aminobenzoate and liver function test findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrospective studies in scleroderma: effect of potassium para-aminobenzoate on survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
Safety Operating Guide
Navigating the Disposal of Aminobenzoate Potassium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of aminobenzoate potassium, ensuring compliance and minimizing risk.
Hazard Profile and Safety Data
This compound is classified as an irritant and may be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] The following table summarizes key hazard information.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[3] | H315 |
| Eye Irritation | Causes serious eye irritation.[3] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[3] | H335 |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332 |
Proper Disposal Protocol for this compound
The primary and safest method for the disposal of this compound is to treat it as chemical waste for collection and subsequent incineration by a licensed waste disposal service.[4] Do not flush this compound down the toilet or pour it into a drain.[5]
Step 1: Waste Collection
-
Solid Waste:
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound should also be placed in the designated hazardous waste container.
-
Step 2: Container Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept securely closed when not in use.[2]
Step 3: Storage
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be a designated satellite accumulation area for chemical waste, in compliance with your institution's environmental health and safety (EHS) guidelines.
Step 4: Waste Pickup and Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Disposal should be carried out in accordance with all applicable local, regional, and national regulations.[2][4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a small spill, use appropriate tools to place the solid material into a convenient waste disposal container.[2] Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[2] For large spills, use a shovel to put the material into a convenient waste disposal container and follow the same cleaning procedure.[2] Ensure adequate ventilation during cleanup.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. This compound | C7H6KNO2 | CID 23663628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. POTASSIUM PARA-AMINOBENZOATE - ORAL (Potaba) side effects, medical uses, and drug interactions. [medicinenet.com]
Comprehensive Safety and Handling Guide for Aminobenzoate Potassium
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Aminobenzoate potassium, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
This compound is the potassium salt form of aminobenzoate, recognized for its anti-inflammatory and antifibrotic properties.[1] It functions by increasing oxygen uptake at the tissue level.[1] While valuable in research and pharmaceutical applications, it is imperative to handle this compound with appropriate safety measures due to its potential hazards.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant and can be harmful if it comes into contact with skin or eyes, is inhaled, or is swallowed.[1][2] It may cause irritation to the skin, eyes, and respiratory system.[1][2]
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritant | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritant | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritant | H335: May cause respiratory irritation | P261, P304+P340 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P301+P312 |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280 |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | P261, P304+P340 |
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or splash goggles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). |
| Respiratory Protection | A dust respirator should be used if ventilation is inadequate or if visible dust clouds are generated.[3] A self-contained breathing apparatus may be necessary for significant exposure.[2][3] |
| Protective Clothing | A lab coat or a full protective suit should be worn.[2][3] Boots are also recommended.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Step-by-Step Handling and Storage Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Dispensing : Carefully weigh and dispense the required amount of this compound. Avoid actions that generate dust.
-
Solution Preparation : If preparing a solution, slowly add the powder to the solvent to prevent splashing.
-
Storage : Keep the container tightly closed when not in use.[3] Store in a cool, well-ventilated area away from heat and incompatible substances such as oxidizing agents.[3] The recommended storage temperature is between 15-30°C.[3]
Spill Management and Emergency Procedures
-
Small Spills : For minor spills, carefully scoop the solid material into a designated waste container.[3] Clean the spill area with water and dispose of the cleaning materials in accordance with regulations.[3]
-
Large Spills : In the event of a large spill, evacuate the area. Use a shovel to place the material into a suitable waste disposal container.[3] Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations.[3]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek medical attention if irritation persists.[2][3]
-
Skin Contact : Wash the affected skin with soap and water.[2] If irritation develops, seek medical attention.[2][3]
-
Inhalation : If dust is inhaled, move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion : Do not induce vomiting.[2] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2]
Waste Disposal Plan
-
Collection : All waste materials containing this compound, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.
-
Disposal : Dispose of the chemical waste in accordance with all local, regional, and national environmental regulations.[3] Do not dispose of it down the drain unless permitted by local authorities.
Workflow and Safety Logic
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
